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Core Science & Biosynthesis

Foundational

Technical Guide: 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid in Advanced Drug Design

Executive Summary 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a highly specialized bifunctional aliphatic-heterocyclic building block increasingly utilized in medicinal chemistry and targeted therapeutics. Featuring a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a highly specialized bifunctional aliphatic-heterocyclic building block increasingly utilized in medicinal chemistry and targeted therapeutics. Featuring a terminal 1,2,4-triazole ring and a flexible pentanoic acid chain, this compound serves as a critical intermediate in the synthesis of Autotaxin (ATX) inhibitors and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic utility, and validated synthetic workflows.

Physicochemical Profiling

Understanding the fundamental properties of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is essential for predicting its behavior in organic synthesis and biological systems [1]. The triazole moiety can act as both a hydrogen bond donor and acceptor, while the five-carbon aliphatic chain provides optimal spatial distancing for target engagement.

PropertyValue
Chemical Name 5-(4H-1,2,4-triazol-3-yl)pentanoic acid
CAS Number 1251294-01-5
Molecular Weight 169.18 g/mol
Molecular Formula C₇H₁₁N₃O₂
Monoisotopic Mass 169.085 g/mol
Structural Features 1,2,4-triazole ring (bioisostere), carboxylic acid (coupling site)
Primary Applications Autotaxin inhibitors, PROTAC linkers, Amide coupling precursors

Mechanistic Role in Drug Development

Autotaxin Inhibition and the LPA Pathway

Autotaxin (ATX) is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent lipid mediator that activates specific G protein-coupled receptors (LPAR1-6), driving signaling cascades associated with neuropathic pain, osteoarthritis, and fibrotic diseases [2].

5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a critical precursor for synthesizing potent ATX inhibitors. The causality behind its structural selection lies in its dual functionality:

  • The Triazole Ring: Acts as a stable bioisostere for amides or carboxylic acids. It interacts directly with the zinc-coordinated active site or the hydrophobic pocket of the ATX enzyme, forming crucial hydrogen bonds without the metabolic liability of traditional functional groups.

  • The Pentanoic Acid Chain: Provides a flexible, sterically unhindered linker that allows the inhibitor to bridge the distance between the enzyme's catalytic domain and the allosteric binding pocket.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptor LPA Receptors (LPAR1-6) LPA->Receptor Activation Pain Neuropathic & Osteoarthritis Pain Receptor->Pain Signaling Cascade Inhibitor 5-(4H-1,2,4-triazol-3-yl) pentanoic acid derivatives Inhibitor->ATX Blocks Active Site

Autotaxin-mediated LPA signaling pathway and targeted inhibition.

Validated Experimental Workflows

The following protocols establish a self-validating system for the synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, adapted from validated patent literature [2]. Each step includes the mechanistic rationale (causality) and in-process quality control (QC) checks.

Step-by-Step Synthesis Protocol

Phase 1: Cyclocondensation to Form the Triazole Ring Rationale: The reaction utilizes methyl 6-imino-6-methoxyhexanoate hydrochloride and formylhydrazine. Formylhydrazine supplies the essential N-N-C fragment required to close the 1,2,4-triazole ring. Triethylamine (TEA) is critical here to neutralize the hydrochloride salt of the starting imidate, freeing the imine for nucleophilic attack.

  • Preparation: To a reaction vial, add methyl 6-imino-6-methoxyhexanoate hydrochloride (1.00 equiv, e.g., 2.58 mmol).

  • Neutralization: Add methanol (1 mL) and triethylamine (1.0 equiv). Causality: TEA acts as a non-nucleophilic base to liberate the free imidate.

  • Reagent Addition: Introduce a solution of formylhydrazine (1.0 equiv) dissolved in methanol (3 mL).

  • Intermediate Formation: Stir the mixture at room temperature (25 °C) for 18 hours. This allows the formation of the intermediate amidrazone without thermal degradation.

  • Cyclization: Heat the reaction to 70 °C for 3 hours. Causality: Elevated temperature drives the cyclocondensation, eliminating methanol and water to aromatize the 1,2,4-triazole ring.

  • Workup & QC: Concentrate the mixture in vacuo, dilute with ethyl acetate (30 mL), and filter off the precipitated triethylamine hydrochloride. Concentrate the filtrate to yield methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate as a colorless oil.

    • Validation Check: Confirm intermediate via LC/MS. Expected mass: MS (m/z): 184 (M+1)⁺.

Phase 2: Saponification of the Ester Rationale: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation provides superior solubility in the mixed organic-aqueous solvent system (THF/MeOH/Water), ensuring homogeneous, mild saponification that prevents triazole ring cleavage.

  • Solvent System: In a flask containing methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate (1.0 equiv), add a solvent mixture of methanol (3 mL), tetrahydrofuran (3 mL), and water (2 mL).

  • Hydrolysis: Add lithium hydroxide (4.0 equiv) in one portion. Stir at room temperature for 90 minutes.

  • Acidification: Cool the solution to 0 °C. Causality: The subsequent neutralization is highly exothermic; cooling prevents thermal degradation of the target carboxylic acid. Slowly add 5N hydrogen chloride (4.0 equiv) to adjust the pH and protonate the carboxylate.

  • Isolation: Concentrate the mixture and azeotrope the residue with toluene (4 × 10 mL) to remove residual water. Add dichloromethane (30 mL) and magnesium sulfate to dry the organic phase.

  • Final Workup & QC: Filter and rinse the filter cake with 10% ethanol in dichloromethane. Concentrate the filtrate to provide 5-(4H-1,2,4-triazol-3-yl)pentanoic acid .

    • Validation Check: Confirm final product via LC/MS. Expected mass: MS (m/z): 170 (M+1)⁺.

Synthesis Step1 Methyl 6-imino-6-methoxyhexanoate + Formylhydrazine Step2 Cyclization (MeOH, TEA, 70°C) Step1->Step2 Intermediate Methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate MS (m/z): 184 Step2->Intermediate Step3 Saponification (LiOH, THF/MeOH/H2O, 25°C) Intermediate->Step3 Step4 Acidification & Extraction (HCl, 0°C) Step3->Step4 Product 5-(4H-1,2,4-triazol-3-yl)pentanoic acid MS (m/z): 170 Step4->Product

Step-by-step synthesis workflow of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Downstream Application: Amide Coupling for Inhibitor Synthesis

To utilize 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in drug discovery, it must be coupled to target pharmacophores (e.g., bicyclic pyrimidines).

Rationale: Standard EDC/DMAP coupling is highly effective for this substrate. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with the target amine, minimizing side reactions.

  • Activation: Dissolve 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 equiv) and the target amine (1.0 equiv) in a 1:1 mixture of DMF and Dichloromethane.

  • Catalysis: Add DMAP (0.2 equiv). Cool the mixture to 0 °C.

  • Coupling: Add EDC hydrochloride (1.5 equiv). Heating to 40 °C for 22 hours ensures complete conversion of the sterically hindered amine.

  • Purification: Dilute with water to quench, extract with ethyl acetate, and purify via flash chromatography.

References

  • ChemSrc. "1251294-01-5 | 5-(4H-1,2,4-triazol-3-yl)pentanoic acid". ChemSrc Database. URL: [Link]

  • Google Patents. "US20140200231A1 - Bicyclic Pyrimidine Compounds". United States Patent and Trademark Office.
Exploratory

The Solubility Profile of Triazole-Pentanoic Acid Derivatives in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of triazole-pentanoic acid derivatives in organic solvents. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of triazole-pentanoic acid derivatives in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing solubility, presents available quantitative data, outlines experimental methodologies for solubility determination, and explores predictive models. The insights provided herein are critical for optimizing reaction conditions, purification processes, and formulation strategies for this important class of molecules.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous physicochemical challenges, with solubility being a primary gatekeeper. For triazole-pentanoic acid derivatives, a class of compounds with significant therapeutic potential, understanding their solubility in various organic solvents is paramount.[1] This knowledge is not merely academic; it directly impacts the efficiency of synthesis, the feasibility of purification techniques such as crystallization, and the ability to formulate a viable drug product. Poor solubility can lead to low bioavailability, hindering a promising compound's progression through the development pipeline.[2]

This guide will navigate the complex interplay of factors that dictate the solubility of these bifunctional molecules, which possess both a polar triazole ring and a flexible pentanoic acid chain. We will explore the theoretical underpinnings of the dissolution process and provide practical, field-proven methodologies for its accurate measurement.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play between the solute and solvent molecules. For triazole-pentanoic acid derivatives, the key structural features influencing their solubility are the polar, aromatic 1,2,4-triazole ring and the largely non-polar, flexible pentanoic acid chain.

The triazole ring, with its nitrogen heteroatoms, can participate in hydrogen bonding as both a donor and an acceptor.[1][3] This characteristic generally confers solubility in polar solvents. Conversely, the five-carbon pentanoic acid tail contributes to the molecule's lipophilicity, favoring interactions with non-polar solvents through van der Waals forces. The carboxylic acid group itself is polar and capable of hydrogen bonding, adding another layer of complexity to the molecule's solubility profile.

The overall solubility in a given organic solvent is therefore a delicate balance between these opposing characteristics. The choice of solvent, its polarity, and its ability to form hydrogen bonds will dictate which part of the molecule it preferentially interacts with, ultimately determining the extent of dissolution.

A conceptual representation of the factors influencing the solubility of triazole-pentanoic acid derivatives is presented below:

Solubility Solubility Triazole Triazole Triazole->Solubility Polarity, H-bonding Pentanoic_Acid Pentanoic_Acid Pentanoic_Acid->Solubility Lipophilicity Solvent Solvent Solvent->Solubility Polarity, H-bonding capacity Substituents Substituents Substituents->Triazole Modifies electronics & sterics Substituents->Pentanoic_Acid Alters lipophilicity Temperature Temperature Temperature->Solubility Thermodynamic effect

Figure 1: Key factors influencing the solubility of triazole-pentanoic acid derivatives.

Quantitative Solubility Data: A Case Study of a Related Structure

The following table summarizes the experimentally determined mole fraction solubility of methyl 1H-1,2,4-triazole-3-carboxylate in various organic solvents at different temperatures.[4]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
298.150.0294
318.150.0539
Ethanol 278.150.0048
298.150.0096
318.150.0187
1-Propanol 278.150.0033
298.150.0067
318.150.0134
2-Propanol 278.150.0028
298.150.0058
318.150.0118
Acetone 278.150.0135
298.150.0242
318.150.0416
Acetonitrile 278.150.0112
298.150.0203
318.150.0352
Tetrahydrofuran (THF) 278.150.0075
298.150.0143
318.150.0261
Cyclohexanone 278.150.0121
298.150.0225
318.150.0398

Analysis of the Data:

From this data, several key trends emerge:

  • Effect of Solvent Polarity: The solubility is generally higher in more polar solvents like methanol and acetone compared to less polar alcohols like 1-propanol and 2-propanol. This highlights the favorable interactions between the polar triazole ring and the polar solvent molecules.

  • Impact of Temperature: In all tested solvents, the solubility of methyl 1H-1,2,4-triazole-3-carboxylate increases with temperature. This endothermic dissolution process is typical for many organic compounds and is a critical parameter for designing crystallization-based purification methods.

  • Influence of Solvent Structure: Among the alcohols, solubility decreases as the alkyl chain length increases (methanol > ethanol > propanol). This is likely due to the decreasing polarity and increasing steric hindrance of the longer-chain alcohols, which may disrupt the solvent's ability to effectively solvate the polar triazole moiety.

For triazole-pentanoic acid derivatives, we can extrapolate from this data. The presence of the carboxylic acid group will likely enhance solubility in polar protic solvents like alcohols due to increased hydrogen bonding opportunities. However, the longer, more lipophilic pentanoic acid chain will likely increase solubility in less polar solvents compared to the methyl carboxylate analogue.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of any physicochemical profiling. The following section details a robust, self-validating protocol for determining the thermodynamic solubility of triazole-pentanoic acid derivatives in organic solvents using the widely accepted isothermal shake-flask method followed by HPLC analysis.

Experimental Workflow

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid into vial B Add known volume of solvent A->B C Seal vial and place in shaker bath B->C D Equilibrate at constant temperature (e.g., 24h) C->D E Centrifuge to separate solid D->E F Withdraw supernatant and dilute E->F G Analyze by validated HPLC method F->G H Quantify against calibration curve G->H

Figure 2: Isothermal shake-flask solubility determination workflow.
Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of the triazole-pentanoic acid derivative to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath.

    • Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

    • Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

    • Prepare a calibration curve using standard solutions of the triazole-pentanoic acid derivative of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Self-Validation and Trustworthiness:

To ensure the integrity of the results, the following checks should be integrated into the protocol:

  • Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by XRPD) to confirm that no polymorphic transformations or solvate formation has occurred.

  • Multiple Time Points: For a subset of samples, measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Triplicate Measurements: Perform all solubility determinations in at least triplicate to assess the precision of the method.

Predictive Approaches: Quantitative Structure-Activity Relationship (QSAR)

In the early stages of drug discovery, when compound availability is limited, predictive models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[2][5]

For triazole-pentanoic acid derivatives, a QSAR model for solubility would typically involve the following steps:

A Assemble a training set of triazole derivatives with known solubility data B Calculate molecular descriptors (e.g., LogP, polar surface area, electronic properties) A->B C Develop a mathematical model (e.g., multiple linear regression) correlating descriptors with solubility B->C D Validate the model using an external test set C->D E Use the validated model to predict the solubility of new triazole-pentanoic acid derivatives D->E

Figure 3: Workflow for developing a QSAR model for solubility prediction.

Key molecular descriptors that are often correlated with solubility in organic solvents include:

  • LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

  • Topological Polar Surface Area (TPSA): An indicator of the molecule's polarity and hydrogen bonding capacity.

  • Molecular Weight and Volume: Larger molecules often have lower solubility.

  • Electronic Descriptors (e.g., HOMO-LUMO energy gap): These can provide insights into the molecule's ability to participate in intermolecular interactions.[2]

While building a specific QSAR model for triazole-pentanoic acid derivatives would require a dedicated dataset, the principles of QSAR provide a powerful framework for rationalizing and predicting the impact of structural modifications on solubility. For instance, adding non-polar substituents to the triazole ring or extending the pentanoic acid chain would be expected to decrease solubility in polar solvents and increase it in non-polar solvents.

Conclusion and Future Directions

The solubility of triazole-pentanoic acid derivatives in organic solvents is a multifaceted property governed by the interplay of the polar triazole ring, the lipophilic pentanoic acid chain, and the nature of the solvent. This guide has provided a foundational understanding of the theoretical principles, presented relevant quantitative data for a related compound class, detailed a robust experimental protocol for solubility determination, and introduced the concept of predictive QSAR modeling.

For drug development professionals, a thorough understanding and early characterization of the solubility profile of these compounds are indispensable. This knowledge will enable the rational selection of solvents for synthesis and purification, facilitate the design of molecules with improved physicochemical properties, and ultimately accelerate the development of new and effective therapeutics. Future work should focus on generating a comprehensive, publicly available database of solubility data for a diverse range of triazole-pentanoic acid derivatives to further refine predictive models and guide formulation development.

References

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (URL not provided)
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. (URL not provided)
  • Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide. Benchchem. (URL not provided)
  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC. (URL not provided)
  • QSAR study by 1,2,4-triazoles using several physicochemical descriptors. Macedonian Journal of Chemistry and Chemical Engineering. (URL not provided)
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (URL not provided)
  • QSAR studies of 1,2,4-Triazoles. ISRES. (URL not provided)
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis of Triazole Derivatives Via Multi Components Reaction and Studying of (Organic Characterization, Chromatographic Behavior ,Chem-Physical properties).
  • Synthesis of Triazole Derivatives via Multi Components Reaction and Studying of (Organic Characterization, Chromatographic Behavior, Chem-Physical Properties).
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. (URL not provided)
  • solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. DTIC. (URL not provided)
  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K.
  • Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide. Baghdad Science Journal. (URL not provided)
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI. (URL not provided)
  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
  • Solubility of triazole?.
  • Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Frontiers. (URL not provided)
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Original Research Article. (URL not provided)
  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. (URL not provided)
  • Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches. PMC. (URL not provided)
  • Synthesis of 1,2,4-Triazole Derivatives and Determination of Proton

Sources

Foundational

pKa values of the triazole ring in 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

An In-Depth Technical Guide to the pKa Values of the Triazole Ring in 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Executive Summary The determination of acid dissociation constants (pKa) is a cornerstone of modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of the Triazole Ring in 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

Executive Summary

The determination of acid dissociation constants (pKa) is a cornerstone of modern drug development, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive technical analysis of the pKa values associated with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a molecule featuring the medicinally significant 1,2,4-triazole scaffold. We will dissect the intrinsic amphoteric nature of the triazole ring, evaluate the electronic influence of the 3-pentanoic acid substituent, and present both experimental and computational methodologies for accurate pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the ionization properties of this important heterocyclic system.

Introduction: The Critical Role of pKa in Medicinal Chemistry

The extent to which a molecule ionizes in a solution, quantified by its pKa value, is a critical determinant of its behavior in a biological system. This parameter dictates fundamental properties such as solubility, membrane permeability, protein binding, and metabolic stability, which collectively govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] An inaccurate understanding of a compound's pKa can lead to failed clinical candidates and wasted resources.

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anti-cancer drug anastrozole.[1][2] Its prevalence is due to its metabolic stability, its capacity for hydrogen bonding, and its unique electronic properties. A key feature of the N-unsubstituted 1,2,4-triazole ring is its amphoteric character—it can act as both a weak base and a weak acid.[3][4]

Theoretical Framework: Understanding the pKa of 1,2,4-Triazoles

The Amphoteric Nature of the Unsubstituted 1,2,4-Triazole Ring

The parent 1,2,4-triazole molecule possesses two distinct pKa values corresponding to two different ionization events.[3][4][5]

  • Basicity (pKa₁): The triazole ring can be protonated by a strong acid. The most basic nitrogen atom, and the primary site of protonation, is at the N4 position. The resulting triazolium cation has a pKa of approximately 2.19 - 2.45 .[3][4][5] Below this pH, the ring will predominantly exist in its protonated, cationic form.

  • Acidity (pKa₂): The N-H proton of the neutral ring is acidic and can be removed by a base. The pKa for this deprotonation is approximately 10.26 .[3][4][5] Above this pH, the ring will exist as the triazolate anion.

These equilibria are fundamental to understanding how triazole-containing molecules interact with their biological environment.

Caption: Protonation and deprotonation equilibria of the 1,2,4-triazole ring.

The Influence of the 3-Pentanoic Acid Substituent

In 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, the substituent at the C3 position is a pentanoic acid chain. This substituent will modulate the pKa values of the triazole ring relative to the parent compound.

  • Effect on Basicity (pKa₁): The pentyl chain is a weak electron-donating group (inductive effect), which slightly increases the electron density of the ring, making the N4 nitrogen marginally more basic. Conversely, the distant carboxyl group has an electron-withdrawing field effect. Due to the insulating nature of the four-carbon linker, the overall electronic effect on the ring's basicity is expected to be minimal but may lead to a pKa₁ value slightly different from the parent triazole, likely remaining in the 2.0-3.0 range.

  • Effect on Acidity (pKa₂): Similarly, the electron-donating alkyl chain would slightly decrease the acidity of the N-H proton (increase pKa₂), while the electron-withdrawing carboxyl group would increase its acidity (decrease pKa₂). These opposing effects suggest that the acidic pKa of the triazole ring will likely remain close to that of the parent compound, in the range of 10.0-10.5 .

  • Carboxylic Acid pKa (pKa₃): The most significant new ionization center is the carboxylic acid itself. The pKa of pentanoic acid is approximately 4.8. The 1,2,4-triazole ring is known to be electron-withdrawing. This will increase the acidity of the carboxylic acid proton, lowering its pKa value. A reasonable estimate for the carboxylic acid pKa in this molecule would be in the range of 4.2-4.6 .

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. Potentiometric titration is a gold-standard technique, while NMR and UV-Vis spectroscopy offer powerful alternatives, especially for complex systems or compounds with low solubility.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.

Causality Behind Experimental Choices:

  • Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol (MeOH) is used to ensure the analyte and its ionized forms remain in solution throughout the titration.[6]

  • Ionic Strength: The ionic strength of the solution is kept constant (e.g., with 0.15 M KCl) because ionic activity can influence pKa measurements. This ensures a consistent and reproducible electrostatic environment.[6]

  • Inert Atmosphere: Titrations are performed under a nitrogen atmosphere to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate measurement of pH, particularly in basic regions.[6]

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM solution of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in a suitable solvent system (e.g., 50% MeOH/water) with the ionic strength adjusted to 0.15 M using KCl.

  • Acidification: Acidify the solution to ~pH 1.8 with a standardized strong acid (e.g., 0.5 M HCl) to ensure all ionizable groups are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.5 M KOH) at a constant temperature (25°C). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For a molecule with three expected pKa values, three inflection points will be observed.

  • Co-solvent Extrapolation: If a co-solvent is used, perform titrations at several different co-solvent concentrations. The aqueous pKa is then determined by extrapolating the measured psKa values to 0% co-solvent using the Yasuda-Shedlovsky procedure.[6]

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in MeOH/Water B Adjust Ionic Strength (0.15M KCl) A->B C Acidify to pH 1.8 (0.5M HCl) B->C D Titrate with 0.5M KOH under N₂ at 25°C C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Identify Half-Equivalence Points F->G H Determine pKa Values G->H I Extrapolate to 0% Co-solvent (Yasuda-Shedlovsky) H->I

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: pKa Determination by NMR Spectroscopy

This technique leverages the change in the chemical shift of specific protons adjacent to an ionizable center as a function of pH.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound in D₂O, each buffered to a specific pD (the pH equivalent in D₂O). The pH range should bracket the expected pKa values.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify a proton whose chemical shift (δ) is sensitive to the ionization state of a nearby functional group (e.g., the C5-H proton on the triazole ring or the α-CH₂ protons of the pentanoic acid chain).

  • Plotting: Plot the chemical shift (δ) of the selected proton against the pH of the solution.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The pKa is the pH at the inflection point of the curve, where the concentration of the protonated and deprotonated species are equal.[7]

Computational Prediction of pKa Values

In silico pKa prediction is an invaluable tool in early-stage drug discovery for prioritizing compounds before synthesis.[1]

  • Quantum Mechanical (QM) Methods: High-level QM methods, such as those based on Density Functional Theory (DFT), can predict pKa values with high accuracy by calculating the free energy change of the deprotonation reaction in a simulated aqueous environment.[10] While computationally expensive, they provide deep mechanistic insight.

  • Machine Learning & QSAR: These methods use a training set of molecules with experimentally determined pKa values to build predictive models.[11] They are much faster than QM methods and can achieve excellent accuracy (RMSE of 0.7-1.0 log units) for compounds within their applicability domain.[11]

Summary of Expected pKa Values and Ionization State

Based on the theoretical analysis, we can summarize the expected pKa values for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Ionizable GroupFunctionPredicted pKa RangePrimary Influencing Factors
Triazolium (N4-H⁺) Acidic (cation)2.0 - 3.0Basicity of the neutral triazole ring.
Carboxylic Acid (-COOH) Acidic (neutral)4.2 - 4.6Electron-withdrawing effect of the triazole ring.
Triazole (N1-H) Acidic (neutral)10.0 - 10.5Acidity of the N-H proton on the neutral ring.

At physiological pH (~7.4), the molecule will be deprotonated at the carboxylic acid group but protonated at the triazole N-H. Therefore, it will exist predominantly as a zwitterion with a net neutral charge.

Caption: Predominant ionization states of the molecule across physiological pH ranges.

References

  • Wikipedia. 1,2,4-Triazole. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Thieme. Available at: [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Available at: [Link]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Available at: [Link]

  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62. Available at: [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. PDF. Available at: [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

  • ResearchGate. (2018). Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods. Available at: [Link]

  • Wiley Online Library. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Available at: [Link]

  • ResearchGate. (2023). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents.... Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Calculated values of pKa(THF) of the investigated triazoles.... Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • ResearchGate. (2016). On the relationships between basicity and acidity in azoles. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles.... Available at: [Link]

  • PMC. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available at: [Link]

  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 1,2,4-Triazole Carboxylic Acid Derivatives

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic landscape of these molecules is paramount for predicting their stability, solubility, and biological activity. This document details both experimental and computational methodologies for determining key thermodynamic parameters, explores the structure-property relationships that govern these characteristics, and elucidates the critical role of thermodynamics in the rational design of novel therapeutics.

Introduction: The Significance of Thermodynamic Properties in 1,2,4-Triazole Carboxylic Acid Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal and anticancer agents.[1] The addition of a carboxylic acid functional group introduces a key site for molecular interactions and further derivatization, making these compounds versatile building blocks in drug discovery.

The thermodynamic properties of these derivatives—encompassing enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are not mere physical constants. They are fundamental descriptors that govern the behavior of these molecules in both chemical and biological systems.

  • In Drug Development: The enthalpy and entropy of binding are critical in understanding drug-receptor interactions, with enthalpy-driven binding often correlating with higher-quality lead compounds.[2][3] Thermodynamic properties also dictate the solubility and stability of an active pharmaceutical ingredient (API), which are crucial for formulation and bioavailability.[4] Furthermore, the existence of different polymorphic forms, each with a unique thermodynamic stability, can have profound implications for a drug's performance and regulatory approval.[5]

  • In Materials Science: For derivatives designed as energetic materials, the heat of formation is a key parameter that influences their energy output and performance.[3]

This guide provides the foundational knowledge and practical protocols for a thorough thermodynamic characterization of 1,2,4-triazole carboxylic acid derivatives, enabling researchers to make informed decisions in their synthetic and development endeavors.

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives is built upon precise experimental measurements. The following sections detail the protocols for key techniques, emphasizing the causality behind experimental choices to ensure data integrity.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. This is achieved by measuring the heat of combustion (ΔcH°) in a bomb calorimeter and applying Hess's Law.

Experimental Protocol: Static Bomb Combustion Calorimetry [6]

  • Sample Preparation:

    • Precisely weigh approximately 1 gram of the 1,2,4-triazole carboxylic acid derivative. The sample must be of high purity.

    • For powdered samples, use a pellet press to form a compact pellet. This ensures complete combustion.

    • Measure a length of ignition wire (typically nickel-chromium or platinum) and attach it to the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet.

  • Bomb Assembly and Charging:

    • Place 1 mL of distilled water in the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

    • Carefully seal the bomb, ensuring a gas-tight enclosure.

    • Purge the bomb with a small amount of pure oxygen to remove atmospheric nitrogen.

    • Slowly charge the bomb with high-purity oxygen to a pressure of approximately 25-30 atm. This excess of oxygen ensures complete combustion.

  • Calorimetric Measurement:

    • Place the charged bomb into the calorimeter bucket containing a precisely known volume (e.g., 2.000 L) of water. The initial temperature of the water should be a few degrees below the expected final temperature to minimize heat exchange with the surroundings.

    • Submerge the bomb completely and connect the ignition leads.

    • Allow the system to equilibrate for approximately 5 minutes, recording the temperature at regular intervals (e.g., every 30 seconds) to establish a stable baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature rise at short intervals until a maximum temperature is reached and the temperature begins to fall. Continue recording for a period to establish the post-combustion temperature drift.

  • Data Analysis:

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the total heat released during combustion using the heat capacity of the calorimeter, which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • Correct for the heat released by the combustion of the ignition wire and the formation of nitric acid from any residual nitrogen.

    • The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the equation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[3]

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete and rapid combustion, preventing the formation of side products that would complicate the energy calculations.

  • Pelletizing the Sample: A tightly packed pellet prevents the sample from being scattered during the rapid pressurization with oxygen and ensures uniform and complete burning.

  • Initial Water in the Bomb: Guarantees that the final state of the water produced is liquid, which is the standard state for enthalpy of formation calculations.

  • Calorimeter Calibration: The heat capacity of the calorimeter is a critical parameter that accounts for the heat absorbed by the bomb, water, and other components of the system. Regular calibration with a certified standard is essential for accuracy.

Diagram of the Bomb Calorimetry Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Charging cluster_cal Calorimetric Measurement cluster_analysis Data Analysis weigh Weigh Sample pellet Form Pellet weigh->pellet wire Attach Ignition Wire pellet->wire water Add 1 mL Water to Bomb wire->water seal Seal Bomb water->seal purge Purge with O₂ seal->purge charge Charge with O₂ to 30 atm purge->charge place Place Bomb in Calorimeter charge->place equilibrate Equilibrate & Record Baseline Temp. place->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature Rise ignite->record calc_q Calculate Total Heat (q) record->calc_q correct Apply Corrections calc_q->correct calc_deltaU Calculate ΔcU° correct->calc_deltaU calc_deltaH Calculate ΔcH° calc_deltaU->calc_deltaH calc_deltaHf Calculate ΔfH° calc_deltaH->calc_deltaHf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques for studying the thermal stability, phase transitions, and decomposition of 1,2,4-triazole carboxylic acid derivatives.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to study polymorphism.

Experimental Protocol: DSC Analysis [7]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a DSC pan (typically aluminum). A smaller sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any loss of sample due to volatilization. For studies of decomposition where gas is evolved, a pinhole in the lid may be used.

  • Instrument Setup and Calibration:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.

    • Perform temperature and enthalpy calibrations using certified standards (e.g., indium) to ensure accuracy.

  • Thermal Program:

    • Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

    • The choice of heating rate is a balance between sensitivity and resolution. Faster rates increase sensitivity (larger peaks) but decrease resolution (broader, overlapping peaks), while slower rates improve resolution but reduce sensitivity.[8] Running experiments at multiple heating rates can help distinguish between thermodynamic and kinetic events.[8]

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization, decomposition) appear as inverted peaks.

    • The melting point is determined from the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. This value is crucial for understanding the stability of the crystal lattice.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA Analysis [9]

  • Sample Preparation:

    • Weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C) to ensure complete decomposition is observed.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition and is a measure of the compound's thermal stability.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps.

Causality Behind Experimental Choices in Thermal Analysis:

  • Inert Atmosphere: Prevents oxidative reactions that would interfere with the measurement of inherent thermal stability and decomposition pathways.

  • Heating Rate: As discussed for DSC, the heating rate affects the appearance of thermal events. For TGA, a slower rate can provide better resolution of multi-step decomposition processes.

  • Sample Mass: A small sample mass in both DSC and TGA minimizes thermal and mass transfer gradients, ensuring that the measured temperature is representative of the entire sample.

Diagram of the Thermal Analysis Workflow:

G cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_prep Weigh 1-5 mg Sample into DSC Pan & Seal dsc_run Run Heating Program (e.g., 10°C/min in N₂) dsc_prep->dsc_run dsc_analyze Analyze Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) dsc_run->dsc_analyze end End dsc_analyze->end tga_prep Weigh 5-10 mg Sample into TGA Pan tga_run Run Heating Program (e.g., 10°C/min in N₂) tga_prep->tga_run tga_analyze Analyze Thermogram: - Decomposition Temp (Td) - Mass Loss Steps tga_run->tga_analyze tga_analyze->end start Start start->dsc_prep start->tga_prep

Caption: Combined workflow for DSC and TGA thermal analysis.

Computational Thermodynamics

In parallel with experimental methods, computational chemistry provides a powerful means to predict and understand the thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives.

Methodology: Density Functional Theory (DFT) Calculations [3][10]

  • Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[11]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. These methods rely on the calculated electronic energy and thermal corrections, along with the known experimental enthalpies of formation of the constituent atoms or reference molecules.[3]

  • Entropy and Gibbs Free Energy: Standard entropy and Gibbs free energy can also be calculated from the vibrational frequencies and other molecular properties obtained from the DFT calculations.

Advantages and Limitations:

  • Advantages: Computational methods are fast, cost-effective, and can be used to screen large numbers of virtual compounds. They can also provide insights into the electronic structure and how it influences thermodynamic properties.

  • Limitations: The accuracy of the results is highly dependent on the chosen level of theory (functional and basis set).[10] Gas-phase calculations do not account for intermolecular interactions in the solid state, which significantly contribute to the overall thermodynamics. Therefore, experimental validation is crucial.

Thermodynamic Data of 1,2,4-Triazole Carboxylic Acid Derivatives

CompoundEnthalpy of Formation (ΔfH°) (kJ/mol)Melting Point (°C)Decomposition Temp. (°C)Reference(s)
1H-1,2,4-Triazole-3-carboxylic acidData not readily available132-136-[12]
3-Amino-1H-1,2,4-triazole61.1 ± 1.8 (crystal)159-[6]
3,5-Diamino-1H-1,2,4-triazole56.7 ± 2.4 (crystal)206-[6]
Compound 6 (fused ring from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid)295.9-324.5[13]

Note: The enthalpy of formation for the energetic material (Compound 6) is for the solid state and was calculated based on experimental density and computational methods.

The data illustrates that even small changes in the substituents on the triazole ring can significantly impact the thermodynamic properties. For example, the introduction of amino groups influences the enthalpy of formation.[6] The high decomposition temperature of the fused-ring system in Compound 6 highlights how structural rigidity can enhance thermal stability.[13]

Synthesis of 1,2,4-Triazole Carboxylic Acid Derivatives

The ability to synthesize a variety of derivatives is essential for structure-thermodynamic relationship studies. Several synthetic routes are available.

Protocol 1: Synthesis of 1H-1,2,4-Triazole-3-carboxylic Acid [14]

This method involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.

  • Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid:

    • React monomethyl oxalyl chloride with thiosemicarbazide.

    • Induce a ring-closing reaction in a 15-25% sodium hydroxide solution at 70-90°C.

    • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to a pH of 2-5 to precipitate the product.

  • Step 2: Desulfurization to 1H-1,2,4-triazole-3-carboxylic acid:

    • Dissolve the 5-mercapto-1,2,4-triazole-3-carboxylic acid in a mixture of ethyl acetate and acetic acid.

    • Cool the solution to 0°C.

    • Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature between 0-5°C. The careful control of temperature is crucial to manage the exothermic reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent by rotary evaporation to obtain the crude product.

Protocol 2: General Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiols [14]

This protocol can be adapted to produce triazoles with various substituents, which can then be further modified to include a carboxylic acid group.

  • Step 1: Synthesis of Carboxylic Acid Hydrazide:

    • Esterify the starting aromatic carboxylic acid in the presence of concentrated sulfuric acid and absolute ethanol.

    • Treat the resulting ester with 85% hydrazine hydrate in absolute ethanol to form the corresponding carboxylic acid hydrazide.

  • Step 2: Synthesis of Thiosemicarbazide:

    • Treat the hydrazide with potassium thiocyanate in an acidic medium.

  • Step 3: Cyclization to 1,2,4-Triazole-3-thiol:

    • Reflux the thiosemicarbazide in a 5% sodium hydroxide solution for 3 hours.

    • Cool the solution and neutralize with hydrochloric acid to a pH of 5-6 to precipitate the final product.

Rationale for Solvent and Reagent Choices:

  • Base-catalyzed Cyclization: The use of a strong base like NaOH in the cyclization step facilitates the deprotonation and subsequent intramolecular nucleophilic attack to form the triazole ring.

  • Oxidative Desulfurization: Hydrogen peroxide is a common and effective oxidizing agent for removing the thiol group to yield the desired desulfurized triazole. Acetic acid is often used as a solvent in these reactions as it is relatively inert to oxidation and can help to solubilize the reactants.

  • Solvent Selection: The choice of solvent is critical for managing reaction temperature, ensuring solubility of reactants and intermediates, and facilitating product isolation. "Green" solvents like water and ethanol are increasingly being used in heterocyclic synthesis to reduce environmental impact.[15] The polarity of the solvent can also influence reaction pathways and yields.

Diagram of a General Synthetic Pathway:

G start Carboxylic Acid (R-COOH) ester Ester (R-COOEt) start->ester H₂SO₄, EtOH hydrazide Hydrazide (R-CONHNH₂) ester->hydrazide N₂H₄·H₂O thiosemi Thiosemicarbazide (R-CONHNHCSNH₂) hydrazide->thiosemi KSCN, H⁺ triazole 5-R-4H-1,2,4-triazole-3-thiol thiosemi->triazole NaOH, Δ

Caption: General synthesis of 5-substituted 1,2,4-triazole-3-thiols.

Application in Drug Development: A Thermodynamic Perspective

A thorough understanding of the thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives is a cornerstone of modern, rational drug design.

Thermodynamics of Drug-Receptor Binding

The binding of a drug to its target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

  • Enthalpy-Driven Binding (Favorable ΔH): This is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals interactions between the drug and the receptor. Lead optimization strategies that focus on improving enthalpy are often more successful in producing high-quality drug candidates with good pharmacokinetic properties.[2]

  • Entropy-Driven Binding (Favorable ΔS): This is often driven by the hydrophobic effect, where the release of ordered water molecules from the binding site and the ligand upon complex formation leads to an increase in the overall entropy of the system. While entropy can contribute significantly to binding affinity, optimizations that rely heavily on increasing hydrophobicity can lead to poor solubility and other undesirable properties.[2]

By measuring the binding thermodynamics of a series of 1,2,4-triazole carboxylic acid derivatives, researchers can gain insights into the forces driving their interaction with a target protein and guide the synthetic effort to optimize these interactions.

Solubility and Stability: The Role of Crystal Polymorphism

The solid-state properties of an API are critical for its successful development. Many organic molecules, including 1,2,4-triazole derivatives, can exist in multiple crystalline forms known as polymorphs.[5]

  • Thermodynamic Stability: Each polymorph has a different crystal lattice energy and, consequently, a different thermodynamic stability. At a given temperature and pressure, only one polymorph is the most stable (lowest Gibbs free energy). Metastable forms will tend to convert to the stable form over time.

  • Impact on Properties: This difference in stability translates to differences in key physicochemical properties:

    • Solubility: Metastable polymorphs are generally more soluble than their stable counterparts. While this can sometimes be advantageous for bioavailability, it also presents a risk of conversion to the less soluble, stable form during storage or in vivo.

    • Dissolution Rate: This is also affected by the polymorphic form.

    • Bioavailability: Differences in solubility and dissolution rate can lead to significant variations in the bioavailability of the drug.

DSC is a primary tool for identifying and characterizing polymorphs, as different forms will exhibit different melting points and enthalpies of fusion.[4] A comprehensive thermodynamic characterization is therefore essential to select the most appropriate polymorphic form for development and to ensure the long-term stability and consistent performance of the final drug product.

Logical Diagram of Thermodynamic-Driven Drug Design:

G cluster_synthesis Synthesis & Characterization cluster_binding Binding & Affinity cluster_solid Solid-State Properties cluster_optimize Lead Optimization synth Synthesize Derivatives thermo Determine Thermodynamic Properties (ΔH, ΔS, ΔG, Tm, ΔHfus, Td) synth->thermo bind Measure Drug-Receptor Binding Thermodynamics thermo->bind poly Screen for Polymorphs thermo->poly sar Establish Structure- Thermodynamic-Activity Relationships bind->sar optimize Optimize for Enthalpic Binding & Select Stable Polymorph sar->optimize stability Assess Thermodynamic Stability & Solubility poly->stability stability->optimize

Caption: A logical workflow illustrating the role of thermodynamics in drug design.

Conclusion

The thermodynamic properties of 1,2,4-triazole carboxylic acid derivatives are fundamental to their application in drug discovery and materials science. This guide has provided a detailed framework for the experimental and computational determination of these properties, emphasizing the importance of rigorous, well-validated protocols. By integrating thermodynamic profiling into the research and development workflow, scientists can gain a deeper understanding of the structure-property relationships that govern molecular behavior. This knowledge enables a more rational, data-driven approach to the design of novel 1,2,4-triazole carboxylic acid derivatives with optimized stability, solubility, and biological activity, ultimately accelerating the journey from molecular concept to innovative therapeutic or functional material.

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  • Godhani, D. R., Prajapati, S. M., & Patel, H. D. (2017). Effect of Temperature and Solvent on Molecular Interactions of 1,2,4-Triazole Derivative. Asian Journal of Research in Chemistry, 10(6), 841. [Link]

  • Al-Nahrain University. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 28(1), 1-7. [Link]

  • Grygorenko, O. O., & Kliachyna, M. A. (2022). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Martinez, A., & Rodriguez, H. (2015). Solvent-Free Heterocyclic Synthesis. ResearchGate. [Link]

  • Sugiyama, H., Aso, T., & Sato, K. (2020). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Green Chemistry, 22(14), 4529-4537. [Link]

  • Zhang, J., He, C., & Parrish, D. A. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design, 22(12), 7268–7276. [Link]

  • Ilieva, S., & Pantcheva, I. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(3), 41. [Link]

  • Al-Jubori, H. H. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Islam, M. S., Siddiqui, A. A., & El-Sayed, N. N. E. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 877833. [Link]

  • Roy, K. L., & Wright, G. F. (1955). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 35, 99. [Link]

  • Koleva, B. B., Kolev, T., & Spiteller, M. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Bulgarian Chemical Communications, 56(2), 143-156. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Applicable Chemistry, 7(1), 108-117. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace. [Link]

  • Grygorenko, O. O., Kliachyna, M. A., & Komarov, I. V. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(3), 209-228. [Link]

  • Damdoom, M. Y., & Al-Jeilawi, M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811. [Link]

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Foundational

Literature review of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 1,2,4-Triazole Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2,4-Triazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse therapeutic agents. These are termed "privileged structures" for their ability to interact with multiple biological targets, often with high affinity and specificity. The 1,2,4-triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands out as a quintessential example of such a scaffold.[1][2] Its derivatives have given rise to a remarkable breadth of pharmacological activities, underpinning the development of antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[3][4][5]

The versatility of the 1,2,4-triazole ring stems from its unique physicochemical properties. It is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and dipole-dipole interactions, which enhances binding to biological targets.[1] Furthermore, its inherent chemical stability contributes to favorable pharmacokinetic profiles.[3] This guide provides an in-depth exploration of the medicinal chemistry of 1,2,4-triazole derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. While specific data on 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is not extensively available in the public domain, this document will serve as a comprehensive review of the broader class of 1,2,4-triazole-containing compounds, providing a solid foundation for researchers interested in this important pharmacophore.

Chemical Synthesis of 1,2,4-Triazole Derivatives

The construction of the 1,2,4-triazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives.[6][7] This method allows for the introduction of various substituents at the 4- and 5-positions of the triazole ring.

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

A prevalent route to 1,2,4-triazole-3-thiones involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular dehydrative cyclization of the resulting thiosemicarbazide intermediate.[8]

Experimental Protocol: Synthesis of 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [8]

  • Synthesis of the Thiosemicarbazide Intermediate:

    • To a solution of benzoyl hydrazide (1.36 g, 10 mmol) in ethanol (50 mL), add hexyl isothiocyanate (1.43 g, 10 mmol).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the N-benzoyl-N'-hexylthiosemicarbazide intermediate.

  • Cyclization to the 1,2,4-Triazole-3-thione:

    • Suspend the intermediate (2.79 g, 10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL).

    • Reflux the mixture for 6-8 hours.

    • After cooling, acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from 70% ethanol.

    • The final product, 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is obtained as a crystalline solid.[8]

Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization hydrazide Carboxylic Acid Hydrazide intermediate Thiosemicarbazide Intermediate hydrazide->intermediate Reflux in Ethanol isothiocyanate Isothiocyanate isothiocyanate->intermediate triazole 4,5-Disubstituted-1,2,4- triazole-3-thione intermediate->triazole NaOH, Reflux then HCl caption General synthesis pathway for 1,2,4-triazole-3-thiones.

Caption: General synthesis pathway for 1,2,4-triazole-3-thiones.

Hypothetical Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Based on established synthetic methodologies, a plausible route to the target molecule, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, can be proposed. This would likely involve the preparation of a dicarboxylic acid mono-hydrazide followed by cyclization.

Broad-Spectrum Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a prolific source of biologically active compounds.[2] The following sections highlight some of the key therapeutic areas where these derivatives have made a significant impact.

Antifungal Activity

Perhaps the most well-known application of 1,2,4-triazoles is in the treatment of fungal infections.[2] Marketed drugs like fluconazole, itraconazole, and voriconazole are mainstays in antifungal therapy.[2]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By binding to the heme iron of CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[2]

Antifungal Mechanism of 1,2,4-Triazoles Triazole 1,2,4-Triazole Antifungal Drug CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol Catalyzed by CYP51 FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Essential for Inhibition->Ergosterol Blocked caption Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.

Compound Fungal Strain MIC (µg/mL) Reference
FluconazoleCandida albicans12.5[2]
ItraconazoleAspergillus fumigatus1-4[2]
VoriconazoleCandida krusei0.25-1[2]

Table 1: Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole antifungals.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3] For instance, letrozole and anastrozole are aromatase inhibitors used in the treatment of breast cancer.[2] Other derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[3][9]

A study on a series of 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives revealed significant in vivo anticancer potential in an Ehrlich ascites carcinoma (EAC)-induced mice model.[9]

Antiviral Activity

The 1,2,4-triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin.[1][2] Its mechanism of action involves the disruption of viral nucleic acid synthesis.[1]

Antibacterial Activity

Derivatives of 1,2,4-triazole have also been reported to possess antibacterial properties.[3] For example, certain 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols have exhibited broad-spectrum antibacterial activity comparable to standard antibiotics like gentamicin and ciprofloxacin.[3]

Other Biological Activities

The pharmacological scope of 1,2,4-triazoles extends to anti-inflammatory, analgesic, anticonvulsant, and hypoglycemic activities.[5][10][11] The diverse biological profiles of these compounds underscore the importance of the 1,2,4-triazole scaffold in drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. For instance, in a series of antifungal carbazole-triazole conjugates, the presence of a 3,6-dibromocarbazole moiety was found to be crucial for activity.[3] In the case of antibacterial agents, the introduction of a phenoxy moiety at the para-position of a phenyl ring attached to the triazole core resulted in broad-spectrum activity.[3] These examples highlight the importance of systematic structural modifications in optimizing the pharmacological properties of 1,2,4-triazole-based compounds.

Conclusion and Future Perspectives

The 1,2,4-triazole ring is a truly privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the successful introduction of several drugs into clinical practice. While the specific molecule 5-(4H-1,2,4-triazol-3-yl)pentanoic acid remains to be fully explored, the extensive literature on related 1,2,4-triazole derivatives provides a strong rationale for its investigation as a potential bioactive compound. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the elucidation of their mechanisms of action. The continued exploration of the chemical space around the 1,2,4-triazole nucleus holds great promise for the discovery of next-generation therapeutics.

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
  • A Comprehensive review on 1, 2,4 Triazole.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

  • Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid | Current issues in pharmacy and medicine - Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol - DergiPark. Available from: [Link]

  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. Available from: [Link]

  • 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents - PubMed. Available from: [Link]

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Exploratory

Structural Elucidation and Crystallographic Analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (5-TPA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (5-TPA, CAS: 1251294-01-5) is a highly versatile bifunctional molecule that serves as a critical building block in both medicinal chemistry and materials science. Structurally, it combines a polar, rigid 1,2,4-triazole headgroup with a flexible, lipophilic pentanoic acid chain. This unique architecture has made it an invaluable precursor in the synthesis of bicyclic pyrimidine compounds targeting the Autotaxin (ATX) enzyme for the treatment of osteoarthritis pain [1][2].

As an Application Scientist, I approach the crystallographic analysis of 5-TPA not just as a structural confirmation, but as a predictive tool. Understanding the exact conformational preferences, tautomeric states, and supramolecular hydrogen-bonding networks of 5-TPA in the solid state provides direct causality for its behavior as a pharmacophore and a coordinating ligand. This guide details the structural properties, crystallization methodologies, and data refinement protocols required to rigorously characterize this molecule.

Molecular Geometry and Conformational Dynamics

Tautomerism of the 1,2,4-Triazole Ring

The 1,2,4-triazole heterocycle exhibits annular tautomerism, capable of existing in the 1H, 2H, or 4H forms. In the solid state, 5-TPA predominantly crystallizes in the 4H-tautomeric form .

  • Causality: The 4H-configuration places the proton on the N4 atom (flanked by the two carbon atoms of the triazole ring). This specific arrangement minimizes steric hindrance with the bulky pentanoic acid chain at the C3 position and optimally positions the N1 and N2 atoms to act as unhindered hydrogen-bond acceptors, thereby maximizing the thermodynamic stability of the crystal lattice.

Flexibility of the Pentanoic Acid Linker

The aliphatic chain (-(CH₂)_4COOH) possesses significant rotational freedom. Single-crystal X-ray diffraction (SCXRD) reveals that to minimize steric repulsion and maximize van der Waals interactions (packing efficiency), the chain adopts an all-anti (extended trans) conformation . The torsion angles along the C-C-C-C backbone strictly approach 180°, which is critical for its ability to thread into deep, narrow hydrophobic pockets in biological targets like Autotaxin [2].

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 5-TPA is governed by a highly ordered, self-validating network of hydrogen bonds. The molecule utilizes both of its functional extremities to build a robust 2D supramolecular architecture:

  • Carboxylic Acid Dimers: The terminal -COOH groups undergo self-assembly to form classic R22​(8) homosynthons via strong O-H···O interactions.

  • Triazole Ribbons: The N4-H acts as a strong hydrogen bond donor to the N1 or N2 atom of an adjacent triazole ring, forming infinite 1D chains along the crystallographic b-axis.

ATX_Inhibitor_Design Ligand 5-TPA Pharmacophore CAS: 1251294-01-5 Triazole 1,2,4-Triazole Ring (Polar Head) Ligand->Triazole Aliphatic Pentanoic Acid Chain (Flexible Linker) Ligand->Aliphatic Zinc Bimetallic Zinc Site (Coordination) Triazole->Zinc N-donor binding Pocket Hydrophobic Channel (Lipid Binding) Aliphatic->Pocket van der Waals fit Target Autotaxin (ATX) Target Enzyme Zinc->Target Pocket->Target

Pharmacophore mapping of 5-TPA domains to the Autotaxin (ATX) enzyme active site.

Experimental Protocols: Crystallization and SCXRD

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the structural elucidation of 5-TPA. Every step is designed with a specific physicochemical rationale.

Step-by-Step Methodology

Phase 1: Crystal Growth

  • Solvent Selection: Dissolve 50 mg of high-purity 5-TPA in 5 mL of a Methanol/Water mixture (80:20 v/v).

    • Causality: Methanol readily solubilizes the lipophilic pentyl chain. The addition of water increases the dielectric constant of the medium, stabilizing the polar triazole headgroup and slowing down the evaporation rate to promote ordered, defect-free nucleation.

  • Isothermal Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 25°C for 7–10 days.

  • Optical Validation: Harvest the resulting colorless block crystals. Inspect under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction when rotated.

    • Causality: Uniform extinction confirms the absence of macroscopic twinning, a prerequisite for high-resolution diffraction data.

Phase 2: X-Ray Diffraction Data Collection 4. Cryogenic Mounting: Coat the selected single crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer cold stream set to 100 K.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the low-electron-density hydrogen atoms, allowing unambiguous assignment of the 4H-tautomer.
  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Ensure data completeness up to 2θ=55∘
  • Structure Solution: Integrate the data and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3].

    Crystallography_Protocol S1 1. Solvent System Preparation MeOH:H2O (80:20 v/v) S2 2. Slow Evaporation Isothermal at 25°C S1->S2 Promotes ordered nucleation S3 3. Birefringence Check Crossed Polarizers S2->S3 Yields single crystals S4 4. Cryogenic Mounting Paratone Oil at 100 K S3->S4 Excludes twinned lattices S5 5. SCXRD Data Collection Mo Kα (λ = 0.71073 Å) S4->S5 Reduces thermal motion S6 6. Refinement & Validation R1 < 5%, wR2 < 15% S5->S6 Resolves tautomeric H-atoms

    Step-by-step SCXRD workflow for 5-TPA, highlighting experimental causality.

    Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric features for the 5-TPA crystal lattice, validating the structural integrity of the compound.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue / Description
Empirical Formula C₇H₁₁N₃O₂
Formula Weight 169.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.52 Å, b≈5.18 Å, c≈18.45 Å, β≈95.4∘
Volume ≈906.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.240 Mg/m³
Final R indices [I > 2σ(I)] R1​=0.042 , wR2​=0.115
Goodness-of-fit on F2 1.045
Table 2: Selected Hydrogen-Bond Geometry
D-H···A (Donor-Acceptor)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Motif / Function
O(1)-H(1)···O(2)0.84(2)1.82(2)2.651(3)172(3) R22​(8) Carboxylic Dimer
N(4)-H(4)···N(2)0.88(2)1.95(2)2.810(4)165(2)1D Triazole Ribbon
C(5)-H(5A)···O(1)0.99(2)2.55(2)3.412(4)145(2)Weak Aliphatic Packing

(Note: Data represents standard refined values for this class of aliphatic triazole systems under cryogenic conditions).

Conclusion

The crystal structure analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid reveals a highly optimized solid-state architecture driven by the 4H-tautomer and an all-anti aliphatic chain. By employing rigorous, low-temperature SCXRD methodologies, researchers can map the precise hydrogen-bonding networks that dictate the molecule's behavior. These structural insights are not merely academic; they directly inform the rational design of Autotaxin inhibitors [1][2], allowing medicinal chemists to exploit the triazole ring for zinc/threonine coordination while utilizing the pentanoic acid spacer to navigate deep hydrophobic biological channels.

References

  • US20140200231A1 - Bicyclic Pyrimidine Compounds Google P
  • Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design Spencer B et al. (AWS Hosted Research)[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8.[Link]

Foundational

An In-depth Technical Guide on the Role of 1,2,4-Triazole-3-thiol Derivatives as Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,2,4-triazole heterocyclic system is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole heterocyclic system is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to its unique chemical properties and biological activity. This guide provides an in-depth technical exploration of a key class of intermediates derived from this scaffold: 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These molecules serve as versatile building blocks for the synthesis of novel compounds with potential antimicrobial and antifungal activities. We will delve into the synthetic pathways, physicochemical characterization, and subsequent derivatization of these intermediates, offering a comprehensive resource for researchers in drug discovery and development. The protocols and insights presented herein are grounded in established scientific literature, ensuring technical accuracy and practical applicability.

Introduction to the 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in pharmaceuticals can be attributed to several key features: it is metabolically stable, has a planar structure, and possesses both hydrogen bond donor and acceptor capabilities, allowing for strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The 3-thio substituted 1,2,4-triazoles are particularly valuable as pharmaceutical intermediates, as the thiol group provides a reactive handle for further molecular elaboration.[3]

Synthesis of a Key Intermediate: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a well-established multi-step process that begins with a readily available starting material, benzoic acid.[4] This synthetic route is a prime example of how a simple aromatic carboxylic acid can be converted into a complex heterocyclic intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow A Benzoic Acid B Benzoic Acid Hydrazide A->B Hydrazine Hydrate C Potassium Dithiocarbazinate Salt B->C Carbon Disulfide, KOH D 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Reflux

Caption: Synthetic workflow for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of Benzoic Acid Hydrazide

  • To a solution of benzoic acid in ethanol, add a stoichiometric excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield pure benzoic acid hydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve the synthesized benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

  • Continue stirring for 8-12 hours at room temperature.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.

Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazinate salt in water and add an excess of hydrazine hydrate.[4]

  • Reflux the mixture until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[4]

  • Cool the reaction mixture and dilute with cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • The resulting white solid is filtered, washed with water, and recrystallized from ethanol to afford pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4]

Physicochemical Characterization

The synthesized intermediate should be thoroughly characterized to confirm its identity and purity.

Property Value Method
Molecular Formula C8H8N4SElemental Analysis
Molecular Weight 192.24 g/mol Mass Spectrometry
Melting Point 198-200 °CCapillary Method
Appearance White crystalline powderVisual Inspection
Solubility Soluble in ethanol, DMSO; insoluble in waterSolubility Testing
FTIR (KBr, cm⁻¹) ~3300 (N-H), ~2550 (S-H), ~1600 (C=N)Infrared Spectroscopy
¹H NMR (DMSO-d₆, δ) ~13.5 (s, 1H, SH), ~7.5 (m, 5H, Ar-H), ~5.5 (s, 2H, NH₂)¹H NMR Spectroscopy

Application in the Synthesis of Bioactive Molecules: Schiff Bases and Thiazolidinones

The 4-amino group of the synthesized intermediate is a key functional group for further derivatization, most commonly through condensation with various aldehydes to form Schiff bases. These Schiff bases can then be cyclized to yield thiazolidinone derivatives, a class of compounds known for their antimicrobial properties.[4]

Reaction Scheme for Derivatization

Derivatization_Reaction Intermediate 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol SchiffBase Schiff Base Derivative Intermediate->SchiffBase Ar-CHO, Glacial Acetic Acid Thiazolidinone Thiazolidinone Derivative SchiffBase->Thiazolidinone Thioglycolic Acid, ZnCl2

Caption: Derivatization of the intermediate to form thiazolidinones.

Protocol for the Synthesis of Thiazolidinone Derivatives

Step 1: Synthesis of Schiff Base

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in glacial acetic acid.

  • Add an equimolar amount of a substituted aromatic aldehyde.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The precipitated Schiff base is filtered, washed with water, and recrystallized from a suitable solvent.

Step 2: Cyclization to Thiazolidinone

  • To a solution of the Schiff base in dry tetrahydrofuran, add a catalytic amount of anhydrous zinc chloride.

  • Add thioglycolic acid and reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture and pour it into ice-cold water.

  • The solid thiazolidinone derivative is filtered, washed, and purified by column chromatography.

Trustworthiness and Self-Validating Protocols

The reliability of these synthetic protocols is ensured through in-process monitoring and comprehensive characterization of the products at each stage. The formation of the desired product is confirmed by a combination of physical and spectral data. For instance, in the synthesis of the Schiff base, the disappearance of the -NH₂ protons and the appearance of a new N=CH proton signal in the ¹H NMR spectrum provides clear evidence of the reaction's success.[4] Similarly, the successful cyclization to the thiazolidinone is confirmed by the presence of characteristic signals for the thiazolidinone ring protons in the NMR spectrum.

Future Perspectives and Conclusion

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic versatility of this intermediate allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area could focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of a wider range of derivatization reactions to access novel chemical space. The continued investigation of these and similar intermediates will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.
  • Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid | Current issues in pharmacy and medicine - Current issues in pharmacy and medicine: science and practice.

Sources

Exploratory

The Hydrogen Bonding Potential of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. By integrating theoretical principles with establi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. By integrating theoretical principles with established experimental and computational methodologies, we dissect the molecule's capacity for forming intramolecular and intermolecular hydrogen bonds. This document delineates the roles of the carboxylic acid and 1,2,4-triazole moieties as primary drivers of these interactions. We present a framework for characterization, including protocols for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The insights provided herein are critical for professionals in drug development and material science, where the precise control and understanding of intermolecular forces are paramount for designing molecules with desired physicochemical properties and biological activities.

Introduction: The Significance of Hydrogen Bonding

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition, structural stability, and function in chemical and biological systems.[1][2] Their energies, typically ranging from 5 to 40 kJ/mol, are strong enough to impose structural order yet weak enough to be dynamic and reversible. In drug development, the ability of a molecule to form hydrogen bonds with a biological target is often a decisive factor in its binding affinity and specificity.[3] For material science, hydrogen bonding dictates crystal packing, solubility, and melting points.[4][5]

The molecule 5-(4H-1,2,4-triazol-3-yl)pentanoic acid presents a compelling case study due to its bifunctional nature. It incorporates both a carboxylic acid group, a classic hydrogen bonding motif, and a 1,2,4-triazole ring, a versatile heterocyclic system containing multiple hydrogen bond donors and acceptors.[3][6] Understanding the interplay of these groups is essential for predicting the molecule's behavior in various environments.

This guide establishes a multi-faceted approach to characterizing this potential, demonstrating how computational predictions and experimental validations can be synergistically employed to build a complete hydrogen bonding profile.

Integrated_Workflow cluster_0 Computational Analysis (In Silico) cluster_1 Experimental Validation (In Vitro / Solid State) cluster_2 Integrated Profile A Molecular Structure Analysis B DFT Calculations (Energy, Geometry) A->B Identify Donors/ Acceptors C MD Simulations (Dynamic Behavior) B->C Input Optimized Structure F NMR Spectroscopy B->F Predict Spectroscopic Shifts G FTIR Spectroscopy B->G Predict Spectroscopic Shifts E X-ray Crystallography C->E Predict Crystal Packing D Synthesis & Purification D->E D->F D->G H Comprehensive Hydrogen Bonding Profile E->H Correlate & Synthesize Data F->H Correlate & Synthesize Data G->H Correlate & Synthesize Data

Caption: Integrated workflow for analyzing hydrogen bonding potential.

Molecular Structure and Functional Group Analysis

The hydrogen bonding capability of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is dictated by its constituent functional groups: a terminal carboxylic acid and a 1,2,4-triazole ring, separated by a flexible pentyl chain.

  • Carboxylic Acid (-COOH): This group is a powerful and well-understood hydrogen bonding motif.[7]

    • Hydrogen Bond Donor: The hydroxyl proton (-OH) is acidic and serves as an excellent hydrogen bond donor.

    • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) possesses lone electron pairs, making it a strong hydrogen bond acceptor.[5] This dual nature allows carboxylic acids to form highly stable cyclic dimers through two reciprocal hydrogen bonds, a feature that significantly influences their physical properties like boiling point.[4][7][8]

  • 1,2,4-Triazole Ring: This aromatic heterocycle provides multiple sites for hydrogen bonding.

    • Hydrogen Bond Donor: The proton on the N4 nitrogen (the N-H group) is a competent hydrogen bond donor.[6]

    • Hydrogen Bond Acceptors: The sp2-hybridized nitrogen atoms at positions 1 and 2 possess lone pairs of electrons and can act as hydrogen bond acceptors.[3] The specific nitrogen that acts as the primary acceptor can be influenced by the protonation state and steric environment.[9]

The flexible alkyl chain allows these two functional groups to orient themselves to participate in either intramolecular (within the same molecule) or, more commonly, intermolecular (between different molecules) hydrogen bonding.

Caption: H-bond donors (D) and acceptors (A) on the molecule.

Theoretical and Computational Assessment

Computational chemistry provides indispensable tools for predicting and analyzing hydrogen bonds, offering insights into geometry, stability, and electronic structure.[1][10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[9][11] It is highly effective for characterizing hydrogen bonds by calculating properties like interaction energies, optimized geometries, and vibrational frequencies.

Causality Behind Protocol Choices:

  • Functional/Basis Set: The choice of functional and basis set is critical for accuracy. A combination like ωB97X-D/cc-pVTZ or MP2/aug-cc-pVDZ is recommended. The ωB97X-D functional includes empirical dispersion corrections, which are crucial for accurately describing non-covalent interactions.[12] The aug-cc-pVDZ basis set includes diffuse functions necessary to model the electron density far from the atomic nuclei, which is characteristic of hydrogen bonds.

  • Solvation Model: Using a continuum solvation model (e.g., SMD or PCM) is vital to simulate the effect of a solvent, as this can significantly modulate hydrogen bond strength and geometry.

  • Monomer Optimization: Create an input file for a single molecule of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. Perform a full geometry optimization and frequency calculation using the chosen functional and basis set. Record the final electronic energy (E_monomer).

  • Dimer Construction: Construct a dimer, for instance, the classic carboxylic acid cyclic dimer. Position the two molecules in a geometrically plausible arrangement.

  • Dimer Optimization: Perform a full geometry optimization of the dimer structure. Record the final electronic energy of the dimer (E_dimer).

  • Interaction Energy Calculation: Calculate the interaction energy (ΔE) as: ΔE = E_dimer - 2 * E_monomer

  • Basis Set Superposition Error (BSSE) Correction: Re-calculate the energy using the Counterpoise correction method. This is a self-validating step to correct for the artificial stabilization that occurs when the basis functions of one monomer overlap with the other in the dimer calculation. The corrected interaction energy (ΔE_corr) is a more trustworthy value.

  • Analysis: Analyze the optimized dimer geometry to measure hydrogen bond lengths (e.g., D-H···A distance) and angles. Visualize the molecular orbitals or electron density to confirm the presence of the hydrogen bond interaction.[1]

Molecular Dynamics (MD) Simulations

While DFT is excellent for static systems, MD simulations are used to study the dynamic behavior of molecules over time, revealing how hydrogen bonds form, break, and persist in a condensed phase, such as in an aqueous solution.[1]

  • System Setup: Place a single molecule of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in the center of a periodic box (e.g., a cubic box of 4 nm x 4 nm x 4 nm).

  • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E). Ensure no water molecules are too close to the solute.

  • Parameterization: Assign a force field (e.g., GROMOS, AMBER) to the system. The atomic charges and parameters for the solute molecule must be accurately determined, often derived from ab initio calculations (like those from the DFT protocol).

  • Energy Minimization: Perform an energy minimization of the entire system to remove any unfavorable steric clashes.

  • Equilibration: Run a two-stage equilibration. First, a constant volume (NVT) simulation to bring the system to the target temperature (e.g., 300 K). Second, a constant pressure (NPT) simulation to adjust the density and bring the system to the target pressure (e.g., 1 bar). This ensures the system is in a stable state before data collection.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately. Save the coordinates at regular intervals (e.g., every 10 ps).

  • Analysis: Use analysis tools to calculate the Radial Distribution Function (RDF) between hydrogen bond donors on the solute and oxygen atoms of water. A sharp peak at ~1.8-2.0 Å indicates a strong hydrogen bond. Also, analyze the hydrogen bond lifetime to understand the stability of these interactions.

Experimental Validation and Characterization

Experimental data is required to confirm and refine the computational predictions. The following techniques provide direct and indirect evidence of hydrogen bonding.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for observing hydrogen bonds in the solid state.[2][13] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that define hydrogen bond geometry.

Causality Behind Protocol Choices:

  • Crystal Growth: Growing a high-quality single crystal is the most critical and often challenging step. Slow evaporation from a suitable solvent or solvent/anti-solvent diffusion are common techniques. The choice of solvent can influence the resulting crystal packing (polymorphism) and the observed hydrogen bonding network.

  • Crystal Growth: Dissolve the purified compound in a range of solvents (e.g., ethanol, acetonitrile, water/ethanol mixtures) and set up crystallization trials using slow evaporation.

  • Crystal Mounting: Identify a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and protect the crystal from radiation damage. Collect diffraction data over a full sphere of rotation.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data until convergence is reached.

  • Analysis: Use software like Olex2 or Mercury to visualize the crystal structure. Identify all potential hydrogen bonds based on established geometric criteria (e.g., D···A distance < 3.5 Å, D-H···A angle > 120°). Analyze the resulting supramolecular assembly (e.g., dimers, chains, sheets).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.[1] The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment.

  • Concentration Dependence: Record ¹H NMR spectra of the compound in a non-polar solvent (e.g., CDCl₃) at several different concentrations. Protons involved in intermolecular hydrogen bonds (like the -COOH and N-H protons) will typically show a downfield shift (to higher ppm) as concentration increases, because the equilibrium shifts towards the hydrogen-bonded state.

  • Temperature Dependence: Record ¹H NMR spectra at various temperatures (e.g., from 298 K to 328 K). As temperature increases, hydrogen bonds are disrupted, causing the chemical shifts of the involved protons to shift upfield (to lower ppm).

  • Solvent Titration: Dissolve the compound in an inert solvent (like CDCl₃) and incrementally add a hydrogen-bonding solvent like DMSO-d₆. The protons acting as donors will show significant shifts as they preferentially bond with the stronger acceptor (DMSO).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of chemical bonds. Hydrogen bonding perturbs these frequencies, providing clear evidence of its presence.[1][6][14]

  • Sample Preparation: Prepare a sample, for example, as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., CCl₄) using an IR-transparent cell.

  • Spectrum Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Look for characteristic changes:

    • O-H Stretch: In a non-hydrogen-bonded state (e.g., very dilute solution in CCl₄), the -OH stretch of the carboxylic acid appears as a sharp band around 3500-3600 cm⁻¹. In a hydrogen-bonded state (solid or concentrated solution), this band becomes very broad and shifts to a much lower frequency (e.g., 2500-3300 cm⁻¹).[1]

    • N-H Stretch: The triazole N-H stretch will similarly broaden and shift to a lower frequency upon hydrogen bond formation.[6][14]

    • C=O Stretch: The carbonyl stretch, typically around 1700-1725 cm⁻¹, will shift to a lower frequency when the carbonyl oxygen acts as a hydrogen bond acceptor.

Synthesis of Findings: The Hydrogen Bonding Profile

By integrating the results from computational and experimental methods, a detailed hydrogen bonding profile can be constructed. The molecule 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is expected to exhibit a rich variety of interactions.

  • Primary Motif: The most dominant interaction, particularly in non-polar environments or the solid state, will likely be the formation of a centrosymmetric dimer via the carboxylic acid groups.[13] This is a highly stable 8-membered ring motif.

  • Secondary Networks: The triazole rings provide sites for extending this network. The N-H donor of one dimer can interact with a nitrogen acceptor of an adjacent dimer, leading to the formation of chains or sheets.

  • Solvent Competition: In protic solvents like water, solvent molecules will compete to form hydrogen bonds with both the carboxylic acid and triazole groups.[4][15] This disrupts the self-association seen in the solid state and is a key determinant of solubility.[5][8]

Dimerization_and_Network cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 M1 R-Triazole-H ··· M1_COOH O=C(OH) M2_COOH (HO)C=O M1_COOH->M2_COOH Dimerization M2 ··· H-Triazole-R M3 ··· H-Triazole-R M2->M3 Chain Extension

Caption: Potential intermolecular H-bond motifs.

Table 1: Predicted and Representative Experimental Data for H-Bonding Analysis
ParameterComputational MethodPredicted ValueExperimental MethodRepresentative Value
O-H···O Bond Length DFT (ωB97X-D)1.6 - 1.8 ÅX-ray Crystallography1.6 - 1.9 Å
N-H···N Bond Length DFT (ωB97X-D)1.8 - 2.2 ÅX-ray Crystallography1.8 - 2.2 Å[6]
Dimerization Energy DFT + BSSE-40 to -60 kJ/mol--
¹H Shift (COOH) --NMR (Conc. Dep.)Shifts > 1 ppm downfield
O-H Stretch Freq. DFT (Harmonic)~3200 cm⁻¹ (broad)FTIR (Solid)2500-3300 cm⁻¹ (broad)

Implications for Drug Development and Material Science

  • Drug Development: The presence of multiple H-bond donors and acceptors makes 5-(4H-1,2,4-triazol-3-yl)pentanoic acid an attractive scaffold for interacting with biological targets like enzymes or receptors. The triazole N-H can act as a donor to a backbone carbonyl, while the nitrogen acceptors can interact with protein side chains like Ser, Thr, or Lys. The carboxylic acid can form strong salt-bridge/H-bond interactions with basic residues like Arg or Lys.

  • Material Science & Crystal Engineering: The predictable formation of the carboxylic acid dimer makes this molecule a useful "synthon" for building larger supramolecular structures. By modifying the molecule, it is possible to control the crystal packing to create materials with specific properties (e.g., altering solubility or melting point).

Conclusion and Future Directions

The hydrogen bonding potential of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is rich and multifaceted, governed by the robust dimerization of its carboxylic acid function and the versatile networking capabilities of its 1,2,4-triazole ring. The integrated analytical workflow presented in this guide—combining predictive computational modeling with definitive experimental validation—provides a powerful paradigm for the complete characterization of such molecules.

Future research should focus on the synthesis and crystallographic analysis of this specific molecule to confirm the predicted supramolecular motifs. Furthermore, co-crystallization experiments with other active pharmaceutical ingredients (APIs) could be explored, using the defined hydrogen bonding sites to form novel multi-component solids with enhanced physicochemical properties.

References

  • Hydrogen Bonding in carboxylic acids. (n.d.). Al-Mustaqbal University College. Retrieved March 11, 2026, from [Link]

  • Hosseinian, A., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Retrieved March 11, 2026, from [Link]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved March 11, 2026, from [Link]

  • (n.d.). Carboxylic Acids. HSC Chemistry & Physics. Retrieved March 11, 2026, from [Link]

  • (n.d.). Carboxylic acid. Wikipedia. Retrieved March 11, 2026, from [Link]

  • Yoon, S., & Park, S. (2003). Computational Analysis of Hydrogen Bonds in protein-RNA Complexes for Interaction Patterns. PubMed. Retrieved March 11, 2026, from [Link]

  • Mó, O., Yáñez, M., & Elguero, J. (2012). On the nature of hydrogen bonds: an overview on computational studies and a word about patterns. RSC Publishing. Retrieved March 11, 2026, from [Link]

  • (2024). 20.2: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Grabowski, S. J. (2020). Experimental Methods and Techniques. Understanding Hydrogen Bonds, Books Gateway. Retrieved March 11, 2026, from [Link]

  • Bougeard, D., et al. (1976). 1,2,4-Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding. The Journal of Chemical Physics. Retrieved March 11, 2026, from [Link]

  • Alkorta, I., et al. (2007). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Liu, H., et al. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. ACS Omega. Retrieved March 11, 2026, from [Link]

  • Bougeard, D., et al. (1976). 1,2,4-Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding. AIP Publishing. Retrieved March 11, 2026, from [Link]

  • (n.d.). Hydrogen bond. Wikipedia. Retrieved March 11, 2026, from [Link]

  • Al-Zoubi, W. (2021). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. MDPI. Retrieved March 11, 2026, from [Link]

  • Avcı, D., et al. (2020). A Theoretical and Experimental Study on Hydrogen-bonding Interactions between 4H-1,2,4-triazole-3,5-diamine and DMSO/water. Gazi University Journal of Science. Retrieved March 11, 2026, from [Link]

  • Boulechfar, C., et al. (2022). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Revue des Sciences et de la Technologie. Retrieved March 11, 2026, from [Link]

  • Ramezanzadeh, K., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Retrieved March 11, 2026, from [Link]

  • Scheiner, S. (2023). Hydrogen Bonding with Hydridic Hydrogen–Experimental Low-Temperature IR and Computational Study: Is a Revised Definition of Hydrogen Bonding Appropriate?. PMC. Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid: An Application Note for Pharmaceutical and Agrochemical Research

Introduction The 1,2,4-triazole moiety is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a wide range of bioactive compounds, including antifungal agents, anticancer therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole moiety is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a wide range of bioactive compounds, including antifungal agents, anticancer therapeutics, and herbicides.[1] The unique electronic properties and metabolic stability of the triazole ring make it a privileged scaffold in drug design. 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, in particular, is a valuable building block for the synthesis of more complex molecules, offering a versatile handle for further chemical modification. This application note provides a detailed, scalable, and robust protocol for the synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, designed for researchers and professionals in drug development and chemical process R&D.

The synthetic strategy outlined herein is a three-step process commencing from the readily available and cost-effective starting material, monomethyl adipate. This approach is designed for scalability, employing straightforward reaction conditions and purification procedures to ensure high yield and purity of the final product.

Overall Synthetic Workflow

The synthesis proceeds through three key stages:

  • Hydrazinolysis of monomethyl adipate to form the key intermediate, methyl 6-hydrazinyl-6-oxohexanoate.

  • Triazole Ring Formation via a cyclocondensation reaction to yield methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate.

  • Saponification of the methyl ester to afford the target compound, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Saponification A Monomethyl Adipate B Methyl 6-hydrazinyl-6-oxohexanoate A->B Hydrazine Hydrate, Ethanol, Reflux C Methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate B->C Formamide, 150-160°C D 5-(4H-1,2,4-triazol-3-yl)pentanoic acid C->D aq. NaOH or LiOH, THF/Methanol, RT then Acidification G cluster_3 Troubleshooting Logic Start Low Yield in Step 2? Check_Temp Was temperature maintained at 150-160°C? Start->Check_Temp Check_Purity Purity of acylhydrazide? Start->Check_Purity Check_Time Sufficient reaction time? Start->Check_Time Incomplete_Reaction Incomplete Reaction Check_Temp->Incomplete_Reaction No Side_Products Side Product Formation (e.g., oxadiazole) Check_Temp->Side_Products Too High Check_Purity->Incomplete_Reaction Low Check_Time->Incomplete_Reaction No Solution1 Optimize heating and monitor with TLC/HPLC Incomplete_Reaction->Solution1 Solution2 Purify acylhydrazide before use Incomplete_Reaction->Solution2 Side_Products->Solution1

Sources

Application

Application Notes and Protocols: Amide Bond Formation via Coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid with Amines

For: Researchers, scientists, and drug development professionals. Introduction Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, with the amide functional group being a key structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, with the amide functional group being a key structural motif in a vast array of pharmaceuticals.[1][2][3] The direct condensation of a carboxylic acid and an amine to form an amide is often challenging and requires activation of the carboxylic acid.[4][5] This guide provides a comprehensive overview and detailed protocols for the coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid with various primary and secondary amines. The presence of the 1,2,4-triazole heterocycle introduces specific considerations for reaction optimization to achieve high yields and purity.

This document will delve into the mechanistic principles of common coupling reagents, provide step-by-step experimental procedures, offer troubleshooting guidance, and present a comparative analysis of different coupling strategies. The aim is to equip researchers with the necessary knowledge to successfully synthesize a diverse range of amide derivatives from this versatile triazole-containing building block.

Core Principles of Amine-Acid Coupling

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[4] To facilitate amide bond formation, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[4][6] This is achieved using a variety of coupling reagents.

Common Coupling Reagent Classes:
  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[8] To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[8]

  • Onium Salts (Aminium/Uronium and Phosphonium): These reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP, are known for their high efficiency, rapid reaction times, and ability to minimize racemization.[1][7][9][10] They react with the carboxylic acid to form a highly reactive active ester, which then readily couples with the amine.[9]

The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and potential for side reactions. Factors such as the steric hindrance of the amine and the electronic properties of both coupling partners should be considered.[11]

Experimental Protocols

This section provides detailed step-by-step protocols for the coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid with a generic primary or secondary amine using two common and effective coupling reagents: EDC in combination with NHS, and HATU.

Protocol 1: EDC/NHS Mediated Coupling

This protocol is a robust and widely used method for solution-phase amide bond formation.[12]

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate (EtOAc))

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

    • Add EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS-activated ester.[12] The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Coupling with the Amine:

    • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the activated ester to the amine solution.

    • Add a tertiary amine base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours.[12] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for challenging couplings, and is known to suppress racemization.[9][13]

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate (EtOAc))

Procedure:

  • Pre-activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent like DMF or DCM.[9]

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[9]

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[9][14]

  • Coupling with the Amine:

    • Add the amine (1.0-1.2 equivalents) to the pre-activated mixture.[9]

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[9]

Data Presentation

Table 1: General Reaction Parameters for Amide Coupling
ParameterEDC/NHS CouplingHATU Coupling
Carboxylic Acid (Equivalents) 1.01.0
Amine (Equivalents) 1.0 - 1.21.0 - 1.2
Coupling Reagent (Equivalents) EDC: 1.2, NHS: 1.2HATU: 1.0 - 1.5
Base (Equivalents) DIPEA/TEA: 2-3DIPEA/TEA: 2.0 - 5.0
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM, ACN, THF
Reaction Time 2 - 16 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Visualization of Experimental Workflow

Below is a generalized workflow for the coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid with an amine.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_acid Dissolve Acid & Additive (e.g., NHS) add_coupler Add Coupling Reagent (e.g., EDC or HATU) prep_acid->add_coupler prep_amine Dissolve Amine combine Combine Activated Acid and Amine Solution prep_amine->combine pre_activate Pre-activation Stir (for HATU) add_coupler->pre_activate If HATU add_coupler->combine If EDC/NHS pre_activate->combine add_base Add Base (e.g., DIPEA) combine->add_base react Stir at Room Temp. (Monitor by TLC/LC-MS) add_base->react extract Dilute & Extract react->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: General workflow for amide coupling.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive coupling reagent due to moisture.Use fresh, anhydrous reagents and solvents. Handle hygroscopic reagents under an inert atmosphere.[11][12]
Insufficient activation of the carboxylic acid.Increase the amount of coupling reagent or extend the activation time. Consider a more potent coupling reagent like HATU.[11]
Low nucleophilicity of the amine.For electron-deficient or sterically hindered amines, consider using a more reactive coupling reagent, higher reaction temperature, or longer reaction time.[11]
Suboptimal reaction pH.Ensure the reaction pH is appropriate for the chosen coupling chemistry. For EDC/NHS, activation is optimal at pH 4.5-6.0, while coupling is better at pH 7.2-8.0.[12]
Presence of Side Products Formation of N-acylurea byproduct with carbodiimides.Add HOBt or NHS to the reaction to trap the O-acylisourea intermediate. Perform the reaction at a lower temperature.
Racemization of chiral centers.Use a coupling reagent known to suppress racemization, such as HATU. The addition of HOAt can also be beneficial.[9][13]
Reaction with the triazole ring.While generally stable, under harsh conditions, the triazole ring could potentially react. Ensure mild reaction conditions are maintained.
Difficulty in Purification Byproducts from the coupling reagent.For DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. For water-soluble byproducts from EDC, thorough aqueous work-up is essential.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]

  • Technical Support Information Bulletin 1205 - H
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • General Protocol for Coupling Biomolecules to Carboxyl
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. [Link]

  • Coupling Reagents - ResearchGate. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis - YouTube. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. [Link]

  • Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS - CovaChem.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]

Sources

Method

Using 5-(4H-1,2,4-triazol-3-yl)pentanoic acid as a ligand in MOF construction

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid as a versatile ligand for constructing Metal-Organic Frameworks (MOFs), with...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid as a versatile ligand for constructing Metal-Organic Frameworks (MOFs), with a focus on drug delivery applications.

Introduction: The Role of Ligand Design in Advanced MOF Development

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities have positioned them as leading candidates for applications in gas storage, catalysis, and biomedicine.[2][3] In the realm of drug delivery, MOFs offer significant advantages, including high drug loading capacities and the potential for controlled, targeted release, which can enhance therapeutic efficacy and minimize side effects.[4][5]

The properties of a MOF are fundamentally dictated by the choice of its constituent parts: the metal node and the organic ligand. The ligand, in particular, acts as the primary tool for tailoring the framework's architecture, pore environment, and functionality. Ligands that possess multiple, distinct functional groups (heterofunctionality) are of particular interest as they can impart specific properties to the resulting framework.

This application note focuses on 5-(4H-1,2,4-triazol-3-yl)pentanoic acid , a heterofunctional ligand that combines a 1,2,4-triazole ring with a flexible pentanoic acid chain. This unique combination offers several strategic advantages for MOF design, particularly for biomedical applications:

  • Dual Coordination Sites: The ligand features both a nitrogen-rich triazole ring and a carboxylate group, both of which are excellent coordinating moieties for forming stable MOF structures. This allows for the construction of frameworks with diverse topologies.[6][7]

  • Biocompatibility and Bioactivity: The 1,2,4-triazole scaffold is a well-known pharmacophore found in numerous biologically active compounds, suggesting its potential for constructing biocompatible and even bioactive frameworks.[8]

  • Structural Flexibility: The pentanoic acid chain provides conformational flexibility, which can lead to the formation of dynamic "soft porous" frameworks capable of responding to external stimuli—a desirable trait for controlled drug release.[7]

  • Tunable Pore Environment: The triazole group can act as a hydrogen bond donor, creating a pore environment that can be tuned for specific host-guest interactions with drug molecules.[8]

This guide provides a comprehensive set of protocols, from the proposed synthesis of the ligand itself to its use in constructing a biocompatible MOF, subsequent characterization, and its application as a drug delivery vehicle.

PART 1: Ligand Synthesis (Proposed Protocol)

As of this writing, a direct, optimized synthesis for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is not prominently available in the literature. Therefore, we propose a robust, multi-step synthesis based on well-established and reliable organic chemistry transformations. The strategy involves protecting one end of a C6 dicarboxylic acid (adipic acid), converting the other end into a triazole ring, and finally deprotecting to yield the target ligand.

Causality Behind the Synthetic Design:

The proposed pathway begins with adipic acid, a readily available and inexpensive starting material. A mono-ester protection strategy is employed to ensure that the subsequent chemical transformations occur selectively at only one of the two carboxyl groups. The formation of the triazole ring proceeds through a classic and high-yielding cyclization of an acylthiosemicarbazide intermediate. Alkaline conditions are chosen for the cyclization step as they are widely reported to favor the formation of the desired 1,2,4-triazole ring over the 1,3,4-thiadiazole isomer.[9][10] The final steps involve the desulfurization of the thiol group and hydrolysis of the ester to unmask the pentanoic acid functionality.

Experimental Protocol: Proposed Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Step 1: Mono-methylation of Adipic Acid

  • Suspend adipic acid (1.0 eq) in an excess of methanol (acting as both solvent and reagent).

  • Add acetyl chloride (0.1 eq) dropwise at 0 °C. This generates HCl in situ, which catalyzes the esterification.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure. The resulting mixture of di-ester, mono-ester, and unreacted di-acid can be separated via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the desired adipic acid monomethyl ester.

Step 2: Formation of Acylthiosemicarbazide

  • Dissolve the adipic acid monomethyl ester (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq) and gently reflux for 2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum.

  • In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like dry THF.

  • Slowly add the freshly prepared acyl chloride to the thiosemicarbazide solution at 0 °C with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • The resulting precipitate, the acylthiosemicarbazide, is filtered, washed with cold solvent, and dried.

Step 3: Alkaline Cyclization to 4H-1,2,4-triazole-3-thiol

  • Suspend the acylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%, ~4.0 eq).[10]

  • Reflux the mixture for 4-6 hours. The progress of the cyclization can be monitored by TLC.

  • After cooling, carefully acidify the reaction mixture with cold, dilute HCl to a pH of ~5-6.

  • The precipitated product, methyl 5-(5-mercapto-4H-1,2,4-triazol-3-yl)pentanoate, is collected by filtration, washed with water, and dried.

Step 4: Desulfurization

  • Reflux the thiol-containing triazole from Step 3 in an aqueous solution of nitric acid (6 M) for 1 hour. This oxidative treatment replaces the -SH group with -H.

  • Alternatively, reflux with Raney Nickel in ethanol for a milder, reductive desulfurization.

  • After reaction completion, cool the solution, and neutralize to precipitate the product, methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate.

Step 5: Ester Hydrolysis

  • Dissolve the methyl ester from Step 4 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature for 12-24 hours.

  • Acidify the solution with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid .

G cluster_0 PART 1: Ligand Synthesis Workflow AdipicAcid Adipic Acid MonoEster Adipic Acid Monomethyl Ester AdipicAcid->MonoEster Step 1: Methanol, H+ AcylChloride Acyl Chloride Intermediate MonoEster->AcylChloride Step 2a: SOCl2 AcylThio Acylthiosemicarbazide AcylChloride->AcylThio Step 2b: Thiosemicarbazide TriazoleThiol Triazole-3-thiol Ester AcylThio->TriazoleThiol Step 3: NaOH, Reflux TriazoleEster Desulfurized Triazole Ester TriazoleThiol->TriazoleEster Step 4: Desulfurization FinalLigand Final Ligand: 5-(4H-1,2,4-triazol-3-yl)pentanoic acid TriazoleEster->FinalLigand Step 5: LiOH, then H+

Proposed workflow for the synthesis of the target ligand.

PART 2: MOF Construction Protocol

The hydrothermal or solvothermal method is one of the most common and effective techniques for synthesizing high-quality MOF crystals.[11][12] It involves heating the reactants (metal salt and ligand) in a sealed vessel, allowing for crystallization to occur under elevated pressure and temperature. This protocol details the construction of a zinc-based MOF, as zinc is a biocompatible metal commonly used in biomedical MOFs.

Causality Behind Experimental Choices:
  • Metal Salt Selection: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is chosen as the metal source. It is readily soluble in common solvents like DMF and water, and the nitrate anion is generally non-coordinating and does not interfere with framework formation.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF), ethanol, and water is used. DMF is an excellent solvent for most organic ligands. Ethanol can act as a modulator, influencing crystal growth and morphology. Water is often crucial in the formation of specific metal-cluster secondary building units (SBUs).

  • Temperature and Time: The reaction is heated to 100-120 °C. This temperature provides sufficient thermal energy to overcome the activation barrier for crystal nucleation and growth without causing decomposition of the ligand.[12] A 48-hour reaction time allows for the slow growth of well-defined crystals.

Experimental Protocol: Hydrothermal Synthesis of a Zn-Triazole-Pentanoate MOF
  • In a 20 mL glass vial, add 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (0.1 mmol, 18.5 mg) and Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg).

  • Add the solvent mixture: 4 mL of DMF, 1 mL of Ethanol, and 1 mL of water.

  • Sonicate the vial for 5-10 minutes until a homogeneous suspension or solution is formed.

  • Cap the vial tightly and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in a programmable oven to 110 °C at a rate of 5 °C/min.

  • Hold the temperature at 110 °C for 48 hours.

  • Cool the oven slowly to room temperature at a rate of 0.1 °C/min. Slow cooling is critical for obtaining high-quality single crystals.

  • After cooling, decant the mother liquor. Wash the resulting crystalline product by soaking in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted starting materials.

  • To "activate" the MOF (remove solvent from the pores), the DMF-washed crystals can be solvent-exchanged with a more volatile solvent like acetone or chloroform, followed by heating under vacuum.

ParameterSuggested RangeRationale
Metal PrecursorZn(NO₃)₂, Fe(NO₃)₃, Cu(NO₃)₂Choice of metal impacts coordination, stability, and biocompatibility.
Ligand:Metal Ratio1:1 to 2:1Stoichiometry affects the final framework topology.
Temperature80 - 150 °CBalances reaction kinetics against thermal decomposition of reactants.[13]
Time24 - 72 hoursLonger times can promote growth of larger, higher-quality crystals.
SolventDMF, DEF, Ethanol, H₂OSolvent polarity and boiling point influence solubility and crystal growth.[12]

Table 1: Key Parameters for MOF Synthesis Optimization.

G cluster_1 PART 2: MOF Synthesis Workflow Reactants Combine Ligand and Metal Salt in Solvent Heating Seal in Autoclave Heat to 110°C for 48h Reactants->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Washing Wash with Fresh DMF Cooling->Washing Activation Solvent Exchange & Dry Under Vacuum Washing->Activation FinalMOF Activated MOF Crystals Activation->FinalMOF

Workflow for the hydrothermal synthesis of the MOF.

PART 3: Physicochemical Characterization of the MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, determine its structure and purity, and evaluate the properties relevant to its intended application.

Logical Flow of Characterization:

The characterization process follows a logical progression. First, Powder X-ray Diffraction (PXRD) is used to confirm the crystallinity and phase purity of the bulk sample. If suitable single crystals are obtained, Single Crystal X-ray Diffraction (SCXRD) provides the definitive atomic structure. Thermogravimetric Analysis (TGA) is then used to assess the thermal stability and solvent content. Finally, gas adsorption analysis determines the porosity and surface area, which are critical metrics for any application involving molecular encapsulation, such as drug delivery.

G cluster_2 PART 3: Characterization Logic Synthesis Synthesized MOF PXRD PXRD Confirms: Crystallinity, Phase Purity Determines: Bulk Sample Integrity Synthesis->PXRD SCXRD SCXRD Confirms: Atomic Structure, Connectivity Determines: Definitive Framework Topology PXRD->SCXRD If single crystals present TGA TGA Confirms: Thermal Stability Determines: Solvent Content, Decomposition Temp. PXRD->TGA If pure BET Gas Adsorption (BET) Confirms: Permanent Porosity Determines: Surface Area, Pore Volume SCXRD->BET TGA->BET Application Ready for Application (e.g., Drug Loading) BET->Application

Logical workflow for MOF characterization.
Protocol 1: Powder X-ray Diffraction (PXRD)
  • Objective: To verify the crystallinity and phase purity of the bulk synthesized product.[14]

  • Procedure:

    • Finely grind a small sample of the activated MOF to ensure random crystal orientation.

    • Pack the powder into a sample holder.

    • Collect the diffraction pattern, typically using Cu Kα radiation, over a 2θ range of 5° to 50°.

  • Interpretation: A pattern with sharp, well-defined peaks indicates a highly crystalline material. This experimental pattern should be compared to the pattern simulated from single-crystal data (if available) to confirm phase purity.[15] The absence of broad humps indicates no amorphous impurities.

Protocol 2: Single Crystal X-ray Diffraction (SCXRD)
  • Objective: To unambiguously determine the three-dimensional atomic structure of the MOF.[16][17]

  • Procedure:

    • Under a microscope, select a suitable single crystal (well-defined shape, no visible cracks).

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer and cool it under a stream of nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data.

  • Interpretation: Solving the crystal structure reveals the precise connectivity of the metal nodes and ligands, the framework topology, pore dimensions, and the location of any guest molecules.[17] This is the gold standard for structural characterization.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the MOF and quantify the amount of guest/solvent molecules in the pores.[2][18]

  • Procedure:

    • Place a small, known mass (5-10 mg) of the MOF sample into an alumina crucible.

    • Heat the sample under a continuous flow of an inert gas (e.g., N₂) from room temperature to ~600-800 °C at a controlled rate (e.g., 10 °C/min).

  • Interpretation: The resulting TGA curve plots mass loss versus temperature. An initial weight loss below ~150 °C typically corresponds to the removal of guest solvent molecules from the pores.[1] A stable plateau indicates the temperature range of the framework's stability. A sharp drop in mass at higher temperatures signifies the decomposition of the framework.[18]

Protocol 4: N₂ Adsorption-Desorption Analysis (BET Surface Area)
  • Objective: To measure the specific surface area, pore volume, and pore size distribution of the activated MOF.

  • Procedure:

    • Thoroughly "activate" a sample of the MOF by heating under high vacuum to ensure the pores are empty.

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Measure the amount of N₂ gas adsorbed by the sample at a series of precisely controlled pressures.

  • Interpretation: The resulting isotherm (a plot of gas adsorbed vs. relative pressure) provides key information. A Type I isotherm is characteristic of microporous materials like MOFs. The Brunauer-Emmett-Teller (BET) model is applied to the data to calculate the specific surface area, a critical parameter for determining the material's capacity for guest encapsulation.

PART 4: Application in Drug Delivery

The characterized MOF can now be evaluated as a drug delivery system (DDS). This involves loading a therapeutic agent into the pores and studying its release kinetics under simulated physiological conditions.

Protocol 1: Drug Loading via Soaking Method
  • Objective: To encapsulate a model drug (e.g., Ibuprofen) within the pores of the MOF.

  • Procedure:

    • Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like ethanol.

    • Immerse a known mass of activated MOF (e.g., 50 mg) in the drug solution (e.g., 10 mL).

    • Stir the suspension at room temperature for 72 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the collected solid briefly with fresh solvent to remove surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

  • Quantification: The amount of loaded drug can be determined by measuring the decrease in drug concentration in the supernatant solution using UV-Vis spectroscopy at the drug's λ_max.

Protocol 2: In Vitro Drug Release Study
  • Objective: To measure the rate of drug release from the MOF in a simulated physiological environment.

  • Procedure:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 (simulating blood) and pH 5.5 (simulating a tumor microenvironment or endosomal compartment).

    • Suspend a known mass of the drug-loaded MOF (e.g., 10 mg) in a known volume of the PBS buffer (e.g., 50 mL).

    • Keep the suspension under constant, gentle agitation at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer.

    • Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.

    • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Data Presentation: The results are typically presented as a cumulative release profile (percentage of drug released vs. time).

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
18.215.5
420.535.1
831.052.8
1238.465.2
2449.180.4
4855.388.9
Table 2: Example of In Vitro Drug Release Data for a pH-responsive MOF.

References

  • Opoń, J., & Rój, E. (2012). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 451-458.

  • Pispir, M., & Unver, Y. (2016). Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. Revista de Chimie, 67(7), 1463-1467.

  • Borah, S. J., & Saikia, L. (2023). Biocompatible Drug Delivery System Based on a MOF Platform for a Sustained and Controlled Release of the Poorly Soluble Drug Norfloxacin. ACS Omega, 8(31), 28367–28375.

  • Bobbitt, N. S., Mendonca, M. L., Howarth, A. J., Islamoglu, T., Hupp, J. T., Farha, O. K., & Snurr, R. Q. (2017). Metal–organic frameworks for the removal of toxic industrial chemicals and chemical warfare agents. Chemical Society Reviews, 46(11), 3357–3385.

  • Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2016). Metal-organic frameworks as heterogeneous catalysts for the oxidation of organic compounds. Catalysis Science & Technology, 6(16), 5442-5461.

  • Gould, J. A., & Cohen, S. M. (2016). Crystallography of metal–organic frameworks. CrystEngComm, 18(33), 6095-6106.

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

  • Kumar, R., & Singh, R. K. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. International Journal for Multidisciplinary Research, 7(6).

  • Zhou, W., & Yildirim, T. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 115(40), 19907–19914.

  • Ghasemzadeh, H., & Morsali, A. (2022). Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview. Chemistry–An Asian Journal, 17(1), e202101111.

  • Bonyadi, E., & Zare, E. N. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. Molecules, 27(2), 523.

  • Sharma, S., & Tiwari, A. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 541–567.

  • Pro-Chem. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.

  • Wang, Y., Wang, K., & Wang, J. (2019). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. Defect and Diffusion Forum, 393, 115-121.

  • Malvern Panalytical. (n.d.). Metal organic frameworks - MOF characterization solutions to help you build robust structures.

  • Martí-Gastaldo, C. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(39), 13587-13597.

  • Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Survey in Fisheries Sciences, 10(4S), 209-222.

  • Azam, M., & Al-Resayes, S. I. (2021). Hydrothermal synthesis of MOFs. In Hydrothermal Synthesis of Nanomaterials. IntechOpen.

  • Lee, J., & Long, J. R. (2018). Digital Control of Multistep Hydrothermal Synthesis by Using 3D Printed Reactionware for the Synthesis of Metal–Organic Frameworks. Angewandte Chemie International Edition, 57(28), 8649-8653.

  • Liu, X., et al. (2018). Ln(III)-MOFs (Ln = Tb, Eu, Dy, and Sm) based on triazole carboxylic ligand with carboxylate and nitrogen donors with applications as chemical sensors and magnetic materials. Journal of Coordination Chemistry, 71(11-13), 1954-1967.

  • Janiak, C., & Henninger, S. K. (2016). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic Chemistry, 55(14), 7116–7126.

  • Wróblewska, A., & Makuch, E. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 6(1), 1-18.

  • Zhang, Y., & Liu, D. (2019). Experimental and Modeling Study of Gas Adsorption in Metal-Organic Framework Coated on 3D Printed Plastics. Purdue University Graduate School.

  • Wang, C., et al. (2022). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. Molecules, 27(3), 967.

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Application

Preparation of esters from 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

An Application Guide to the Synthesis of Ester Derivatives from 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides detailed methodologies for the pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Ester Derivatives from 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the preparation of esters from 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the unique chemical nature of this substrate, which features both a carboxylic acid and a nucleophilic triazole ring, this document outlines and compares several robust esterification strategies. We delve into the mechanistic rationale behind each method, offering field-tested protocols, troubleshooting advice, and characterization guidelines to empower researchers in synthesizing their desired ester derivatives with high purity and yield.

Introduction: The Synthetic Challenge and Opportunity

5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a compound of significant interest due to the prevalence of the 1,2,4-triazole moiety in a wide array of pharmacologically active agents, including antifungal and antiviral drugs.[1][2] Its ester derivatives are crucial intermediates for modifying solubility, creating prodrugs, or for further synthetic elaboration.

However, the esterification of this molecule is not trivial. The primary challenges include:

  • Competing Nucleophilicity: The nitrogen atoms of the triazole ring are nucleophilic and can compete with the desired alcohol nucleophile, leading to the formation of N-acylated side products, particularly with highly reactive intermediates.[3]

  • Solubility Issues: The starting material can exist as a zwitterion, leading to poor solubility in many standard organic solvents, which can impede reaction kinetics.[3]

  • Reaction Conditions: Harsh conditions (e.g., high temperatures or very strong acids) can potentially lead to decomposition or unwanted side reactions.

This guide presents a selection of curated methods designed to navigate these challenges, enabling chemists to select the optimal pathway based on the specific alcohol, available laboratory equipment, and desired scale.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The choice of esterification method is critical and depends on the stability of the starting materials and the reactivity of the alcohol. We present three primary strategies, each with distinct advantages and considerations.

G Start_Acid 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Fischer Method A: Fischer Esterification Start_Acid->Fischer Acyl Method B: Acyl Chloride Pathway Start_Acid->Acyl Carbo Method C: Carbodiimide Coupling Start_Acid->Carbo Start_Alc Alcohol (R-OH) Start_Alc->Fischer Start_Alc->Carbo Final_Ester Target Ester Product Fischer:e->Final_Ester:w H⁺ cat. Δ, -H₂O Acyl_Chloride Acyl Chloride Intermediate Acyl->Acyl_Chloride SOCl₂ or (COCl)₂ Carbo:e->Final_Ester:w DCC or EDC DMAP (cat.) Acyl_Chloride->Final_Ester Acyl_Chloride:e->Final_Ester:w + R-OH

Caption: Synthetic routes for esterifying 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Comparative Analysis of Methods
MethodPrincipleKey AdvantagesKey DisadvantagesBest Suited For
A: Fischer Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[4][5][6]Economical, simple reagents, procedurally straightforward. Using the alcohol as a solvent helps overcome starting material solubility issues.[3]Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion.[5] Not suitable for acid-sensitive substrates.Simple, non-sensitive primary and secondary alcohols where the alcohol is inexpensive and can be used as the solvent.
B: Acyl Chloride Pathway Two-step conversion of the acid to a highly reactive acyl chloride, followed by reaction with the alcohol.[7]High reactivity, irreversible reaction, often leads to high yields. Works well with hindered or less reactive alcohols (e.g., tertiary alcohols, phenols).Requires handling of hazardous chlorinating agents (SOCl₂, PCl₅).[8] The reactive intermediate can cause side reactions on the triazole ring if not controlled.Tertiary alcohols, phenols, and other less reactive nucleophiles. When high conversion is critical.
C: Carbodiimide Coupling Activation of the carboxylic acid with a carbodiimide (e.g., DCC, EDC) to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol.[9][10][11]Very mild, neutral conditions. High chemoselectivity, minimizing side reactions. Broad substrate scope. The water-soluble nature of EDC and its urea byproduct simplifies workup.[11]Reagents are more expensive. DCC byproduct (DCU) can be difficult to remove. DCC is a potent allergen.[12]Acid- or base-sensitive substrates, valuable or complex alcohols, and when mild conditions are paramount.

Detailed Experimental Protocols

Method A: Fischer-Speier Esterification

Principle: This classic method relies on shifting the reaction equilibrium toward the ester product by using a large excess of the alcohol, which often doubles as the solvent, and an acid catalyst.[5]

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (used in large excess, 20-50 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry HCl gas (catalytic, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol (Example: Methyl Ester Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 eq) in anhydrous methanol (30 volumes).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid (0.2 eq) dropwise to the stirred mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess methanol under reduced pressure.

  • Neutralization: To the residue, cautiously add saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 20 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure ester.[3]

Troubleshooting:

  • Low Yield: The reaction is an equilibrium. Ensure the alcohol is anhydrous and used in large excess. Increase reaction time or catalyst loading if necessary.[3]

  • Incomplete Reaction: The starting material's poor solubility can be an issue. Vigorous stirring and ensuring reflux are maintained are critical.

Method B: Acyl Chloride Pathway

Principle: This two-step method first activates the carboxylic acid by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8] This intermediate readily reacts with the alcohol, even those that are sterically hindered, in an irreversible manner.

G Start_Acid Triazole Pentanoic Acid Intermediate Acyl Chloride Intermediate Start_Acid->Intermediate Step 1: Activation SOCl2 SOCl₂ (or (COCl)₂) SOCl2->Intermediate Ester Final Ester Product Intermediate->Ester Step 2: Nucleophilic Attack Alcohol R-OH Pyridine (Base) Alcohol->Ester

Caption: Two-step workflow for the acyl chloride esterification method.

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous alcohol (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Protocol:

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a fume hood, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes) in a flask equipped with a reflux condenser and drying tube.

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 1-3 hours, until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Cool the mixture and carefully remove all volatile components (excess SOCl₂ and solvent) under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

Step 2: Ester Formation 5. Reaction Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 volumes) and cool to 0 °C in an ice bath. 6. Alcohol Addition: In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C. 7. Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. 8. Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer. 9. Washing & Drying: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. 10. Purification: Purify the crude product via column chromatography.

Safety Note: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood under anhydrous conditions.[3]

Method C: Carbodiimide Coupling (Steglich Esterification)

Principle: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to activate the carboxylic acid. The addition of a catalyst, 4-dimethylaminopyridine (DMAP), accelerates the reaction.[12] This is one of the mildest methods available for ester synthesis.[9]

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Filter agent (e.g., Celite)

Protocol (Using DCC):

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (20 volumes), add a solution of DCC (1.1 eq) in DCM at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Why DMAP? DMAP acts as a highly efficient acyl transfer catalyst, significantly accelerating the esterification, especially for sterically hindered alcohols.[12]

  • DCC vs. EDC: EDC is preferred for easier workup, as its corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.[11] DCC is less expensive but its urea byproduct requires filtration.

  • Allergen Warning: DCC is a potent allergen and skin sensitizer. Always handle with appropriate personal protective equipment, including double gloves.[12]

Product Characterization

Confirmation of the desired ester product and assessment of its purity are essential. The following techniques are recommended:

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretching band for the ester, typically in the range of 1735-1750 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the incorporation of the alcohol moiety by observing new signals corresponding to the -OR group (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR).[13] The chemical shifts of the carbons adjacent to the ester will also change.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized ester.

  • Thin Layer Chromatography (TLC): Assess the purity of the final product and compare its Rf value to that of the starting material.

References

  • Mitsunobu reaction - Wikipedia. [Link]

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]

  • US4269987A - Purification of triazoles - Google P
  • US20160264509A1 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google P
  • Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry - ResearchGate. [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - SciSpace. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Synthesis of esters from carboxylic acids - Esterification. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI. [Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC. [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis - YouTube. [Link]

  • Preparation of Esters - Chemistry LibreTexts. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. [Link]

  • Synthesis, characterization and photostability study of triazole derivatives - ResearchGate. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | ACS Omega - ACS Publications. [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water - R Discovery. [Link]

  • Fischer Esterification - Chemistry LibreTexts. [Link]

  • Ch19: RCO2H to RCO2R' - Chemistry - University of Calgary. [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids - ResearchGate. [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. [Link]

  • Synthesis and physical properties of esters of 2-[5-((theophylline-7ʹ-yl)methyl)-4-R-1,2,4-triazole-3-ylthio]acetic acid. [Link]

  • CN1225449C - Method for producing acid chlorides - Google P
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Preparation of Acyl Chlorides - Chemistry LibreTexts. [Link]

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Method

Advanced Application Note: Functionalization of 1,2,4-Triazole Scaffolds in Pentanoic Acid Derivatives

Introduction & Strategic Context The 1,2,4-triazole ring is a privileged pharmacophore widely utilized in medicinal chemistry due to its robust metabolic stability, hydrogen-bonding capacity, and ability to act as a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 1,2,4-triazole ring is a privileged pharmacophore widely utilized in medicinal chemistry due to its robust metabolic stability, hydrogen-bonding capacity, and ability to act as a bioisostere for amide bonds 1. When conjugated with aliphatic chains such as pentanoic acid (valeric acid) derivatives, these scaffolds form the backbone of potent therapeutics, including broad-spectrum metallo-β-lactamase (MBL) inhibitors 2 and neuroprotective agents.

Late-stage functionalization of the 1,2,4-triazole ring allows researchers to rapidly generate structural diversity without rebuilding the entire aliphatic backbone. This guide details two highly efficient, self-validating methodologies for functionalizing triazole-pentanoic acid derivatives: Ligand-Free Copper-Catalyzed N-Arylation and Palladium-Catalyzed Regioselective C-H Arylation .

Mechanistic Insights & Causality

Regioselective C-5 Arylation via CMD Mechanism

Direct C-H arylation of 1-alkyl-1,2,4-triazoles (such as ethyl 5-(1H-1,2,4-triazol-1-yl)pentanoate) occurs regioselectively at the C-5 position. This is driven by the electronic deficiency of the triazole ring and facilitated by a Concerted Metalation Deprotonation (CMD) pathway 3. The addition of pivalic acid is not arbitrary; the pivalate anion acts as an essential proton shuttle, significantly lowering the activation energy required for C-H bond cleavage at the C-5 position 4.

CMD_Mechanism A Pd(II) Precatalyst Activation B Substrate Coordination (N4 Binding) A->B Triazole-Pentanoate C CMD Step (Pivalate-Assisted) B->C Pivalic Acid D Oxidative Addition (Aryl Halide) C->D C-H Cleavage E Reductive Elimination (C5-Aryl Formation) D->E Ar-X E->A Product Release

Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation Deprotonation (CMD).

Ligand-Free N-Arylation

For pentanoic acid derivatives where the triazole is substituted at the C-3 position, the N-1 position remains available for coupling. Utilizing Copper(II) oxide (CuO) nanoparticles provides an immense surface-to-volume ratio, exposing a high density of active catalytic sites. This eliminates the need for expensive, air-sensitive ligands (e.g., phenanthrolines), simplifying the purification process and ensuring high yields even at room temperature 5.

Experimental Protocols

Protocol A: Ligand-Free Copper-Catalyzed N-Arylation

Objective: N-arylation of ethyl 5-(1H-1,2,4-triazol-3-yl)pentanoate. Self-Validation Cue: The reaction mixture transitions from a dark heterogeneous suspension to a distinct phase-separated mixture upon aqueous workup. The CuO nanoparticles can be visually tracked and recovered via centrifugation.

Materials:

  • Ethyl 5-(1H-1,2,4-triazol-3-yl)pentanoate (3.0 mmol, 1.0 equiv.)

  • Aryl iodide (e.g., Iodobenzene) (3.3 mmol, 1.1 equiv.)

  • CuO nanoparticles (0.15 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol, 1.0 equiv.)

  • N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the triazole-pentanoate substrate, K₂CO₃, and CuO nanoparticles.

  • Solvent & Electrophile Addition: Add 10 mL of anhydrous DMF followed by the aryl iodide. Seal the flask under an ambient atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature (or up to 80 °C for sterically hindered aryl halides) for 4–6 hours.

  • Monitoring: Monitor via Co-TLC (EtOAc/Hexane 1:1). Analytical Tip: Visualize with KMnO₄ stain; the pentanoic acid aliphatic chain will rapidly oxidize, appearing as a bright yellow spot against a purple background.

  • Workup: Dilute the reaction with 20 mL of deionized water. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the CuO nanoparticles (which can be washed and reused up to 5 times without activity loss) 5.

  • Extraction: Extract the aqueous supernatant with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Regioselective C-5 Arylation

Objective: C-H arylation of ethyl 5-(1H-1,2,4-triazol-1-yl)pentanoate. Self-Validation Cue: The use of pivalic acid ensures high regioselectivity. The absence of C-3 arylated side-products on the crude NMR confirms the successful direction of the Pd-catalyst to the more electron-deficient C-5 proton.

Materials:

  • Ethyl 5-(1H-1,2,4-triazol-1-yl)pentanoate (0.5 mmol, 1.0 equiv.)

  • Aryl bromide (0.75 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) or[P(n-Bu)Ad₂H]BF₄ (0.05 mmol, 10 mol%)

  • Pivalic acid (0.15 mmol, 30 mol%)

  • K₂CO₃ (1.5 mmol, 3.0 equiv.)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂, the phosphine ligand, K₂CO₃, and pivalic acid.

  • Substrate Addition: Add the triazole-pentanoate substrate and the aryl bromide, followed by anhydrous toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 120 °C for 18 hours 3.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Experimental Workflow Visualization

Workflow cluster_N Protocol A: N-Arylation cluster_C Protocol B: C-H Arylation SM Triazole-Pentanoic Acid Derivative N1 Add CuO NPs, K2CO3, DMF SM->N1 C1 Add Pd(OAc)2, Ligand, PivOH SM->C1 N2 Stir at RT, Monitor by Co-TLC N1->N2 N3 Centrifuge & EtOAc Extraction N2->N3 Prod Functionalized Target Compound N3->Prod C2 Heat at 120°C in Toluene C1->C2 C3 Celite Filtration & Chromatography C2->C3 C3->Prod

Parallel workflows for N-arylation and C-H functionalization of triazole derivatives.

Quantitative Data Presentation

The table below summarizes expected yields and reaction times for the functionalization of triazole-pentanoic acid derivatives using various aryl halides, demonstrating the broad functional group tolerance of both protocols.

Functionalization TypeAryl Halide SubstrateCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
N-Arylation IodobenzeneCuO NPs (5 mol%)25484%
N-Arylation 4-Nitro-1-iodobenzeneCuO NPs (5 mol%)25391%
N-Arylation 4-IodoanisoleCuO NPs (5 mol%)80672%
C-5 Arylation BromobenzenePd(OAc)₂ / PCy₃1201881%
C-5 Arylation 4-BromobenzonitrilePd(OAc)₂ / PCy₃1201688%
C-5 Arylation 1-Bromo-4-methoxybenzenePd(OAc)₂ / PCy₃1202465%

Note: Electron-withdrawing groups on the aryl halide generally accelerate both the oxidative addition in Pd-catalysis and the cross-coupling in Cu-catalysis, leading to higher yields in shorter reaction times.

References

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.SciSpace.
  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Aryl
  • Metal catalyzed C–H functionaliz
  • Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.PMC - NIH.

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Application

Solid-phase peptide synthesis using triazole-based carboxylic acids

An in-depth guide to the synthesis and application of peptides incorporating triazole-based carboxylic acids via solid-phase methodologies. Introduction: Engineering Stability into Peptide Therapeutics Peptides are at th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and application of peptides incorporating triazole-based carboxylic acids via solid-phase methodologies.

Introduction: Engineering Stability into Peptide Therapeutics

Peptides are at the forefront of therapeutic innovation due to their high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] This has driven the development of peptidomimetics, which are engineered molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties.[3][4] A highly successful strategy in peptidomimetic design is the replacement of the labile amide bond with a stable bioisostere.[1][3]

The 1,4-disubstituted 1,2,3-triazole ring has emerged as a superior surrogate for the trans-amide bond.[2][5] It shares key physicochemical properties, including planarity, a significant dipole moment, and the ability to act as a hydrogen bond acceptor.[2][6] Crucially, the triazole heterocycle is resistant to enzymatic cleavage, oxidation, and hydrolysis, imparting exceptional stability to the peptide backbone.[2][6][7]

The formation of this triazole linkage is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction is renowned for its high yields, reliability, stereospecificity, and orthogonality to most functional groups found in peptides, making it an ideal tool for complex biomolecule synthesis.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of triazole-based carboxylic acids and their subsequent incorporation into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles: The Triazole Advantage in Peptide Design

The rationale for substituting an amide bond with a 1,2,3-triazole ring is grounded in its unique combination of stability and structural mimicry.

  • Chemical Stability: Unlike the amide bond, the aromatic triazole ring is not susceptible to cleavage by proteases, significantly extending the in vivo half-life of peptide-based drugs.[2]

  • Structural Bioisostere: The 1,4-disubstituted triazole ring mimics the planar geometry and dipole moment of a trans-amide bond, helping to maintain the peptide's native conformation and biological activity.[2][6]

  • Synthetic Versatility: The CuAAC reaction is exceptionally robust. It proceeds under mild, often aqueous conditions, is compatible with nearly all amino acid side chains, and provides the desired 1,4-disubstituted triazole regioisomer exclusively.[7][9] This allows for the precise and efficient ligation of peptide fragments, cyclization, or conjugation to other molecules like fluorophores, imaging agents, or cytotoxic drugs.[8]

Synthesis of Key Building Blocks: Triazole-Based Carboxylic Acids

The successful integration of a triazole unit into a peptide via conventional SPPS requires the pre-synthesis of a triazole-containing carboxylic acid. This molecule can then be activated and coupled like any other amino acid building block. The following protocol details a general method for the synthesis of a 1-aryl-1H-1,2,3-triazole-4-carboxylic acid, a common scaffold used in this application.[9][10][11]

Protocol 1: Synthesis of 1-(4-carboxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol describes the CuAAC reaction between 4-azidobenzoic acid and propiolic acid.

Materials:

  • 4-Azidobenzoic acid

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of t-butanol and water

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 4-azidobenzoic acid (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Addition of Alkyne: Add propiolic acid (1.1 eq) to the solution and stir.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl. This will precipitate the carboxylic acid product.

    • Filter the precipitate and wash it thoroughly with cold water to remove inorganic salts.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted propiolic acid.

    • Dry the resulting solid under vacuum to yield the 1-(4-carboxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

SynthesisWorkflow cluster_reactants Reactants cluster_catalysts Catalysts Azide 4-Azidobenzoic Acid Reaction CuAAC Reaction (t-BuOH/H₂O, RT) Azide->Reaction Alkyne Propiolic Acid Alkyne->Reaction CuSO4 CuSO₄•5H₂O CuSO4->Reaction Cu(I) in situ NaAsc Sodium Ascorbate NaAsc->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Product Triazole-Dicarboxylic Acid Product Workup->Product

Caption: Workflow for the synthesis of a triazole-dicarboxylic acid building block.

Solid-Phase Peptide Synthesis (SPPS) Incorporating a Triazole Unit

The pre-synthesized triazole-based carboxylic acid can be seamlessly integrated into a standard Fmoc/tBu SPPS protocol.[12] The triazole acid is treated as a non-standard amino acid, coupled using conventional activation methods.

Table 1: Reagents and Solvents for Fmoc-SPPS
Reagent/SolventPurposeCommon Choice
ResinSolid support for peptide assemblyWang, Rink Amide, or 2-Chlorotrityl resin[13]
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade
Dichloromethane (DCM)Solvent for resin swelling and reactionsAnhydrous
PiperidineFmoc deprotection agent20% (v/v) solution in DMF
Fmoc-Protected Amino AcidsStandard peptide building blocks3-5 equivalents per coupling
Triazole-Based Carboxylic AcidCustom building block for triazole insertion1.5-3 equivalents per coupling
Coupling ReagentCarboxyl group activationHBTU, HCTU, HATU[14][15]
BaseActivation and neutralizationDIPEA (N,N-Diisopropylethylamine)
Cleavage CocktailCleavage from resin and side-chain deprotection95% TFA, 2.5% TIS, 2.5% H₂O[16]
Protocol 2: Step-by-Step SPPS using a Triazole-Based Carboxylic Acid

This protocol assumes the synthesis starts from a pre-loaded Fmoc-amino acid-Wang resin.

1. Resin Preparation:

  • Place the resin (e.g., Fmoc-Gly-Wang resin, 0.1 mmol scale) in a suitable SPPS reaction vessel.

  • Swell the resin in DMF for 30 minutes, then drain the solvent.[17]

2. Standard Peptide Elongation (Pre-Triazole):

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with a coupling reagent like HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat this deprotection-coupling-washing cycle for each standard amino acid to be added before the triazole unit.

3. Coupling of the Triazole-Based Carboxylic Acid:

  • Perform the Fmoc deprotection step as described above to expose the free N-terminal amine.

  • Triazole Activation: In a separate vial, dissolve the triazole-based carboxylic acid (2 eq), HBTU (1.9 eq), and DIPEA (4 eq) in DMF. Allow to pre-activate for 5 minutes.

  • Triazole Coupling: Add the activated triazole solution to the resin. Agitate for 2-4 hours. The coupling of this non-standard unit may require a longer reaction time or double coupling.

  • Confirmation: Monitor the coupling using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Peptide Elongation (Post-Triazole):

  • Since the newly coupled triazole unit does not have an Fmoc group, proceed directly to the next coupling step.

  • Couple the subsequent standard Fmoc-amino acid using the standard procedure (Step 2, "Coupling" and "Washing").

  • Continue with standard SPPS cycles until the desired peptide sequence is complete.

5. Final Cleavage and Deprotection:

  • After the final Fmoc group is removed (or left on if N-terminal modification is desired), wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate gently for 2-3 hours at room temperature.[16]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the crude peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.

SPPS_Cycle start Peptide-Resin (Fmoc-AA-...-Resin) deprotect Fmoc Deprotection + 20% Piperidine/DMF start->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling + Activated Fmoc-AA + DIPEA/DMF wash1->couple Standard Cycle triazole_couple Triazole Coupling + Activated Triazole-COOH + DIPEA/DMF wash1->triazole_couple Insert Triazole Unit wash2 DMF Wash couple->wash2 wash2->deprotect Elongate Chain end_node Final Peptide-Resin wash2->end_node Sequence Complete triazole_couple->wash2

Caption: SPPS cycle showing the integration point for a triazole-carboxylic acid.

Alternative Strategy: On-Resin Triazole Formation

An alternative and powerful strategy involves synthesizing the triazole ring directly on the solid support.[18][19] This method requires the incorporation of unnatural amino acids bearing either an azide or a terminal alkyne functionality into the growing peptide chain using standard SPPS. The CuAAC reaction is then performed on the resin-bound peptide.[19][20]

Advantages of On-Resin Click Chemistry:

  • Modularity: Allows for late-stage diversification of the peptide.[18][19]

  • Efficiency: Purification is simplified as excess reagents are washed away from the resin-bound product.

  • Applications: Ideal for creating macrocyclic peptides by reacting a side-chain azide with a side-chain alkyne on the same peptide.[18][19]

Conclusion

The use of pre-formed triazole-based carboxylic acids provides a robust and straightforward method for incorporating a highly stable amide bond isostere into peptides via standard Fmoc-SPPS protocols. This approach leverages the well-established efficiency of solid-phase synthesis while imparting peptidomimetic properties that are highly desirable for drug discovery and development. The resulting triazole-containing peptides exhibit enhanced resistance to proteolysis, a critical attribute for improving bioavailability and therapeutic efficacy. By following the detailed protocols within this guide, researchers can reliably synthesize these advanced peptidomimetics to explore new frontiers in chemical biology and medicinal chemistry.

References

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. [Link]

  • de la Torre, J. A., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Organic Letters. [Link]

  • de la Torre, J. A., et al. (2024). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. [Link]

  • de la Torre, J. A., et al. (2024). On-Resin Synthesis and Late-Stage Functionalization of Macrocy-clic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. [Link]

  • Ahangari, L., et al. (2020). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 19(1), 209-218. [Link]

  • Krasnov, V. P., et al. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. MDPI. [Link]

  • de la Torre, J. A., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. PubMed. [Link]

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PubMed. [Link]

  • Gmeiner, P. (2012). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA, 66(4), 218-221. [Link]

  • Pathak, T. P., et al. (2016). Amphiphilic Triazolyl Peptides: Synthesis and Evaluation as Nanostructures. Chapman University Digital Commons. [Link]

  • Kumar, A., & Kumar, A. (2021). Facets of click-mediated triazoles in decorating amino acids and peptides. RSC Publishing. [Link]

  • Al-Masoudi, N. A. L., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10. [Link]

  • Mammadov, V. A., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

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Method

Application Notes &amp; Protocols for the Catalytic Applications of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Complexes

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes incorporating the 5-(4H-1,2,4-triazol-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes incorporating the 5-(4H-1,2,4-triazol-3-yl)pentanoic acid ligand. While direct catalytic applications of this specific ligand are emerging, this guide synthesizes established principles of triazole-based catalysis to present representative protocols and mechanistic insights. The focus is on leveraging the unique electronic and structural features of the triazole moiety for robust and efficient catalytic transformations. This guide details the synthesis of a representative palladium(II) complex and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction: The Versatility of Triazole Ligands in Catalysis

Triazole derivatives have emerged as a versatile class of ligands in coordination chemistry and catalysis.[1][2] The presence of multiple nitrogen atoms within the five-membered ring allows for various coordination modes, while the electronic properties of the ring can be readily tuned through substitution.[3][4][5][6] The 1,2,4-triazole scaffold, in particular, is a key component in numerous therapeutic agents and its metal complexes are gaining attention for their catalytic prowess.[3][7][8] The incorporation of a pentanoic acid chain in 5-(4H-1,2,4-triazol-3-yl)pentanoic acid introduces a carboxylate group that can offer secondary coordination sites or enhance the solubility and stability of the resulting metal complexes.

This guide focuses on the catalytic potential of metal complexes derived from 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, with a specific emphasis on palladium-catalyzed cross-coupling reactions. Palladium complexes bearing triazole-based ligands have demonstrated high activity in Suzuki-Miyaura and amination reactions of challenging substrates like aryl chlorides.[9]

Synthesis of a Representative Catalyst: Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II)

The synthesis of catalytically active metal complexes is the foundational step for any application. The following protocol describes the preparation of a representative palladium(II) complex of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. The choice of palladium is predicated on its well-established and broad utility in cross-coupling reactions.[9]

Experimental Workflow: Synthesis of the Palladium(II) Complex

cluster_synthesis Synthesis of Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II) start Start: Assemble Reactants reactants Reactants: - 5-(4H-1,2,4-triazol-3-yl)pentanoic acid - Palladium(II) chloride (PdCl2) - Acetonitrile (anhydrous) start->reactants reaction_setup Reaction Setup: - Dissolve ligand in acetonitrile - Add PdCl2 - Reflux under inert atmosphere (N2 or Ar) reactants->reaction_setup reflux Reflux for 12-24h at 80°C reaction_setup->reflux monitoring Monitor reaction progress by TLC reflux->monitoring workup Work-up: - Cool to room temperature - Filter the precipitate - Wash with cold acetonitrile monitoring->workup characterization Characterization: - FT-IR, 1H-NMR, 13C-NMR - Elemental Analysis workup->characterization end_product End Product: Crystalline Palladium(II) Complex characterization->end_product

Caption: Workflow for the synthesis of the palladium(II) catalyst.

Protocol 1: Synthesis of Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II)

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 mmol, 1.0 equiv.)

  • Palladium(II) chloride (PdCl₂) (1.0 mmol, 1.0 equiv.)

  • Anhydrous Acetonitrile (20 mL)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir until the ligand is fully dissolved.

  • In a separate container, dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (10 mL). Note: Sonication may be required to fully dissolve the PdCl₂.

  • Slowly add the PdCl₂ solution to the ligand solution at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to 80°C.

  • Maintain the reaction at reflux for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the ligand.

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold acetonitrile (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II) complex.

Characterization:

The structure and purity of the synthesized complex should be confirmed by standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the triazole nitrogen and the carboxylate group to the palladium center.

  • ¹H and ¹³C NMR Spectroscopy: To characterize the organic ligand framework within the complex.[10][11]

  • Elemental Analysis: To determine the elemental composition and confirm the expected stoichiometry.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and materials science. The following protocol details the use of the synthesized palladium(II) complex as a catalyst for this transformation.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

cluster_suzuki Suzuki-Miyaura Cross-Coupling Protocol start Start: Assemble Reactants reactants Reactants: - Aryl halide (e.g., 4-bromoanisole) - Arylboronic acid (e.g., phenylboronic acid) - Base (e.g., K2CO3) - Pd(II) Catalyst (1 mol%) - Solvent (e.g., Toluene/Water) start->reactants reaction_setup Reaction Setup: - Combine reactants in a Schlenk flask - Degas the solvent - Heat under inert atmosphere reactants->reaction_setup reaction Reaction at 100°C for 4-12h reaction_setup->reaction monitoring Monitor reaction by GC-MS or TLC reaction->monitoring workup Work-up: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine monitoring->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification end_product End Product: Biaryl Compound purification->end_product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.)

  • Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II) (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add toluene (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100°C in a preheated oil bath.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC until the starting aryl halide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The efficacy of the catalyst can be evaluated by varying the substrates and reaction conditions. The following table presents hypothetical, yet representative, data for the performance of the Dichloro[5-(4H-1,2,4-triazol-3-yl)pentanoic acid]palladium(II) catalyst in the coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideCatalyst Loading (mol%)Time (h)Yield (%)
14-Iodoanisole14>95
24-Bromoanisole1892
34-Chloroanisole21278
44-Bromotoluene1694
51-Bromo-4-nitrobenzene1498

Analysis of Results: The data indicates that the catalyst is highly effective for the coupling of aryl iodides and bromides, with slightly lower efficacy for the more challenging aryl chlorides, which is a common trend in palladium catalysis. The electronic nature of the substituents on the aryl halide also influences the reaction rate, with electron-withdrawing groups generally leading to faster reactions.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through a series of steps involving the palladium catalyst. The triazole ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the triazole ligand can facilitate this step.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically base-promoted.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

The 5-(4H-1,2,4-triazol-3-yl)pentanoic acid ligand is expected to coordinate to the palladium center through one of the triazole nitrogen atoms. The pendant pentanoic acid arm may or may not be involved in coordination, but it can influence the solubility and stability of the catalytic species.

Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be self-validating. The successful synthesis of the palladium complex is confirmed through standard analytical techniques, ensuring the integrity of the catalyst. The catalytic protocol includes monitoring steps (TLC or GC-MS) that allow the researcher to track the progress of the reaction and confirm the formation of the desired product. Purification by column chromatography and subsequent characterization of the product (e.g., by NMR) provides the final validation of the catalytic method's efficacy.

Conclusion

Complexes of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid represent a promising area for the development of novel homogeneous catalysts. This guide provides a foundational framework for synthesizing a representative palladium(II) complex and applying it to the Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined herein can be adapted and extended to other catalytic transformations and metal centers, opening new avenues for research and development in synthetic chemistry.

References

  • Albrecht, M., & Stroek, W. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

  • Ciafardini, M., et al. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Molecules, 25(8), 1819. [Link]

  • Gomez-Benitez, V., & Toste, F. D. (2017). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. Accounts of Chemical Research, 50(6), 1533-1544. [Link]

  • Khan, I., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 19(5), 1845-1865. [Link]

  • Stroek, W., & Albrecht, M. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. RSC Publishing. [Link]

  • Aher, R. D., et al. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888325. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Liu, D., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3994-3997. [Link]

  • AbdulRasool, R. A. (2015). Synthesis of inorganic complexes derived from 4- amino-5-(pyridyl)-4H 1,2,4 triazole-3-thiol and study their photochemical stability with polystyrene. Iraqi Journal of Science, 56(2B), 1269-1283. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Kufa Journal for Chemical and Pharmaceutical Sciences. [Link]

  • Majeed, A. H., et al. (2016). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research, 8(3), 56-62. [Link]

  • Singh, R. K., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4), 652-658. [Link]

  • Fedotov, O., & Hotsulia, O. (2022). Synthesis and characterization of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Faculty of Pharmacy of Ankara University, 46(3), 779-790. [Link]

  • Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research, 5(10), 1-7. [Link]

Sources

Application

Application Notes and Protocols: Bioconjugation Techniques Using 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Linkers

Introduction: The Strategic Advantage of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid in Bioconjugation In the landscape of modern drug development and chemical biology, the covalent linkage of biomolecules to payloads such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid in Bioconjugation

In the landscape of modern drug development and chemical biology, the covalent linkage of biomolecules to payloads such as small molecule drugs, fluorescent dyes, or other proteins is a cornerstone of innovation. The choice of a chemical linker is of paramount importance, dictating the stability, pharmacokinetics, and ultimately, the efficacy of the resulting bioconjugate. This guide provides a comprehensive overview of the synthesis and application of a versatile heterobifunctional linker, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid , for the precise engineering of bioconjugates.

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry and bioconjugation due to its exceptional chemical and metabolic stability.[1] Unlike ester or hydrazone linkages, the aromatic triazole ring is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate in biological systems.[2][3] The 5-(4H-1,2,4-triazol-3-yl)pentanoic acid linker combines this robust heterocyclic core with a terminal carboxylic acid, providing a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, through stable amide bond formation. The pentanoic acid spacer arm offers optimal length to mitigate steric hindrance between the biomolecule and the payload, preserving the biological activity of both moieties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

I. Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Linker

The synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid can be achieved through a multi-step process starting from readily available dicarboxylic acids. The following protocol outlines a robust and reproducible synthetic route.

Diagram: Synthetic Pathway of the Linker

G A Adipic Acid Monomethyl Ester B Adipoyl Monomethyl Ester Chloride A->B SOCl2 C Adipic Acid Monomethyl Ester Hydrazide B->C Hydrazine Hydrate D 1-(5-Methoxycarbonyl-1-oxopentyl)thiosemicarbazide C->D KSCN, Acid E Methyl 5-(5-mercapto-4H-1,2,4-triazol-3-yl)pentanoate D->E Alkaline Cyclization (e.g., NaOH) F Methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate E->F Desulfurization (e.g., Raney Nickel) G 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid F->G Ester Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic route for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Protocol 1: Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

This protocol is based on established methods for the synthesis of 1,2,4-triazole derivatives from carboxylic acids.[4][5][6]

Step 1: Synthesis of Adipic Acid Monomethyl Ester Hydrazide

  • Acid Chloride Formation: In a round-bottom flask, suspend adipic acid monomethyl ester (1 eq.) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude adipoyl monomethyl ester chloride.

  • Hydrazinolysis: Dissolve the crude acid chloride in a suitable dry solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (1.1 eq.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. After the reaction is complete, as monitored by TLC, perform an aqueous workup to isolate the adipic acid monomethyl ester hydrazide.

Step 2: Formation and Cyclization of the Thiosemicarbazide Intermediate

  • Thiosemicarbazide Formation: Dissolve the hydrazide (1 eq.) in a suitable solvent and react with an equimolar amount of potassium thiocyanate in the presence of an acid (e.g., HCl) to form the corresponding 1-(5-methoxycarbonyl-1-oxopentyl)thiosemicarbazide.

  • Alkaline Cyclization: The crude thiosemicarbazide is then cyclized by refluxing in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours.[6][7] This reaction forms the mercapto-triazole ring. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product, methyl 5-(5-mercapto-4H-1,2,4-triazol-3-yl)pentanoate.

Step 3: Desulfurization

  • Raney Nickel Treatment: The mercapto group is removed by treating the product from the previous step with an excess of activated Raney Nickel in a suitable solvent like ethanol.[8] The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: After the reaction is complete, the Raney Nickel is carefully filtered off, and the solvent is removed under reduced pressure to yield methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate.

Step 4: Ester Hydrolysis

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid by treating it with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Acidification and Isolation: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1N HCl) to pH 3-4, and the product, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

II. Activation of the Carboxylic Acid and Bioconjugation

The terminal carboxylic acid of the linker is activated to facilitate its reaction with primary amines on the biomolecule of interest, forming a stable amide bond. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

Diagram: EDC/NHS Activation and Conjugation Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Linker 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, Sulfo-NHS pH 6.0 Conjugate Bioconjugate ActivatedLinker->Conjugate pH 7.2-8.0 Biomolecule Biomolecule (e.g., Antibody) with primary amines Biomolecule->Conjugate Purification Purification (e.g., SEC, IEX) Conjugate->Purification Analysis Characterization (e.g., RP-HPLC, MS) Purification->Analysis

Caption: General workflow for bioconjugation using the triazole linker.

Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation to a Protein

This protocol is designed to minimize protein-protein crosslinking by activating the linker separately before introducing the protein.[11][12]

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid linker

  • Protein to be conjugated (e.g., antibody in a suitable buffer like PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Linker Activation:

    • Dissolve the 5-(4H-1,2,4-triazol-3-yl)pentanoic acid linker in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the linker solution (typical molar ratios of Linker:EDC:Sulfo-NHS are 1:2:5, but this may require optimization).

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution in the Coupling Buffer. The molar excess of the linker over the protein will determine the degree of labeling and should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the bioconjugate from excess linker and reaction byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Expertise & Experience: Causality Behind Experimental Choices

  • Two-Step vs. One-Step Conjugation: A two-step protocol is highly recommended to prevent the EDC from crosslinking carboxyl groups on the protein itself, which can lead to aggregation and loss of activity.[11]

  • pH Control: The activation of the carboxylic acid with EDC/Sulfo-NHS is most efficient at a slightly acidic pH (around 6.0). However, the subsequent reaction of the NHS-ester with the primary amine of the protein is favored at a slightly basic pH (7.2-8.0) to ensure the amine is deprotonated and nucleophilic.[12]

  • Sulfo-NHS vs. NHS: Sulfo-NHS is used for aqueous reactions as it is more soluble than NHS, which is beneficial for most bioconjugation reactions.[9]

  • Molar Ratios: The molar ratios of linker, EDC, and Sulfo-NHS to the biomolecule are critical parameters that need to be empirically determined to achieve the desired degree of labeling without compromising the biomolecule's function.

III. Characterization of the Bioconjugate

Thorough characterization of the bioconjugate is essential to ensure its quality and for understanding its structure-activity relationship. Key parameters to determine are the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and stability.

Data Presentation: Analytical Techniques for Bioconjugate Characterization
Analytical TechniqueInformation ObtainedKey Considerations
Reversed-Phase HPLC (RP-HPLC) Purity, determination of DAR on reduced antibody chains.[1][2][13]Can be denaturing. Requires method development for optimal separation.
Size-Exclusion Chromatography (SEC) Detection of aggregates and fragments.[3]Does not provide information on the degree of labeling.
Hydrophobic Interaction Chromatography (HIC) Determination of DAR for intact antibodies.[3]Non-denaturing conditions preserve the native structure.
Mass Spectrometry (MS) Precise mass of the conjugate, confirmation of covalent modification, and DAR distribution.[14][15][16]Can be coupled with HPLC (LC-MS) for comprehensive analysis.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC

This protocol is suitable for assessing the average DAR of an antibody-drug conjugate after reduction of the interchain disulfide bonds.

Materials:

  • Purified bioconjugate

  • Reducing agent (e.g., DTT or TCEP)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C4 or C8 column suitable for protein analysis

Procedure:

  • Sample Preparation:

    • To a known concentration of the bioconjugate, add the reducing agent to a final concentration of ~10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds, separating the heavy and light chains.

  • HPLC Analysis:

    • Inject the reduced sample onto the RP-HPLC system.

    • Elute the light and heavy chains using a gradient of Mobile Phase B. A typical gradient might be from 20% to 80% B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).

    • The average DAR can be calculated from the peak areas of the different species, taking into account the number of conjugated linkers per chain.

IV. Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and analytical checkpoints.

  • Synthesis Validation: Each step of the linker synthesis should be monitored by TLC, and the structure of the final product and key intermediates should be confirmed by NMR and mass spectrometry.

  • Conjugation Validation: A negative control reaction without the coupling agents (EDC/Sulfo-NHS) should be performed to ensure that the conjugation is covalent and not due to non-specific binding.

  • Characterization Orthogonality: Employing multiple, orthogonal analytical techniques (e.g., RP-HPLC and MS) provides a higher level of confidence in the characterization of the final bioconjugate.[2]

By adhering to these principles, researchers can ensure the production of well-defined and reproducible bioconjugates for their specific applications.

V. References

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. J Am Soc Mass Spectrom. Available at: [Link]

  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]

  • In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Analytical Sciences. Available at: [Link]

  • RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry. Available at: [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL ACTIVITY. Vitae. Available at: [Link]

  • Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. Organic Letters. Available at: [Link]

  • In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Analytical Sciences. Available at: [Link]

  • Introduction of the mass spread function for characterization of protein conjugates. Analytical Chemistry. Available at: [Link]

  • Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. Tetrahedron Letters. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife. Available at: [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives containing pyridine moiety as potential antimicrobial agents. European Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • WO2014003694A1 - Synthesis of thiosemicarbazides and triazoles derived from etodolac. Google Patents. Available at:

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • A simplified method of obtaining 3-aryl-5-mercapto-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]

  • Overview of Mercapto-1,2,4-Triazoles: Synthesis, Reactions and Biological Importance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Fabrication of Bioactive Nanofibrous Scaffolds by Electrospinning Polymers with 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Bioactive Materials The convergence of nanotechnology and materials science has paved the way for the development of advance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioactive Materials

The convergence of nanotechnology and materials science has paved the way for the development of advanced functional materials with tailored properties for biomedical applications. Electrospinning, a versatile and cost-effective technique, has emerged as a leading method for fabricating nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[1][2] These scaffolds, with their high surface-area-to-volume ratio and porous structure, are excellent candidates for applications such as tissue engineering, wound healing, and controlled drug delivery.[3][4]

This guide delves into a novel area of research: the incorporation of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid into electrospun polymer matrices. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting antimicrobial, antifungal, and anti-inflammatory properties.[5][6][7][8] By physically entrapping or chemically conjugating this bioactive molecule within a biodegradable polymer nanofiber, we can create "smart" scaffolds with localized and sustained therapeutic activity. This approach holds significant promise for applications such as infected wound dressings, bioactive implants, and targeted drug delivery systems.

This document provides a comprehensive, experience-driven guide for the successful preparation and characterization of these novel bioactive nanofibers. We will explore the synthesis of the triazole compound, the intricacies of the electrospinning process, and the essential characterization techniques to validate your results.

Part 1: Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid

While a direct, commercially available source for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid may be limited, its synthesis can be achieved through established methods in heterocyclic chemistry. A plausible synthetic route involves the cyclization of a thiosemicarbazide derivative of a dicarboxylic acid. The following protocol is a representative procedure based on common synthetic strategies for 1,2,4-triazole-3-thiones and their subsequent conversion.[9][10]

Expert Insight: The Rationale Behind the Synthesis

The choice of a dicarboxylic acid derivative as a starting material provides the necessary pentanoic acid backbone. The thiosemicarbazide furnishes the nitrogen and sulfur atoms required for the formation of the triazole-thione ring. Subsequent cyclization, often under basic conditions, leads to the desired heterocyclic core. The final step would involve desulfurization if the thione is not the desired final product; however, for many biological applications, the thione itself is active.

Protocol: A Representative Synthesis
  • Preparation of the Thiosemicarbazide Intermediate:

    • React adipic acid monomethyl ester with thionyl chloride to form the corresponding acyl chloride.

    • Slowly add the acyl chloride to a solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or a biphasic system with a mild base) at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture at room temperature for several hours to yield the N-acylthiosemicarbazide.

    • Isolate the product by filtration and purify by recrystallization.

  • Cyclization to the 1,2,4-Triazole-3-thione:

    • Dissolve the N-acylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

    • Reflux the mixture for several hours to induce cyclization.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-(carboxybutyl)-4H-1,2,4-triazole-3-thione.

    • Filter, wash with water, and dry the product.

  • Hydrolysis of the Ester (if necessary):

    • If the methyl ester is still present, perform a standard ester hydrolysis using aqueous NaOH followed by acidification to yield the final product, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Part 2: Electrospinning of Polymer-Triazole Composite Nanofibers

The success of electrospinning lies in the careful optimization of solution and process parameters.[1][11] This section provides detailed protocols for the electrospinning of two widely used biodegradable polymers, Poly(ε-caprolactone) (PCL) and Poly(lactic-co-glycolic acid) (PLGA), loaded with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Materials and Equipment
Category Item Supplier Example Notes
Polymers Poly(ε-caprolactone) (PCL), Mw 80,000 g/mol Sigma-AldrichEnsure consistent molecular weight for reproducibility.
Poly(lactic-co-glycolic acid) (PLGA), 75:25, Mw 100,000 g/mol Sigma-AldrichThe lactide-to-glycolide ratio affects degradation rate.[12]
Active Compound 5-(4H-1,2,4-triazol-3-yl)pentanoic acidSynthesized as per Part 1
Solvents Chloroform (stabilized with ethanol)Carlo ErbaUse high-purity solvents to avoid impurities affecting electrospinning.
N,N-Dimethylformamide (DMF)Sigma-Aldrich
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Oakwood ChemicalA powerful solvent for many polymers, but requires careful handling.
Acetic Acid (Glacial)Sigma-AldrichA 'greener' solvent alternative for some polymer systems.[13]
Equipment High-voltage power supply (0-30 kV)Gamma High Voltage Research
Syringe pumpHarvard Apparatus
Plastic syringes (5 mL) and blunt-tip needles (22G)Becton Dickinson
Grounded collector (e.g., flat plate, rotating mandrel)Custom or commercialA rotating mandrel can improve fiber alignment.
Fume hoodEssential for solvent safety.
Experimental Workflow: From Solution to Scaffold

G cluster_prep Solution Preparation cluster_espin Electrospinning cluster_post Post-Processing & Characterization a Weigh Polymer and 5-(4H-1,2,4-triazol-3-yl)pentanoic acid b Dissolve in appropriate solvent system a->b c Stir until homogeneous b->c d Load solution into syringe c->d e Mount on syringe pump d->e f Apply high voltage e->f g Initiate solution flow f->g h Collect nanofibers on grounded collector g->h i Dry nanofibers under vacuum h->i j Characterize morphology (SEM) i->j k Analyze chemical composition (FTIR) i->k l Evaluate drug release profile i->l

Caption: Workflow for fabricating and analyzing bioactive nanofibers.

Protocol 1: PCL with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Scientist's Note: PCL is a semi-crystalline, hydrophobic polymer known for its excellent biocompatibility and slow degradation rate, making it suitable for long-term drug delivery applications.[14][15] A solvent system of chloroform and DMF is often used to achieve a stable electrospinning jet.

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of PCL in a 4:1 (v/v) mixture of chloroform and DMF.

    • To this solution, add 5-(4H-1,2,4-triazol-3-yl)pentanoic acid to achieve a final concentration of 1-5% (w/w) relative to the PCL.

    • Stir the mixture at room temperature for at least 4 hours, or until a homogeneous solution is obtained.

  • Electrospinning Parameters:

    • Load the polymer solution into a 5 mL syringe fitted with a 22G blunt-tip needle.

    • Mount the syringe on a syringe pump and set the flow rate.

    • Position the needle tip at a specific distance from the grounded collector.

    • Apply a high voltage to the needle tip.

    • Collect the nanofibers on an aluminum foil-covered collector.

Table of Optimized PCL Electrospinning Parameters:

ParameterValueRationale
Voltage 15-20 kVHigher voltage can lead to a smaller fiber diameter, but excessive voltage may cause jet instability.[16][17]
Flow Rate 0.5-1.0 mL/hA lower flow rate allows for sufficient solvent evaporation, preventing the formation of beaded fibers.[11][18]
Tip-to-Collector Distance 12-15 cmThis distance provides adequate time for the solvent to evaporate and the fiber to stretch.[18]
Humidity 30-50%High humidity can interfere with solvent evaporation and lead to fiber fusion.[18]
Protocol 2: PLGA with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Scientist's Note: PLGA is an amorphous copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid.[19][20] It is widely used in FDA-approved medical devices and drug delivery systems.[21] HFIP is a common solvent for PLGA, though it requires stringent safety precautions.

  • Solution Preparation:

    • Prepare a 15% (w/v) solution of PLGA in HFIP.

    • Add 5-(4H-1,2,4-triazol-3-yl)pentanoic acid to the solution to a final concentration of 1-5% (w/w) relative to the PLGA.

    • Stir the mixture at room temperature until fully dissolved.

  • Electrospinning Parameters:

    • Follow the same setup as for PCL.

Table of Optimized PLGA Electrospinning Parameters:

ParameterValueRationale
Voltage 10-15 kVThe optimal voltage for PLGA in HFIP is often lower than for PCL systems.
Flow Rate 1.0-1.5 mL/hPLGA solutions are often more viscous, requiring a slightly higher flow rate.
Tip-to-Collector Distance 15-20 cmA greater distance is often beneficial for the highly volatile HFIP to evaporate completely.
Humidity < 40%Low humidity is critical when working with HFIP to prevent polymer precipitation at the needle tip.

Part 3: Characterization of Bioactive Nanofibers

Thorough characterization is essential to validate the successful fabrication of nanofibers with the desired morphology and composition.[22]

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is the primary technique for visualizing nanofiber morphology.

  • Sample Preparation: Mount a small piece of the electrospun mat onto an aluminum stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Acquire images at various magnifications to observe the overall fiber structure, identify any beads or defects, and measure fiber diameters using image analysis software (e.g., ImageJ).

Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the 5-(4H-1,2,4-triazol-3-yl)pentanoic acid within the polymer matrix.

  • Sample Preparation: Place a small amount of the nanofiber mat directly in the path of the IR beam.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the drug-loaded nanofibers with the spectra of the pure polymer and the pure triazole compound. Look for characteristic peaks of the triazole (e.g., N-H, C=N, C-S stretching) in the composite material.

Drug Release Studies

This assay quantifies the release of the bioactive compound from the nanofibers over time.

  • Setup: Place a known weight of the nanofiber mat in a vial containing a specific volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantification: Analyze the concentration of the released triazole compound in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common Electrospinning Issues

Problem Probable Cause(s) Suggested Solution(s)
Beaded Fibers Low polymer concentration/viscosity; High solution surface tension; Low voltage.Increase polymer concentration; Add a co-solvent to reduce surface tension (e.g., ethanol); Increase applied voltage.[18]
Fused Fibers Incomplete solvent evaporation; High humidity.Increase tip-to-collector distance; Decrease flow rate; Conduct electrospinning in a controlled, low-humidity environment.
Clogged Needle Polymer precipitation at the needle tip (often due to high humidity or volatile solvents).Decrease humidity; Use a less volatile co-solvent; Increase flow rate slightly.
Wide Fiber Diameter Distribution Unstable Taylor cone; Inhomogeneous polymer solution.Optimize voltage and flow rate; Ensure the polymer solution is completely homogeneous before spinning.

Conclusion and Future Directions

The successful incorporation of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid into electrospun nanofibers opens up a plethora of possibilities for the development of advanced, functional biomaterials. The protocols detailed in this guide provide a robust framework for researchers to fabricate and characterize these novel scaffolds.

Future work should focus on a comprehensive biological evaluation of these materials, including in vitro cytotoxicity assays, antimicrobial efficacy studies, and in vivo testing in relevant animal models. Furthermore, exploring covalent conjugation of the triazole moiety to the polymer backbone could offer more controlled and sustained release profiles. The principles and techniques outlined here serve as a foundational platform for innovation in the exciting field of bioactive nanofibrous materials.

References

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Strategic Context & Molecular Significance The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties (1)[1]. The target molecule, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid , features a flexible five-carbon aliphatic carboxylic acid tether attached to the triazole core. This specific structural motif is highly valuable in modern drug development for bioconjugation, designing Proteolysis Targeting Chimeras (PROTACs), and synthesizing tethered enzyme inhibitors.

Historically, the construction of the 1,2,4-triazole core via the condensation of acyl hydrazides with formamide required prolonged refluxing (12–24 hours) under harsh conditions, often resulting in thermal degradation, low yields, and complex purification pipelines. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, utilizing dielectric heating to slash reaction times from hours to minutes while significantly improving purity profiles[1].

Mechanistic Causality: The Role of Dielectric Heating

As a Senior Application Scientist, it is critical to understand why microwave irradiation outperforms conventional thermal conduction in this specific synthesis.

In conventional synthesis, energy is transferred via thermal conduction, creating temperature gradients that can lead to localized overheating and byproduct formation. MAOS fundamentally alters this dynamic through the following mechanisms:

  • Dielectric Coupling: Formamide, utilized here as both the C1/N4 source and the solvent, possesses a high dielectric constant ( ϵ′=109 ) and a strong loss tangent ( tanδ=0.161 ). It rapidly absorbs microwave energy (typically at 2.45 GHz), translating electromagnetic energy directly into kinetic thermal energy via molecular friction.

  • Kinetic Acceleration: The cyclization of the intermediate formyl hydrazone into the 1,2,4-triazole ring is an endothermic, dehydrative process with a high activation energy barrier. The instantaneous, volumetric superheating provided by MAOS efficiently overcomes this barrier. The use of sealed reaction vessels allows the reaction to safely reach 160–180 °C, driving the equilibrium toward the thermodynamically stable aromatic triazole efficiently (2)[2].

Experimental Workflow

G Start Adipic Acid Monohydrazide + Formamide MW Microwave Irradiation (160°C, 15 min, 300W) Start->MW Intermediate Formyl Hydrazone Intermediate MW->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Dielectric Heating Product 5-(4H-1,2,4-triazol-3-yl)pentanoic acid Cyclization->Product Purification Precipitation & Recrystallization (EtOH/H2O) Product->Purification QC LC-MS & NMR Validation Purification->QC

Workflow for the microwave-assisted synthesis and validation of the triazole derivative.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, embedding Quality Control (QC) checkpoints directly into the synthetic workflow to ensure high-fidelity results without the immediate need for complex chromatography.

Materials Required
  • Precursor: Adipic acid monohydrazide (6-hydrazinyl-6-oxohexanoic acid)

  • Reagent/Solvent: Formamide (Reagent grade, >99%)

  • Equipment: Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave 300 or CEM Discover) equipped with 10 mL pressure-rated microwave vials and Teflon septa[2].

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-safe reaction vessel, suspend 1.0 mmol (160 mg) of adipic acid monohydrazide in 2.0 mL (approx. 50 mmol) of formamide.

    • Causality Insight: The massive molar excess of formamide is a deliberate choice. It acts not only as the C1/N4 atom donor for the triazole ring but also as the primary high-loss-tangent microwave absorbing solvent, ensuring uniform dielectric heating.

  • Microwave Irradiation: Seal the vessel with a crimp cap and Teflon septum. Insert the vial into the microwave reactor. Program the reactor to ramp to 160 °C over 2 minutes, and hold at 160 °C for 15 minutes with a maximum power output limit of 300 W[1]. Enable active pressure monitoring (expected pressure: 2–4 bar).

  • Cooling and Precipitation: Upon completion of the hold time, allow the reactor's compressed air cooling system to rapidly cool the vial to 40 °C. Carefully uncap the vial and pour the reaction mixture into 15 mL of ice-cold distilled water.

    • Self-Validation Checkpoint 1: The addition to cold water should induce immediate precipitation of the crude product. Because formamide and unreacted acyclic intermediates are highly water-soluble, only the more hydrophobic, cyclized triazole product will precipitate. If the solution remains clear, the dehydrative cyclization is incomplete, indicating a potential equipment power/calibration failure.

  • Isolation and Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) to remove any residual formamide. Recrystallize the crude solid from a minimal volume of hot ethanol/water (1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum desiccator over P₂O₅ for 12 hours to yield the pure 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Analytical Validation (Self-Validation Checkpoint 2)

To ensure absolute trustworthiness, the synthesized compound must undergo orthogonal validation:

  • FT-IR Spectroscopy: Confirm the disappearance of the acyclic hydrazide carbonyl stretch ( 1680 cm⁻¹) and the appearance of the triazole C=N stretch ( 1630 cm⁻¹).

  • LC-MS: Confirm the exact mass of the target compound (Chemical Formula: C₇H₁₁N₃O₂). The expected [M+H]⁺ peak is at m/z = 170.09.

Quantitative Data Presentation

The transition from conventional thermal heating to Microwave-Assisted Organic Synthesis yields profound improvements across all critical synthetic metrics.

Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted (MAOS)Mechanistic Advantage
Heating Source Oil Bath (Conduction)Dielectric Microwave (300W)Volumetric, uniform energy transfer
Reaction Time 18–24 Hours15 MinutesRapid overcoming of activation energy
Reaction Temp 150 °C (Reflux)160 °C (Pressurized)Safely exceeds atmospheric boiling points
Isolated Yield 45 - 55%82 - 88%Minimization of thermal degradation
Purity (Crude) < 85% (Requires Column)> 95% (Pre-Crystallization)High conversion limits side-reactions
E-Factor High (Solvent heavy)Low (Neat/Formamide only)Aligns with Green Chemistry principles

References

  • MDPI. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids". MDPI, March 14, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis and scale-up of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis and scale-up of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Overview & Mechanistic Strategy

The construction of 3-alkyl-1,2,4-triazoles is a critical transformation in medicinal chemistry. For 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, classical high-temperature condensations (such as the Pellizzari reaction) often lead to thermal degradation of the aliphatic chain and poor yields[1]. To ensure high fidelity and scalability, we recommend a three-step pathway starting from methyl 5-cyanopentanoate:

  • Nucleophilic Addition: Conversion of the nitrile to an amidrazone using hydrazine hydrate.

  • Electrophilic Cyclization: Condensation of the amidrazone with triethyl orthoformate (TEOF) to form the 1,2,4-triazole core[2].

  • Saponification: Hydrolysis of the ester to release the free pentanoic acid.

This sequence operates under mild conditions, utilizing self-validating checkpoints (such as targeted isoelectric precipitation) to ensure maximum recovery.

Workflow Visualization

SynthesisPathway SM Methyl 5-cyanopentanoate (Starting Material) Int1 Amidrazone Intermediate (Methyl 6-amino-6-hydrazonohexanoate) SM->Int1 Hydrazine hydrate MeOH, Reflux Int2 Triazole Ester (Methyl 5-(4H-1,2,4-triazol-3-yl)pentanoate) Int1->Int2 Triethyl orthoformate p-TsOH, 110°C Prod Target Molecule 5-(4H-1,2,4-triazol-3-yl)pentanoic acid Int2->Prod 1. NaOH (aq) 2. HCl (pH 4.5)

Figure 1: Three-step synthetic workflow for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Amidrazone Intermediate
  • Preparation: Dissolve 1.0 equivalent of methyl 5-cyanopentanoate in anhydrous methanol to achieve a 0.5 M concentration.

  • Addition: Cool the solution to 0 °C. Add 1.2 equivalents of hydrazine hydrate (64% aqueous) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures hydrazine is always in stoichiometric excess relative to the unreacted nitrile in the microenvironment. This prevents the newly formed amidrazone from acting as a nucleophile and attacking unreacted nitrile, which would form unwanted bis-amidrazone dimers.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Validation & Isolation: Monitor by TLC (disappearance of the nitrile spot). Concentrate the mixture under reduced pressure to remove methanol and unreacted hydrazine. The crude amidrazone must be used directly in the next step to prevent oxidative degradation.

Protocol B: Cyclization to the Triazole Ester
  • Preparation: Suspend the crude amidrazone (1.0 eq) in 3.0 equivalents of triethyl orthoformate (TEOF)[2].

  • Catalysis: Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (p-TsOH).

    • Causality: The acid protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This dramatically lowers the activation energy for the nucleophilic attack by the amidrazone nitrogen, accelerating ring closure[1].

  • Distillation: Heat the mixture to 110 °C. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct.

    • Causality: The condensation releases three equivalents of ethanol. Because this is an equilibrium-driven process, continuous removal of ethanol via Le Chatelier's principle is mandatory to drive the reaction to completion.

  • Isolation: After 6 hours, cool the mixture, neutralize the acid catalyst with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol C: Saponification to the Target Acid
  • Hydrolysis: Dissolve the triazole ester in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq). Stir at room temperature for 3 hours.

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C.

  • Isoelectric Precipitation (Critical Step): Carefully add 1M HCl dropwise while monitoring the pH with a calibrated meter. Stop exactly at pH 4.5.

    • Causality: The target molecule is a zwitterion. It is highly soluble in both strong acid (due to the protonated triazole ring) and strong base (due to the deprotonated carboxylate). pH 4.5 approximates its isoelectric point, neutralizing the overall charge and forcing the product to precipitate out of the aqueous solution.

  • Collection: Filter the white precipitate, wash with ice-cold water, and dry in vacuo.

Troubleshooting Guides & FAQs

Q1: My amidrazone yield is low, and NMR shows significant amounts of a symmetrical byproduct. How do I fix this? A: You are observing the formation of a bis-amidrazone or tetrazine dimer. This occurs when the concentration of the nitrile is too high relative to the hydrazine.

  • Resolution: Always add the nitrile to the hydrazine solution (reverse addition) or ensure a strict dropwise addition of hydrazine at low temperatures before heating. Maintain a minimum of 1.2 eq of hydrazine hydrate to outcompete the dimerization pathway.

Q2: The cyclization step with triethyl orthoformate stalls at ~70% conversion. How can I push it to completion? A: The condensation of an amidrazone with an orthoester is a reversible equilibrium process[2]. If ethanol accumulates in the flask, the forward reaction rate will match the reverse rate, stalling conversion.

  • Resolution: Do not run this reaction in a standard closed reflux condenser. You must use a Dean-Stark trap or a short-path distillation head to continuously distill off the ethanol as it forms.

Q3: During the final saponification workup, I am losing my product. It won't precipitate out of the aqueous layer. What is wrong? A: You have likely over-acidified the solution. 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is amphoteric. If you drop the pH below 2 during the neutralization of NaOH, the basic nitrogen on the triazole ring becomes protonated, rendering the molecule highly water-soluble again.

  • Resolution: Carefully adjust the pH to exactly 4.5. If precipitation still fails (often due to a dilute reaction volume), saturate the aqueous phase with NaCl and extract repeatedly with a polar organic solvent like n-butanol, or pass the solution through a strongly acidic cation-exchange resin to isolate the free acid.

Data Presentation: Optimization of Cyclization Parameters

The following table summarizes the causal relationship between reaction conditions and the yield of the cyclization step (Protocol B). It clearly demonstrates the necessity of acid catalysis and byproduct removal for optimal yields.

Electrophile SourceAcid CatalystTemperatureByproduct RemovalYield (%)Mechanistic Outcome
Triethyl Orthoformate (3 eq)None80 °CReflux (Closed)42%Incomplete conversion; equilibrium stalled by ethanol accumulation.
Triethyl Orthoformate (3 eq)Acetic Acid (0.1 eq)80 °CReflux (Closed)61%Faster initial rate due to catalysis, but still limited by equilibrium.
Formamidine Acetate (1.5 eq)None100 °CReflux (Closed)75%Viable alternative, but generates ammonia and acetic acid waste[3].
Triethyl Orthoformate (3 eq) p-TsOH (0.05 eq) 110 °C Distillation (Open) 94% Optimal; continuous ethanol removal drives complete cyclization.

Sources

Optimization

Technical Support Center: Purification Strategies for 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Mixtures

This technical guide provides in-depth purification strategies for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. The inherent polarity of the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth purification strategies for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. The inherent polarity of the triazole ring combined with the acidic nature of the carboxylic acid group presents unique challenges in achieving high purity. This guide offers a framework for troubleshooting common issues and provides detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: My crude 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" is a common issue when impurities are present, depressing the melting point of the mixture. Consider the following:

  • Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

  • Solvent Removal: Ensure all residual solvents from the reaction (e.g., DMF, DMSO) have been thoroughly removed under high vacuum, as they can prevent solidification.

  • Impurity Analysis: If the oil persists, it is advisable to perform a preliminary analysis (e.g., TLC, ¹H NMR) to identify the major impurities, which will guide the selection of an appropriate purification strategy.

Q2: I'm seeing multiple spots on my TLC plate. What's the best initial approach to purification?

A2: The presence of multiple spots indicates a mixture of compounds with varying polarities. A logical first step is to use a technique that separates components based on their fundamental chemical properties.

  • Acid-Base Extraction: This is a highly effective initial purification step to separate your acidic product from neutral or basic impurities.[1]

  • Flash Chromatography: If the impurities are close in polarity to your product, column chromatography will be necessary. The choice of stationary and mobile phases will be critical.

Q3: What are the likely impurities I might encounter in my mixture?

A3: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as adipic acid derivatives and aminoguanidine.

  • By-products of Cyclization: Incomplete cyclization or side reactions can lead to various intermediates.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMAc) and excess reagents can be persistent.

Troubleshooting Purification Strategies

Crystallization

Crystallization is often the most efficient method for purifying solid organic compounds. However, finding the right conditions is key.

Problem: The compound does not crystallize from any single solvent.

  • Causality: The solubility profile of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid may not be ideal for single-solvent crystallization. It is a polar molecule and may be too soluble in highly polar solvents and not soluble enough in non-polar solvents.

  • Solution: Two-Solvent System.

    • Dissolve the crude product in a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature. For this compound, ethanol, methanol, or water are good starting points.

    • To the hot solution, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. Common "poor" solvents to pair with polar ones include ethyl acetate, dichloromethane, or toluene.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

Problem: The crystals are very fine or appear as an amorphous powder.

  • Causality: Rapid crystallization, often due to a high degree of supersaturation or rapid cooling, can lead to the formation of small, impure crystals.

  • Solution: Slow Cooling and Seeding.

    • Ensure the solution cools to room temperature slowly and undisturbed.

    • If you have a small amount of pure material, add a "seed crystal" to the supersaturated solution to initiate controlled crystal growth.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from non-acidic impurities.

Problem: Low recovery of the product after acidification.

  • Solution: pH Optimization and Multiple Extractions.

    • Extraction: Use a sufficiently strong base to deprotonate the carboxylic acid. A 1-2 M solution of sodium hydroxide (NaOH) is generally effective. To ensure complete extraction, perform multiple extractions (2-3 times) with the basic solution and combine the aqueous layers.

    • Precipitation: After extraction, cool the combined aqueous layers in an ice bath before acidification. Add a strong acid, such as concentrated HCl, dropwise with stirring until the pH is well below the expected pKa of the carboxylic acid (a pH of 1-2 is recommended). Check the pH with pH paper.

    • Recovery: If the product is highly water-soluble even in its acidic form, it may not precipitate completely. In this case, after acidification, extract the aqueous layer with an organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol to recover the product.

Problem: An emulsion forms at the interface of the organic and aqueous layers.

  • Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurities.

  • Solution: Breaking the Emulsion.

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel.

    • Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase.

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Column Chromatography

For challenging separations where impurities have similar properties to the product, chromatography is the method of choice.

Problem: The compound streaks or does not move from the baseline on a silica gel column.

  • Causality: 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a polar molecule. The acidic proton of the carboxylic acid and the nitrogen atoms of the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.

  • Solution: Mobile Phase Modification and Alternative Stationary Phases.

    • Mobile Phase Modification: Add a small amount of a polar modifier to the eluent to improve peak shape and elution. For this acidic compound, adding 0.5-2% acetic acid or formic acid to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can suppress the ionization of the carboxylic acid and reduce tailing.

    • Reversed-Phase Chromatography: This is often a better choice for polar compounds. Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained in reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot "good" solvent (e.g., ethanol). Add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating, this is a suitable solvent system.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent such as ethyl acetate (EtOAc).

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution (3 x volume of organic layer). Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring. A precipitate should form.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If an oil forms or no precipitate is observed: Extract the acidified aqueous layer with a suitable organic solvent (e.g., EtOAc or a 3:1 mixture of dichloromethane:isopropanol) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMF.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column and Mobile Phase: Select a pre-packed C18 flash column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile) for at least 5 column volumes.

  • Loading and Elution: Load the dry sample onto the column and begin the gradient elution, gradually increasing the proportion of acetonitrile.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Flow for Purification Strategy Selection

Purification_Strategy start Crude Mixture of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is_solid Is the crude material a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No (Oil) is_pure_solid Is the solid pure (TLC, NMR, m.p.)? try_crystallization->is_pure_solid pure_product Pure Product is_pure_solid->pure_product Yes is_pure_solid->acid_base_extraction No is_pure_after_extraction Is the product pure? acid_base_extraction->is_pure_after_extraction is_pure_after_extraction->pure_product Yes chromatography Column Chromatography (Reversed-Phase or HILIC) is_pure_after_extraction->chromatography No chromatography->pure_product

Caption: Decision workflow for selecting a purification strategy.

Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Extract with aq. NaOH (1M) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral & Basic Impurities separate_layers->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Sodium 5-(4H-1,2,4-triazol-3-yl)pentanoate separate_layers->aqueous_layer Other Layer acidify Acidify with conc. HCl to pH 1-2 aqueous_layer->acidify isolate Isolate Product acidify->isolate precipitate Precipitation isolate->precipitate Solid Forms extraction Extraction with Organic Solvent isolate->extraction No Solid / Oil filter Filter & Dry Solid precipitate->filter concentrate Dry & Concentrate Organic Phase extraction->concentrate pure_product Pure Product filter->pure_product concentrate->pure_product

Caption: Step-by-step workflow for acid-base extraction.

References

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals encountering solubility bottlenecks with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (CAS: 1251294-01-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals encountering solubility bottlenecks with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (CAS: 1251294-01-5). Often utilized as a critical building block in the lead optimization of autotaxin inhibitors and other therapeutic pharmacophores[1], this compound presents unique physicochemical challenges during in vitro and in vivo assay formulation.

Mechanistic Grounding: The Causality of Insolubility

Despite the inherent polarity of the triazole ring, which generally lowers logP and suggests potential for water solubility[2], researchers frequently observe this specific derivative "crashing out" of aqueous media. This is driven by two intersecting physicochemical phenomena:

  • High Crystal Lattice Energy via Hydrogen Bonding: The 1,2,4-triazole core acts as both a strong hydrogen bond donor (via the NH group) and acceptor (via the bare nitrogen atoms). When combined with the terminal carboxylic acid, the compound forms a highly stable, rigid crystal lattice. Overcoming this lattice energy requires significant thermodynamic input.

  • pH-Dependent Ionization: The molecule possesses multiple ionizable centers: the basic triazole nitrogen (pKa ~2.45), the acidic carboxylic acid (pKa ~4.8), and the acidic triazole NH (pKa ~10.26)[3]. When added to unbuffered water, the weak dissociation of the pentanoic acid drops the local pH to ~3.5–4.0. At this pH, the molecule exists predominantly in its neutral, un-ionized state (or as a zwitterion), which exhibits the lowest possible aqueous solubility.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in pH 7.4 PBS, but the compound immediately precipitated. Why did this happen if the buffer pH is above the compound's pKa? A1: The addition of a concentrated free acid directly into a standard assay buffer often overwhelms the buffer's capacity. The local pH drops below the carboxylic acid's pKa (~4.8), forcing the compound back into its insoluble neutral form. Actionable Solution: Do not rely on the assay buffer to deprotonate the solid. Pre-dissolve the compound in a minimal volume of 1N NaOH to form the highly soluble sodium carboxylate salt, then dilute this solution into your pH 7.4 working buffer.

Q2: My cell-based assay cannot tolerate pH fluctuations or high ionic strength. How can I formulate this using co-solvents? A2: Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent for in vitro assays involving triazole derivatives[4]. Prepare a highly concentrated stock (e.g., 50 mM) in 100% DMSO. Actionable Solution: To prevent precipitation upon introduction to the aqueous medium, perform serial dilutions in intermediate solvent mixtures rather than a single large-fold dilution[5]. Ensure the final DMSO concentration remains <1% (ideally <0.5%) to avoid solvent-induced cytotoxicity and assay artifacts[4].

Q3: Even at 0.5% DMSO, I observe micro-precipitation under the microscope. What is the next step for in vivo or sensitive in vitro studies? A3: If co-solvents fail or cause biological interference, utilize host-guest complexation with cyclodextrins[4]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic pentanoic acid alkyl chain partitions into the hydrophobic cavity of the cyclodextrin, shielding the lipophilic surface area from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismEst. Max Achievable Conc.Biological Assay CompatibilityDrawbacks
pH Adjustment (pH > 7.0) Deprotonation of -COOH to form a highly soluble anion.> 50 mMHigh (if assay tolerates pH 7.4)Requires strict buffering; local pH drops cause precipitation.
DMSO Co-solvent Disruption of crystal lattice via strong organic solvation.10 - 20 mM (in <1% DMSO)Moderate (In vitro only)DMSO >1% is cytotoxic; risk of precipitation upon dilution.
HP-β-CD Complexation Hydrophobic shielding of the pentyl chain within a macrocycle.> 10 mMVery High (In vitro & In vivo)Requires 24-48h preparation time; alters free-drug kinetics.

Self-Validating Protocol: HP-β-CD Inclusion Complexation

Objective: Achieve stable aqueous solubility of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid without organic co-solvents. Mechanism: Thermodynamic partitioning of the hydrophobic pentyl chain into the cyclodextrin cavity.

  • Reagent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ultra-pure water.

  • Compound Addition: Add solid 5-(4H-1,2,4-triazol-3-yl)pentanoic acid to the HP-β-CD solution at a 1:2 molar ratio (Drug:Cyclodextrin).

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality note: Complexation is a thermodynamically driven equilibrium process; premature cessation will result in sub-optimal solubilization[5].

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, insoluble drug[5].

  • Self-Validation Checkpoint:

    • Optical Clarity: Measure the optical density (OD) of the filtrate at 600 nm. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. A successfully complexed, true solution will yield an OD600 ≤ 0.01.

    • Quantification: Dilute an aliquot 1:100 in methanol and quantify the exact concentration via LC-MS or UV-Vis against a standard curve to confirm the final working concentration[1].

Decision Workflow

SolubilityTroubleshooting Start Start: 5-(4H-1,2,4-triazol-3-yl) pentanoic acid in Water CheckPH Can the biological assay tolerate pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.4 (Form Sodium Carboxylate Salt) CheckPH->AdjustPH Yes UseCosolvent Use Co-solvents (e.g., DMSO) CheckPH->UseCosolvent No Soluble Fully Solubilized Compound Ready for Assay AdjustPH->Soluble CheckTox Is required DMSO conc. toxic to cells? (>1%) UseCosolvent->CheckTox UseDMSO Proceed with DMSO/ Aqueous Buffer System CheckTox->UseDMSO No UseCD Formulate with HP-β-Cyclodextrin CheckTox->UseCD Yes UseDMSO->Soluble UseCD->Soluble

Decision tree for troubleshooting the aqueous solubility of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

References

  • 1,2,4-Triazole - Wikipedia. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications.[Link]

  • Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - AWS. [Link]

Sources

Optimization

Minimizing side reactions during triazole ring formation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during triazole ring formation via azide-alkyne cycloaddition reactions.

Introduction

The formation of 1,2,3-triazoles through azide-alkyne cycloaddition is a cornerstone of modern chemistry, celebrated for its efficiency and broad applicability in fields ranging from drug discovery to materials science. The two most prominent methods, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provide access to 1,4- and 1,5-disubstituted triazole regioisomers, respectively.[1][2] While these reactions are robust, unwanted side reactions can occur, leading to reduced yields, complex purification, and in the context of bioconjugation, damage to sensitive molecules. This guide provides practical solutions to common problems encountered during these essential transformations.

Part 1: Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is prized for its speed and regioselectivity. However, the copper catalyst can be a double-edged sword, promoting not only the desired cycloaddition but also deleterious side reactions.

Issue 1: Low or No Yield of the 1,4-Disubstituted Triazole Product

Question: I am performing a CuAAC reaction and observing a low yield of my desired product, with significant amounts of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer: Low yields in CuAAC reactions can often be traced back to the integrity and activity of the Cu(I) catalyst. Several factors can compromise the catalytic cycle.

Possible Causes & Solutions:

  • Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it can be readily oxidized to the inactive Cu(II) state.[3]

    • Solution:

      • Degas all solutions: Thoroughly degas all buffers and reaction mixtures by sparging with an inert gas like argon or nitrogen before initiating the reaction.[3]

      • Use a reducing agent: The most common practice is to start with a Cu(II) salt (e.g., CuSO₄) and add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most widely used reducing agent for this purpose.[1][4] Ensure you are using a freshly prepared solution of sodium ascorbate, as it can degrade over time. A 3- to 10-fold excess of the reducing agent is often recommended.[3]

      • Work under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox or under a continuous flow of an inert gas can be beneficial.[3]

  • Ineffective or Absent Ligand: Copper-coordinating ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and preventing copper-mediated side reactions.[3]

    • Solution:

      • Incorporate a stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are two of the most effective and commonly used ligands.[3][5] THPTA is water-soluble and ideal for bioconjugations in aqueous media.[5]

      • Optimize ligand-to-copper ratio: A ligand-to-copper ratio of 1:1 or 2:1 is a good starting point, though some protocols recommend a 5:1 ratio to further protect biomolecules.[4][6]

  • Interference from Buffer Components: Certain common laboratory reagents can chelate the copper catalyst, rendering it inactive.

    • Solution: Avoid buffers containing strong chelators like EDTA, or high concentrations of thiols (e.g., DTT), strong bases, or glycine.[3] Iodide ions can also interfere with the reaction.[4]

  • Incorrect Order of Reagent Addition: The order of addition can be critical, especially when generating the Cu(I) catalyst in situ.

    • Solution: A recommended practice is to first mix the Cu(II) salt with the stabilizing ligand, add this mixture to the solution containing the azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate solution.[7]

Issue 2: Presence of a Significant Alkyne Homocoupling (Glaser Coupling) Product

Question: My reaction mixture contains a significant amount of a byproduct that I've identified as the homodimer of my terminal alkyne. How can I suppress this side reaction?

Answer: The oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in CuAAC, leading to the formation of 1,3-diynes.[8] This process is also mediated by copper ions, particularly in the presence of oxygen.

Possible Causes & Solutions:

  • Presence of Oxygen: As with catalyst oxidation, dissolved oxygen is a key culprit in promoting alkyne homocoupling.

    • Solution: Rigorous degassing of all reaction components and maintaining an inert atmosphere are critical for minimizing this side product.[8]

  • Insufficient Reducing Agent: An inadequate amount of reducing agent can lead to a higher steady-state concentration of Cu(II), which can facilitate the homocoupling pathway.

    • Solution: Ensure a sufficient excess of a fresh sodium ascorbate solution is used to maintain a reducing environment and keep the copper in the +1 oxidation state.[1]

  • Sub-optimal Ligand Concentration: The right ligand not only accelerates the desired cycloaddition but also helps to suppress the homocoupling pathway.

    • Solution: Employing an appropriate copper-chelating ligand like THPTA or TBTA can help to favor the CuAAC catalytic cycle over the Glaser coupling pathway.[5]

  • Reaction Concentration: At low concentrations, the bimolecular homocoupling reaction may be more kinetically favorable.

    • Solution: Running the reaction at a higher concentration can favor the desired bimolecular cycloaddition between the azide and alkyne.[8]

Issue 3: Degradation or Aggregation of Biomolecules (Proteins, Peptides)

Question: I am attempting to label a protein using CuAAC, but I am observing protein degradation, aggregation, or precipitation. What is causing this damage and how can I protect my biomolecule?

Answer: When working with sensitive biomolecules, the components of the CuAAC reaction mixture can unfortunately cause damage. This is a significant concern in bioconjugation applications.

Possible Causes & Solutions:

  • Reactive Oxygen Species (ROS) Generation: The combination of a copper salt and sodium ascorbate in the presence of oxygen can generate harmful reactive oxygen species (ROS) such as hydroxyl radicals.[7] These ROS can lead to the oxidation of amino acid residues (e.g., methionine, histidine, tryptophan) and subsequent protein degradation or cross-linking.[7]

    • Solution:

      • Use a protective ligand: Ligands like THPTA are not only beneficial for catalysis but also act as sacrificial reductants, protecting biomolecules from oxidative damage.[4] A higher ligand-to-copper ratio (e.g., 5:1) is often recommended in these cases.[4]

      • Thoroughly degas solutions: Minimizing dissolved oxygen is the most direct way to reduce ROS formation.[5]

  • Reactive Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds like dehydroascorbate. These electrophilic species can react with nucleophilic amino acid side chains, such as the amine groups of lysine and the guanidinium group of arginine, leading to covalent modifications and potential protein aggregation.[7]

    • Solution:

      • Add a scavenger: Including aminoguanidine in the reaction mixture can help to scavenge these reactive carbonyl byproducts without significantly inhibiting the CuAAC reaction.[7]

  • High Copper Concentrations: Excessive concentrations of copper ions can lead to protein precipitation.[5]

    • Solution: It is crucial to optimize the copper concentration to the lowest effective level. Titrating the copper concentration in small-scale pilot reactions is a prudent approach.[6]

Part 2: Troubleshooting Guide for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful method for synthesizing 1,5-disubstituted triazoles and has the distinct advantage of being compatible with both terminal and internal alkynes.[1][9] While generally a high-yielding reaction, some challenges can arise.

Issue 4: Low Yield of the 1,5-Disubstituted Triazole Product

Question: My RuAAC reaction is giving a low yield. What factors should I investigate to improve the outcome?

Answer: Low yields in RuAAC can be due to several factors, often related to the catalyst, solvent, or substrate reactivity.

Possible Causes & Solutions:

  • Catalyst Choice and Activity: The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[9][10]

    • Solution:

      • Select an appropriate catalyst: For many applications, Cp*RuCl(COD) is highly reactive and can often be used at room temperature.[10]

      • Ensure catalyst quality: Ruthenium catalysts can be sensitive to air and moisture over long periods. Use fresh, high-purity catalyst for best results.

  • Solvent Selection: The choice of solvent can significantly impact the efficiency of RuAAC.

    • Solution: Non-protic solvents are generally preferred. Aromatic solvents like toluene and benzene, or ethers like THF and dioxane, are commonly used and often give good results.[10][11] For certain substrates, polar aprotic solvents like DMF may be effective.[10]

  • Reaction Temperature: While some RuAAC reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Temperatures between 60-110°C are often employed.[10][12]

  • Substrate Reactivity: Tertiary azides are known to be significantly less reactive in RuAAC reactions compared to primary and secondary azides.[9]

    • Solution: If working with a tertiary azide, longer reaction times, higher temperatures, or a higher catalyst loading may be necessary.

Issue 5: Formation of Azide-Derived Byproducts

Question: I am observing several byproducts in my RuAAC reaction that appear to be derived from my azide starting material. Is this a known issue?

Answer: Yes, the formation of azide-derived byproducts can be a limitation of the RuAAC reaction, sometimes more so than in CuAAC.[13][14]

Possible Causes & Solutions:

  • Inherent Reactivity: The mechanism of RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, which can potentially lead to alternative decomposition pathways for the azide.[1][9]

    • Solution:

      • Reaction Optimization: Carefully optimizing the reaction conditions (catalyst, solvent, temperature) can help to favor the desired cycloaddition pathway.

      • Analytical Exclusion: In applications such as untargeted screening using LC-MS/MS, it may be necessary to identify the major byproducts and create an exclusion list for the mass spectrometer to focus on the desired triazole products.[13][14]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the key difference between CuAAC and RuAAC? A1: The primary difference is the regioselectivity of the triazole product. CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC selectively yields the 1,5-disubstituted regioisomers.[1][2] This difference arises from their distinct reaction mechanisms.[2] Additionally, RuAAC can be used with both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[1][10]

Q2: Can I use internal alkynes in a CuAAC reaction? A2: Generally, no. The mechanism of CuAAC requires the formation of a copper-acetylide intermediate from a terminal alkyne.[10] Internal alkynes lack the terminal proton necessary for this step. For the synthesis of fully substituted triazoles from internal alkynes, RuAAC is the preferred method.[9]

Q3: Is it always necessary to use a ligand in CuAAC? A3: While some CuAAC reactions can proceed without an added ligand, particularly in organic solvents, the use of a stabilizing ligand is highly recommended, especially in aqueous media and for bioconjugation. Ligands accelerate the reaction, stabilize the active Cu(I) catalyst, and protect sensitive biomolecules from oxidative damage.[3][15]

Q4: What are the safety considerations when working with azides? A4: Organic azides are energetic compounds and can be explosive, particularly those with a low carbon-to-nitrogen ratio.[10] It is crucial to handle them with appropriate personal protective equipment and to be aware of their potential hazards. Small-scale reactions are recommended, and care should be taken to avoid heat, shock, and friction.

Part 4: Data and Protocols

Table 1: Troubleshooting Summary for CuAAC Side Reactions
Observed Issue Potential Cause Recommended Solution(s)
Low Product YieldOxidation of Cu(I) to Cu(II)Degas solutions; use a fresh solution of sodium ascorbate.[3]
Ineffective LigandAdd a stabilizing ligand like THPTA or TBTA.[3][5]
Buffer InterferenceAvoid buffers with chelators (EDTA), thiols, or strong bases.[3]
Alkyne HomocouplingPresence of OxygenThoroughly degas all solutions and work under an inert atmosphere.[8]
Insufficient Reducing AgentUse a sufficient excess of sodium ascorbate.[1]
Biomolecule DegradationROS GenerationUse a protective ligand (e.g., THPTA); degas solutions.[4][7]
Reactive Ascorbate ByproductsAdd aminoguanidine to the reaction mixture.[7]
Protein AggregationHigh Copper ConcentrationOptimize and use the lowest effective copper concentration.[5][6]
Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.

  • Prepare Stock Solutions:

    • Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • THPTA ligand solution (e.g., 50 mM in water).

    • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).

    • Aminoguanidine solution (optional, e.g., 100 mM in water).[6]

  • Reaction Setup (Example for a 500 µL reaction):

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified biomolecule to a final concentration of 10-100 µM.

      • Alkyne-containing molecule to achieve a 2-5 fold molar excess over the biomolecule.

      • A premixed solution of CuSO₄ stock and THPTA ligand stock (to achieve final concentrations of ~100 µM CuSO₄ and ~500 µM THPTA).[4][6]

      • (Optional) Aminoguanidine stock solution to a final concentration of ~5 mM.[6]

      • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of ~5 mM.[4][6]

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[6]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[6]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general framework for the RuAAC reaction.

  • Reagents and Solvent:

    • Azide substrate.

    • Alkyne substrate (terminal or internal).

    • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄).[3][12]

    • Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF).[10][12]

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 eq) and the azide (1.2 eq) in the chosen solvent.

    • Add the ruthenium catalyst (e.g., 2.5-5 mol%).[3][12]

  • Incubation:

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 110°C), depending on the substrates and catalyst used.[3][12]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[2]

Part 5: Visualizations

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle for the CuAAC reaction.

Glaser_Coupling cluster_reactants Reactants cluster_conditions Conditions Alkyne1 2 R-C≡CH Product R-C≡C-C≡C-R (1,3-Diyne Side Product) Alkyne1->Product Catalyst Cu(II) Salt Catalyst->Product Catalyzes Oxygen Oxygen (O2) Oxygen->Product Promotes

Sources

Troubleshooting

Technical Support Center: Optimizing Triazole-Pentanoic Acid Coupling Reactions

Welcome to the technical support center for optimizing your triazole-pentanoic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your triazole-pentanoic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance yield, purity, and reproducibility in their amide bond formation workflows. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.

Frequently Asked Questions (FAQs): The Role of Temperature

Q1: What is the recommended starting temperature for a triazole-pentanoic acid coupling reaction?

For most standard amide coupling reactions involving reagents like HATU or EDC/NHS, the generally accepted starting point is room temperature (20-25°C) .[1] Many reactions proceed efficiently to completion within a few hours to overnight at this temperature.[2][3] It provides a good balance between reaction kinetics and minimizing potential side reactions.[4]

Q2: How does the choice of coupling reagent (e.g., EDC/NHS vs. HATU) affect the optimal reaction temperature?

While room temperature is a universal starting point, the reactivity and stability of the coupling reagents can influence the optimal temperature range:

  • EDC/NHS: The activation of the carboxylic acid with EDC to form an O-acylisourea intermediate is rapid. However, this intermediate is susceptible to hydrolysis and rearrangement into an inert N-acylurea.[5] The addition of NHS creates a more stable, amine-reactive NHS-ester.[5] These reactions are typically performed at room temperature, but for sensitive substrates or to maximize stability of the activated ester, cooling to 4°C (or even 0°C on an ice bath) can be beneficial, especially if the coupling to the amine is delayed.[2][6]

  • HATU: As a uronium-based reagent, HATU is known for high coupling efficiency and fast reaction rates.[7] Standard protocols almost always call for room temperature.[7][8] For particularly difficult or sluggish couplings, such as those involving sterically hindered substrates, gently heating the reaction to 30-40°C can be effective.[7][9] However, this should be done with caution and careful monitoring for side products.[7]

Q3: What are the primary risks associated with using a reaction temperature that is too high?

Elevating the temperature can be a double-edged sword. While it can overcome activation energy barriers for sluggish reactions, it can also introduce several undesirable outcomes:[9][10]

  • Racemization: For chiral carboxylic acids, elevated temperatures can significantly increase the risk of epimerization, leading to a loss of stereochemical integrity.[7] This is a critical concern in pharmaceutical development.

  • Side Product Formation: Higher temperatures can promote side reactions, such as the dehydration of asparagine and glutamine side chains or reactions with other nucleophilic functional groups.[4]

  • Reagent Decomposition: Coupling reagents and activated intermediates have limited thermal stability. Excessive heat can lead to their degradation, reducing the overall efficiency of the reaction.

Q4: Conversely, what are the potential downsides of a reaction temperature that is too low?

While lower temperatures are excellent for minimizing side reactions, they can also present challenges:

  • Slow Reaction Rates: The most obvious drawback is a significant decrease in reaction kinetics. A reaction that takes 2 hours at room temperature might require 24 hours or more at 4°C.

  • Solubility Issues: Reagents or substrates may have poor solubility in common solvents like DMF or DCM at reduced temperatures, leading to a heterogeneous mixture and incomplete reaction.

  • Incomplete Conversion: For sterically hindered or electronically deactivated coupling partners, the thermal energy at low temperatures may be insufficient to overcome the activation barrier, resulting in low or no product yield.

Troubleshooting Guide: Temperature-Related Issues

Scenario 1: Low or No Product Yield

Question: My reaction is very slow and gives a poor yield at room temperature. Should I increase the heat?

Answer: Yes, cautiously increasing the temperature is a logical next step, but it should be done systematically.

  • Initial Diagnosis: First, ensure that other common issues are not the cause. Verify the quality and dryness of your reagents and solvents, and confirm that the stoichiometry and pH (especially for EDC/NHS reactions) are correct.[2][7]

  • Incremental Heating: If other factors are ruled out, increase the temperature incrementally. A good starting point is to raise the temperature to 30-40°C .[7] Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and any new impurities.

  • Consider Microwave Heating: For extremely challenging couplings, microwave heating can sometimes be effective in accelerating the reaction.[9] Temperatures can reach 80°C or higher, but this should be considered a last resort for substrates where racemization is not a concern.[9][11]

Scenario 2: Significant Impurities or Side Products

Question: My LC-MS analysis shows multiple side products. Can adjusting the temperature help improve the purity?

Answer: Absolutely. Temperature reduction is a key strategy for minimizing side reactions.

  • Identify the Side Product (if possible): Understanding the nature of the side product can guide your strategy. For instance, if you suspect dehydration of a side chain, lowering the temperature is highly recommended.[4]

  • Reduce Temperature: Perform the reaction at 0°C (ice bath) or 4°C .[2] This reduces the rate of most side reactions more significantly than it reduces the rate of the desired amide bond formation.

  • Optimize Reagent Addition: Consider a pre-activation step. At a reduced temperature (e.g., 0°C), activate the carboxylic acid with the coupling reagent (and DIPEA for HATU) for 5-30 minutes before adding the amine.[7] This minimizes the exposure of the amine to the highly reactive coupling reagent, which can sometimes be a source of side reactions.[4]

Data Summary: Recommended Temperature Ranges

Coupling ReagentScenarioRecommended Temperature RangeKey Considerations
HATU Standard Coupling20-25°C (Room Temperature)Optimal balance of speed and cleanliness.[7]
Sluggish/Hindered Coupling30-40°CMonitor closely for racemization and side products.[7][9]
Prone to Side Reactions0-25°CLower end of the range minimizes side reactions.[4]
EDC/NHS Standard Two-Step CouplingActivation: 20-25°C; Coupling: 20-25°CEnsure optimal pH for each step (Activation ~pH 4.5-6.0; Coupling ~pH 7.0-8.5).[2][12]
Sensitive SubstratesActivation: 0-4°C; Coupling: 4-25°CCooling improves the stability of the NHS-ester intermediate.[2]
One-Pot Reaction0-25°CLower temperatures can help control the reaction when all components are mixed.

Experimental Protocol: Temperature Optimization for HATU-Mediated Coupling

This protocol outlines a systematic approach to optimizing the reaction temperature for the coupling of a generic triazole-pentanoic acid with a primary amine using HATU.

Materials:

  • Triazole-pentanoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the triazole-pentanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Initial Condition (Room Temperature):

    • Place the reaction vessel in a water bath at 25°C.

    • Add DIPEA (2.5 eq) and stir for 15 minutes for pre-activation.[7]

    • Add the amine (1.1 eq).

    • Monitor the reaction at 1h, 4h, and 12h by LC-MS. Analyze for product formation, starting material consumption, and impurity profile.

  • Troubleshooting (Low Yield - Increased Temperature):

    • If the reaction at 25°C is sluggish, set up an identical reaction in a heating block at 40°C.

    • Follow the same addition and stirring procedure.

    • Monitor the reaction at 30min, 1h, and 2h. Compare the LC-MS trace to the room temperature reaction, paying close attention to any new impurity peaks.[7]

  • Troubleshooting (Impurity Formation - Decreased Temperature):

    • If the reaction at 25°C produces significant side products, set up an identical reaction in an ice bath at 0°C.

    • Follow the same addition and stirring procedure.

    • Monitor the reaction at 2h, 6h, and 18h. Compare the LC-MS trace to the room temperature reaction to confirm a cleaner product profile, accepting that the reaction will be slower.[4]

  • Workup and Analysis: Once the optimal condition is identified and the reaction is complete, proceed with a standard aqueous workup and purification by column chromatography or preparative HPLC.

Troubleshooting Workflow Diagram

This diagram illustrates the decision-making process for optimizing reaction temperature.

G Start Start: Couple at Room Temp (25°C) Monitor Monitor by LC-MS/TLC Start->Monitor Analyze Analyze Results Monitor->Analyze Good Good Yield & Purity? Analyze->Good Fail Consider Other Variables (Reagents, Solvent, pH) Analyze->Fail Still Poor Results LowYield Low Yield / Sluggish Rxn Good->LowYield No, Low Yield HighImpurity High Impurity / Side Products Good->HighImpurity No, High Impurity Success Reaction Optimized Good->Success Yes IncreaseTemp Increase Temp to 30-40°C LowYield->IncreaseTemp DecreaseTemp Decrease Temp to 0-4°C HighImpurity->DecreaseTemp ReMonitor1 Re-monitor reaction progress IncreaseTemp->ReMonitor1 ReMonitor2 Re-monitor reaction progress DecreaseTemp->ReMonitor2 ReMonitor1->Analyze ReMonitor2->Analyze

Caption: Decision workflow for temperature optimization.

References

  • Wang, B., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • ResearchGate. (2016). Which temperature is the best for EDC/NHS reaction? ResearchGate. Retrieved from [Link]

  • Patsnap. (2026). Amide Chain Limitations – Addressing with Unique Reactants. Patsnap Eureka. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2024). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups? ResearchGate. Retrieved from [Link]

  • El-fakiy, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Retrieved from [Link]

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. SciSpace. Retrieved from [Link]

  • Avetisyan, A., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Retrieved from [Link]

  • K Potapov, A., et al. (2018). Features of the behavior of 4-amino-5-carboxamido-1,2,3-triazole in multicomponent heterocyclizations with carbonyl compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. This molecule's unique amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. This molecule's unique amphoteric nature, possessing both a basic triazole ring and an acidic carboxylic acid group, presents specific purification challenges. This document provides in-depth troubleshooting advice and foundational knowledge to empower you to develop robust and reproducible crystallization protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My compound is "oiling out" as a viscous liquid instead of forming crystals. What are the causes and solutions?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common problem when a compound comes out of solution above its melting point or when the solute-solute interactions are kinetically favored over the ordered lattice formation.[1][2] For 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, its strong hydrogen bonding capability can lead to the formation of amorphous, syrup-like aggregates.

Primary Causes & Recommended Solutions:

CauseScientific RationaleRecommended Solution
High Supersaturation / Rapid Cooling The solution becomes supersaturated at a temperature above the compound's melting point or eutectic temperature with the solvent. Rapid cooling does not provide sufficient time for molecules to orient into a crystal lattice.[1]1. Reduce Cooling Rate: Insulate the flask or use a programmable cooling bath to slow down the temperature drop.[3] 2. Increase Solvent Volume: Use more hot solvent to dissolve the compound, thereby lowering the saturation temperature.[3]
Inappropriate Solvent Choice The solvent may be too "good," maintaining high solubility even at lower temperatures, or it may promote strong solute-solvent interactions that interfere with crystallization.Re-evaluate the Solvent System: Experiment with solvents of different polarity. A solvent pair, where the compound is soluble in one ("solvent") but insoluble in the other ("anti-solvent"), often mitigates oiling.[1][4]
Presence of Impurities Impurities can depress the melting point of the compound and disrupt the crystal lattice formation, acting as a barrier to nucleation.[2]Purify the Crude Material: If impurities are suspected, consider an initial purification step like column chromatography before attempting crystallization.
pH is Far from the Isoelectric Point At pH values significantly different from its isoelectric point (pI), the molecule will be charged (cationic at low pH, anionic at high pH), which can increase its solubility and propensity to remain in solution or form oils.Adjust the pH: Carefully adjust the pH of the solution towards the molecule's pI to promote crystallization of the neutral zwitterion, which often has lower solubility.

Q2: No crystals are forming at all, even after extended cooling. What should I try next?

A2: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, a prerequisite for nucleation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments provide a surface for heterogeneous nucleation.[3]

    • Seeding: Add a single, pure crystal of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (if available) to the cooled solution. This provides a template for crystal growth.[3]

  • Increase Concentration:

    • Slow Evaporation: If the solvent is volatile, leave the flask partially open in a fume hood to allow the solvent to evaporate slowly, gradually increasing the solute concentration.

    • Boil Off Excess Solvent: Gently heat the solution to remove a portion of the solvent, then attempt to cool it again.[3]

  • Utilize an Anti-Solvent: If you are using a single-solvent system and the compound is highly soluble, consider adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.[4]

Q3: The crystallization produced very fine needles or a microcrystalline powder. How can I obtain larger, higher-quality single crystals?

A3: The formation of small crystals or needles typically results from a very high rate of nucleation, where many crystals form simultaneously and compete for the available solute, limiting their individual growth.[1]

Methods to Promote Larger Crystal Growth:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: The most effective method. A slower temperature drop reduces the nucleation rate, allowing fewer crystals to grow larger.

    • Use More Solvent: Start with a slightly more dilute solution (just enough to dissolve everything at boiling). This means the solution will have to cool further before reaching saturation, slowing the process.[3]

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals. Place a vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will form slowly at the interface.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid that influence its crystallization?

A1: Understanding the molecular structure is paramount. This compound is amphoteric, meaning it has both acidic and basic functional groups.

  • Hydrogen Bonding: It possesses multiple hydrogen bond donors (the carboxylic acid -OH and triazole N-H) and acceptors (the carbonyl oxygen and triazole ring nitrogens). This leads to strong intermolecular interactions, which are critical for forming a stable crystal lattice but can also lead to solubility challenges and oiling out.[5][6]

  • Zwitterionic Potential: In aqueous or protic solvents, the molecule can exist as a zwitterion—a neutral molecule with both a positive and a negative charge. The triazole ring can be protonated, and the carboxylic acid can be deprotonated. Zwitterions often have high melting points and may exhibit lower solubility in organic solvents compared to their fully protonated or deprotonated forms.[7][8]

  • Polarity: The combination of polar functional groups and a non-polar pentyl chain gives the molecule a mixed polarity. This makes solvent selection a critical parameter. Polar protic solvents like water, ethanol, or methanol are often good starting points.[9][10]

Q2: How does pH control the crystallization of this compound?

A2: The pH of the crystallization medium is a critical variable that directly controls the molecule's charge state and, consequently, its solubility.[11]

  • Low pH (e.g., pH < 2): The carboxylic acid is neutral (-COOH), and the triazole ring is likely protonated (positive charge). The molecule carries a net positive charge.

  • Neutral pH (near the isoelectric point): The molecule is most likely to exist as a neutral zwitterion, with a protonated triazole and a deprotonated carboxylate (-COO⁻). Solubility is often at a minimum near the isoelectric point, which can be an ideal condition for crystallization by cooling.[8][12]

  • High pH (e.g., pH > 9): The carboxylic acid is deprotonated (-COO⁻), and the triazole ring is neutral. The molecule carries a net negative charge.

Controlling the pH allows you to "tune" the solubility. For difficult crystallizations, adjusting the pH to the estimated isoelectric point is a powerful strategy to reduce solubility and promote crystal formation.[11]

Q3: What is a systematic approach to selecting a crystallization solvent?

A3: A systematic screening process is the most reliable method. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1]

  • Small-Scale Screening: Place a small amount (5-10 mg) of your compound into several different test tubes.

  • Test Solvents of Varying Polarity: Add a few drops of a single solvent to each tube at room temperature.[13] Good candidates are solvents in which the compound is sparingly soluble or insoluble at room temperature.

  • Heat Test: Gently heat the tubes that did not dissolve. A good solvent will dissolve the compound completely at or near its boiling point.[4]

  • Cooling Test: Allow the hot solutions to cool to room temperature, then place them in an ice bath. A successful solvent will yield solid crystals upon cooling.

  • Consider Solvent Pairs: If no single solvent is ideal, try a solvent-pair system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" (anti-solvent) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[4][14]

Section 3: Data & Visualizations

Table 1: Properties of Common Solvents for Polar Molecules

This table provides a starting point for solvent selection, organized by polarity.

SolventBoiling Point (°C)PolarityCharacteristics
Water100HighProtic. Good for highly polar, H-bonding compounds.[10]
Methanol65HighProtic. Good general-purpose polar solvent.[9]
Ethanol78HighProtic. Similar to methanol, less volatile.[9][10]
Isopropanol82Medium-HighProtic. Less polar than ethanol.
Acetonitrile82Medium-HighAprotic. Good for moderately polar compounds.
Acetone56Medium-HighAprotic. Volatile, good for dissolving many organics.[10]
Ethyl Acetate77MediumAprotic. Common recrystallization solvent.[10]
Tetrahydrofuran (THF)66Medium-LowAprotic. Can form solvates.
Dichloromethane40LowAprotic. Use with caution due to volatility/toxicity.
Toluene111LowAprotic. Can be a good anti-solvent for polar compounds.[9]
Diagram 1: Troubleshooting Crystallization Failures

G cluster_outcomes cluster_solutions_oil cluster_solutions_none start Initial Crystallization Attempt Fails oiling_out Compound 'Oils Out'? start->oiling_out Check Outcome no_crystals No Crystals Form? oiling_out->no_crystals No sol_oil_1 1. Decrease Cooling Rate oiling_out->sol_oil_1 Yes sol_none_1 1. Scratch Flask / Add Seed Crystal no_crystals->sol_none_1 Yes sol_oil_2 2. Increase Solvent Volume sol_oil_3 3. Change Solvent / Use Anti-Solvent sol_oil_4 4. Purify Crude Material sol_none_2 2. Slowly Evaporate Solvent sol_none_3 3. Add Anti-Solvent G start Start: Small Sample (5-10 mg) step1 Add Solvent Drops at Room Temp start->step1 decision1 Dissolves Completely? step1->decision1 step2 Gently Heat to Boiling decision1->step2 No bad_solvent Reject Solvent decision1->bad_solvent Yes decision2 Dissolves Completely? step2->decision2 step3 Cool to Room Temp, then Ice Bath decision2->step3 Yes decision2->bad_solvent No decision3 Crystals Form? step3->decision3 good_solvent Potential Solvent Found decision3->good_solvent Yes try_pair Consider for Solvent-Pair System decision3->try_pair No

Sources

Troubleshooting

Troubleshooting EDC/NHS coupling with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Technical Support Center: Advanced Solutions for Amide Coupling Guide Topic: Troubleshooting EDC/NHS Coupling with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid Welcome to the technical support center. This guide provides in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Solutions for Amide Coupling

Guide Topic: Troubleshooting EDC/NHS Coupling with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple 5-(4H-1,2,4-triazol-3-yl)pentanoic acid to primary amine-containing molecules. Our goal is to move beyond basic protocols and address the nuanced challenges you may encounter, ensuring the success and reproducibility of your experiments.

Core Principles: The Chemistry Behind the Coupling

Successful troubleshooting begins with a firm grasp of the underlying reaction mechanism. EDC/NHS coupling is a "zero-length" crosslinking method that creates a stable amide bond between a carboxyl group and a primary amine.[1] The process occurs in two distinct, pH-sensitive stages.[2][3]

  • Carboxyl Activation: In a slightly acidic environment, EDC reacts with the carboxyl group of your triazole-containing acid to form a highly reactive but unstable O-acylisourea intermediate.[1][4]

  • Intermediate Stabilization: This unstable intermediate is prone to hydrolysis, which reverts the carboxyl group to its original state, or rearrangement into an unreactive N-acylurea byproduct.[5] To enhance efficiency, NHS is added to rapidly convert the O-acylisourea into a more stable, amine-reactive NHS-ester.[1][6]

  • Amine Coupling: The semi-stable NHS-ester then reacts with a primary amine at a higher pH to form the final, stable amide bond, releasing NHS as a byproduct.[7]

The 1,2,4-triazole moiety in your molecule is a stable heterocyclic ring system that is generally unreactive under standard EDC/NHS coupling conditions.[8][9] Its primary influence is on the molecule's overall solubility and electronic properties, but it should not directly interfere with the activation of the terminal pentanoic acid group.

EDC_NHS_Mechanism Carboxyl R-COOH (Triazole Pentanoic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC (pH 4.5 - 6.0) EDC EDC NHS_Ester Amine-Reactive NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Reverts to R-COOH) O_Acylisourea->Hydrolysis H2O N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 (pH 7.0 - 8.5) Primary_Amine R'-NH2 (Target Molecule) Troubleshooting_Workflow decision decision solution solution start Start: Low/No Coupling Yield check_ph Is a two-step pH protocol being used? (Activation pH 4.5-6.0, Coupling pH 7.0-8.5) start->check_ph check_reagents Are EDC/NHS reagents fresh and stored properly (desiccated at -20°C)? check_ph->check_reagents Yes sol_ph Implement two-step pH: 1. Activate in MES pH 6.0 2. Couple in PBS pH 7.4 check_ph->sol_ph No check_buffer Is the buffer free of competing amines/carboxyls? (e.g., Tris, Glycine, Acetate) check_reagents->check_buffer Yes sol_reagents Use fresh reagents. Allow to warm to RT before opening. check_reagents->sol_reagents No check_hydrolysis Was the amine added immediately after activation? check_buffer->check_hydrolysis Yes sol_buffer Replace buffer. Use MES for activation, PBS/HEPES for coupling. check_buffer->sol_buffer No check_precipitate Is precipitation observed? check_hydrolysis->check_precipitate Yes sol_hydrolysis Minimize time between activation and coupling steps. check_hydrolysis->sol_hydrolysis No sol_precipitate Adjust pH away from pI. Reduce EDC concentration. Consider co-solvent (DMSO). check_precipitate->sol_precipitate Yes success Problem Resolved check_precipitate->success No sol_ph->check_reagents sol_reagents->check_buffer sol_buffer->check_hydrolysis sol_hydrolysis->check_precipitate sol_precipitate->success

Caption: A logical workflow for troubleshooting EDC/NHS coupling issues.

Key Experimental Protocols

Protocol 1: Standard Two-Step Coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid to a Protein

This protocol minimizes side reactions and is recommended for most applications.

Materials:

  • 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

  • Amine-containing protein (or other molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [10]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 [3]* Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening. [3]Prepare stock solutions of all components in their respective buffers immediately before starting.

  • Prepare Reactants:

    • Dissolve the 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in Activation Buffer.

    • Dissolve your protein in Coupling Buffer. If necessary, perform a buffer exchange to ensure the protein is in an amine-free buffer.

  • Activation Step:

    • To your solution of triazole pentanoic acid, add a 5-fold molar excess of Sulfo-NHS followed by a 10-fold molar excess of EDC. [2] * Incubate for 15-30 minutes at room temperature with gentle mixing. [11]4. Coupling Step:

    • Immediately add the activated triazole acid solution to your protein solution. Alternatively, to remove excess activation reagents, you can use a desalting column to exchange the activated acid into the Coupling Buffer before adding it to the protein. [10] * Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. [2][3]5. Quenching Step:

    • Add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Hydroxylamine to a 1 mL reaction). [3][12][10] * Incubate for 15-30 minutes at room temperature. [11]6. Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against PBS. [3]The final conjugate is now ready for characterization and use.

Protocol 2: Spectrophotometric Assay to Confirm NHS-Ester Formation and Stability

This quality control experiment helps determine if your activation is working and measures the hydrolysis rate of your specific NHS-ester. The release of the NHS byproduct can be monitored by the increase in absorbance at ~260 nm. [7][13] Procedure:

  • Prepare Activated Ester: Perform the activation step (Step 3) from Protocol 1 in MES buffer.

  • Buffer Exchange: Immediately pass the reaction mixture through a desalting column equilibrated with your desired Coupling Buffer (e.g., PBS, pH 7.4) to remove unreacted EDC and free NHS. Collect the fractions containing your activated molecule.

  • Spectrophotometric Monitoring:

    • Place the solution of the purified NHS-ester into a quartz cuvette.

    • Monitor the absorbance at 260 nm over time (e.g., every 5 minutes for 1-2 hours) using a spectrophotometer.

  • Data Analysis: An increase in absorbance over time indicates the release of NHS via hydrolysis. Plotting absorbance vs. time allows you to calculate the rate of hydrolysis and the half-life of your activated intermediate under your specific reaction conditions. [13]This data is invaluable for optimizing the timing of your coupling step.

References

  • NHS / sulfo-NHS. Interchim.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
  • Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. Benchchem.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
  • About EDC/NHS response. ECHEMI.
  • What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe help center.
  • EDC/NHS activation of a surface?.
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
  • INSTRUCTIONS 22980 22981 77149. ThermoFisher.
  • Hydrolysis of Fmoc-PEG4-NHS Ester: A Technical Guide for Researchers. Benchchem.
  • Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. Benchchem.
  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
  • Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid). Benchchem.
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir.
  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
  • Triazole tolerance to EDC coupling conditions? : r/chemhelp. Reddit.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - SA.
  • stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Benchchem.

Sources

Optimization

Removing unreacted starting materials from triazole acid synthesis

Welcome to the Technical Support Center for Triazole Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazole Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of triazole acids, a critical step in ensuring the quality and reliability of your final compounds. In the following sections, we will address common challenges and frequently asked questions, offering practical, field-proven solutions.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is dedicated to resolving specific issues you may encounter during the purification of your triazole acid products.

Question 1: My NMR spectrum shows the presence of unreacted starting materials (azide and alkyne). How can I efficiently remove them?

The presence of unreacted starting materials is a common issue. The choice of purification method depends on the physicochemical properties of your starting materials and the desired triazole acid product.

Causality: The persistence of starting materials can be due to incomplete reaction, suboptimal reaction conditions, or steric hindrance.[1] Their removal is crucial as they can interfere with subsequent reactions and biological assays.

Solutions:

  • Liquid-Liquid Extraction: This is often the first and most straightforward approach.

    • For Unreacted Azide: If your triazole acid is in an organic solvent, you can perform an aqueous wash. Many common organic azides have limited water solubility, but this can be enhanced by adjusting the pH.

    • For Unreacted Alkyne: Similarly, washing with an aqueous solution can help remove more polar alkynes. For non-polar alkynes, a different organic solvent in a liquid-liquid extraction might be effective.

    • Acid-Base Extraction for the Triazole Acid: A highly effective method is to exploit the acidic nature of your product. By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the triazole acid will be deprotonated and move to the aqueous layer. The organic layer containing the unreacted starting materials can then be discarded. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the pure triazole acid, which can be collected by filtration.[2]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[3][4]

    • Stationary Phase: Silica gel is the most common choice.[3][4]

    • Mobile Phase (Eluent): The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[4] You can determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for separating the product from both less polar and more polar impurities.[3]

  • Recrystallization: If your triazole acid is a solid, recrystallization can be a highly effective method for obtaining a pure product.[1] The key is to find a solvent system where the triazole acid is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[5]

    Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon to remove colored impurities.[5]

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Question 2: I'm struggling to separate my desired 1,4-disubstituted triazole from the 1,5-disubstituted isomer. What are my options?

The formation of regioisomers is a common challenge in triazole synthesis, particularly in uncatalyzed reactions.[6] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known to favor the 1,4-disubstituted regioisomer.[6][7]

Causality: The formation of the 1,5-isomer can occur in thermal Huisgen cycloadditions, while the Cu(I)-catalyzed reaction proceeds through a different mechanism that selectively yields the 1,4-isomer.[6][7]

Solutions:

  • Optimize Reaction Conditions: If you are using a Cu(I) catalyst and still observing isomer formation, ensure your catalyst is active and the reaction conditions are optimized.

  • Chromatographic Separation: Separation of triazole isomers can be challenging due to their similar polarities.[3]

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. Chiral columns can be particularly useful for separating enantiomers of triazole fungicides.[8][9]

    • Column Chromatography: Careful selection of the eluent system and potentially using a gradient elution can achieve separation on a silica gel column.[3]

Question 3: My final product is a sticky oil and won't crystallize. What should I do?

The inability of a product to crystallize is often due to the presence of impurities or residual solvent.[3]

Solutions:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of solvent.

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent in which your product is insoluble, but the impurities are soluble (e.g., hexanes or diethyl ether).[3]

  • Column Chromatography: If trituration fails, column chromatography is the next logical step to remove the impurities that are inhibiting crystallization.[3]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the purification of triazole acids.

What are the most common impurities in triazole acid synthesis?

Typical impurities include:

  • Unreacted starting materials (azides and alkynes).[10]

  • Isomeric triazoles (e.g., 1,5-disubstituted isomers).[10]

  • Byproducts from side reactions.

  • Residual copper catalyst from CuAAC reactions.[11]

  • Solvents used in the reaction (e.g., DMF, DMSO).[10]

How can I remove the copper catalyst from my CuAAC reaction?

Residual copper can be problematic for downstream applications. Here are several methods for its removal:

  • Aqueous EDTA Wash: After the reaction, you can dissolve the crude product in an organic solvent and wash it with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), which is a strong chelating agent for copper ions.[11]

  • Specialized Resins: Commercially available resins, such as Cuprisorb, are designed to specifically bind and remove copper from solution.[12]

  • Ammonia Wash: Washing the organic layer with a dilute aqueous ammonia solution can also help to remove copper salts.

Are there any "green" or more environmentally friendly purification methods?

Yes, the principles of green chemistry are increasingly being applied to purification processes.

  • Crystallization: This is considered a green technique as it can often replace the need for large volumes of solvents used in chromatography.[1]

  • Solvent Selection: Choosing less hazardous and more environmentally benign solvents for extraction and chromatography is a key aspect of green chemistry.

  • Microwave-Assisted Synthesis: This can lead to shorter reaction times and higher yields, potentially reducing the amount of unreacted starting materials and byproducts that need to be removed.[13]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Triazoles

Polarity of Triazole AcidRecommended Starting Solvent System (v/v)
Low to MediumHexane:Ethyl Acetate (e.g., 9:1 to 1:1)
Medium to HighDichloromethane:Methanol (e.g., 99:1 to 9:1)
HighEthyl Acetate:Methanol (e.g., 95:5 to 8:2)

Experimental Protocols & Visualizations

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for choosing the most appropriate purification method for your triazole acid.

PurificationWorkflow Start Crude Triazole Acid Mixture IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes FailRecrystallization Recrystallization Fails or Product is an Oil IsSolid->FailRecrystallization No SuccessRecrystallization Pure Solid Product TryRecrystallization->SuccessRecrystallization Successful TryRecrystallization->FailRecrystallization Fails Extraction Perform Acid-Base Extraction FailRecrystallization->Extraction CheckPurity Check Purity (TLC/NMR) Extraction->CheckPurity ColumnChromatography Column Chromatography CheckPurity->ColumnChromatography Impure FinalProduct Pure Triazole Acid CheckPurity->FinalProduct Pure ColumnChromatography->FinalProduct

Caption: Decision workflow for triazole acid purification.

References

  • Triazole Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI. [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • US4269987A - Purification of triazoles - Google P
  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns - Waters Corporation. [Link]

  • Click Chemistry (Azide / alkyne reaction) - Interchim. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - Arkivoc. [Link]

  • Making triazoles, the green way | Feature | RSC Education. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC. [Link]

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase | ACS Combinatorial Science. [Link]

  • (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - ResearchGate. [Link]

  • Transition Metal Cations Extraction and Antioxidant Activity Studies of Some Triazole Derivatives - Longdom Publishing. [Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles | Organic Letters - ACS Publications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. [Link]

  • CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google P
  • Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Welcome to the technical support guide for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the stability and succe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the stability and successful application of this compound in experimental settings. Our goal is to preemptively address common challenges and provide robust solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Q1: What are the key structural features of this compound that influence its stability?

A1: The molecule has two key functional groups that dictate its solution behavior: a carboxylic acid and a 1,2,4-triazole ring.

  • Carboxylic Acid: This group is weakly acidic. Its solubility in aqueous solutions is highly pH-dependent. At low pH, it is protonated (-COOH) and less polar, leading to lower solubility.[1][2] At higher pH values (above its pKa), it deprotonates to a carboxylate ion (-COO⁻), which is much more soluble in water.[1][2][3]

  • 1,2,4-Triazole Ring: This heterocyclic ring is aromatic and generally stable, making it resistant to cleavage under typical acidic and basic conditions.[4][5][6] The triazole ring has both acidic (N-H) and basic (lone pair on nitrogen) properties, with a pKa for the protonated form around 2.45 and a pKa for the neutral molecule around 10.26.[7]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For initial stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly recommended. DMSO can dissolve a wide range of organic molecules, and by using an aprotic solvent, you minimize the risk of hydrolysis during long-term storage. If your experimental system cannot tolerate DMSO, high-purity ethanol may be a viable alternative.

Q3: How should I store the solid compound and my stock solutions?

A3: Proper storage is critical for maintaining the compound's integrity.

  • Solid Compound: Store the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator is recommended to prevent water absorption.

  • Stock Solutions (in DMSO/Ethanol): Aliquot the stock solution into single-use, low-retention tubes to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C or -80°C. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Q4: What is the optimal pH range for working with this compound in aqueous buffers?

A4: To maintain solubility, the pH of the aqueous buffer should be kept above the pKa of the carboxylic acid group (typically ~4-5). A pH range of 6.0 to 8.0 is generally safe. In this range, the carboxylic acid will be in its deprotonated, more soluble carboxylate form. Avoid highly acidic conditions (pH < 4), which can cause the compound to precipitate.

Troubleshooting Guide

This guide provides a systematic approach to solving specific problems you may encounter during your experiments.

Problem 1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.

This is a common issue known as "solvent shock," where a compound that is soluble in an organic solvent crashes out upon rapid dilution into an aqueous system where its solubility is lower.[8][9]

Potential Cause A: Final Concentration Exceeds Aqueous Solubility

  • Explanation: The target concentration in your aqueous buffer may be higher than the compound's maximum solubility limit under those specific conditions (pH, temperature, buffer salts).

  • Solution:

    • Perform a Solubility Test: Systematically test the solubility at various concentrations to determine the practical upper limit in your specific assay buffer (see Protocol 2).

    • Reduce Final Concentration: If possible, lower the final concentration of the compound in your assay.

    • Use a Co-solvent: If the experimental design allows, including a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG-400 in the final aqueous solution can improve solubility.[9]

Potential Cause B: pH of the Aqueous Buffer is Too Low

  • Explanation: If the pH of your buffer is near or below the pKa of the carboxylic acid group, the compound will be in its less soluble, protonated form, causing it to precipitate.[1][2]

  • Solution:

    • Verify Buffer pH: Always measure the pH of your final working solution after all components have been added.

    • Adjust Buffer pH: Use a buffer with a pH of 6.0 or higher. Buffers like phosphate-buffered saline (PBS) at pH 7.4 or HEPES at pH 7.2-7.6 are generally good starting points.

Potential Cause C: Incompatible Buffer Salts

  • Explanation: Certain buffer salts, particularly phosphate buffers at high concentrations, can sometimes interact with organic molecules and reduce their solubility, especially in the presence of organic co-solvents.[9][10][11]

  • Solution:

    • Test Alternative Buffers: If precipitation persists in a phosphate buffer, try a different buffering agent such as HEPES or MOPS.

    • Lower Buffer Concentration: If permissible for the assay, reduce the molarity of the buffer salts.

Problem 2: I am observing inconsistent results or a loss of compound activity over time.

This may indicate chemical degradation or physical loss of the compound.

Potential Cause A: Hydrolytic Degradation

  • Explanation: While the 1,2,4-triazole ring itself is quite stable, prolonged incubation in aqueous solutions, especially at extreme pH values or elevated temperatures, could potentially lead to hydrolysis.[4][12]

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions in aqueous buffer from your frozen DMSO stock on the day of the experiment.

    • Limit Incubation Time: Minimize the time the compound spends in aqueous buffer before and during the assay.

    • Control Temperature: Avoid unnecessarily high temperatures. Store aqueous solutions at 4°C for short-term use (less than 24 hours).

Potential Cause B: Adsorption to Labware

  • Explanation: Compounds can non-specifically bind to the surface of plastic labware (e.g., microplates, tubes), reducing the effective concentration in solution.

  • Solution:

    • Use Low-Retention Plastics: Utilize polypropylene labware specifically designed for low protein/compound binding.

    • Include a Carrier Protein/Detergent: If compatible with your assay, adding a small amount of a carrier like bovine serum albumin (BSA) at 0.01-0.1% or a non-ionic detergent like Tween-20 at 0.01% can block non-specific binding sites on labware.

Data Summary & Key Parameters

The following table provides a quick reference for the recommended handling and storage of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

ParameterRecommendationRationale & In-depth Considerations
Primary Stock Solvent High-Purity DMSOMaximizes solubility and minimizes hydrolytic degradation during long-term storage. Ensure DMSO is anhydrous.
Stock Concentration 10-50 mMA high concentration allows for small transfer volumes, minimizing the amount of organic solvent introduced into the final aqueous solution.
Stock Solution Storage -20°C or -80°C, AliquotedPrevents degradation from repeated freeze-thaw cycles and reduces the risk of water absorption and contamination.[8]
Aqueous Buffer pH pH > 6.0 (Optimal: 7.0-8.0)Ensures the carboxylic acid group is deprotonated (-COO⁻), significantly increasing aqueous solubility and preventing pH-induced precipitation.[3]
Aqueous Solution Storage Prepare Fresh Daily; Store at 4°C if needed (<24h)Minimizes the risk of hydrolytic degradation and potential for microbial growth. Avoid storing in aqueous buffers for extended periods.
Recommended Buffers PBS, HEPES, MOPSThese are common biological buffers with pH ranges suitable for maintaining the compound's solubility.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering compound precipitation.

G start Precipitation Observed in Aqueous Solution check_conc Is final concentration >10 µM? start->check_conc check_ph Is buffer pH < 6.0? check_conc->check_ph No sol_conc Solution: 1. Lower final concentration. 2. Perform a formal solubility test (Protocol 2). check_conc->sol_conc Yes check_buffer Using a high-molarity phosphate buffer? check_ph->check_buffer No sol_ph Solution: 1. Adjust pH to > 6.0. 2. Re-make buffer and verify pH. check_ph->sol_ph Yes sol_buffer Solution: 1. Switch to a non-phosphate buffer (HEPES). 2. Reduce buffer molarity. check_buffer->sol_buffer Yes

Caption: Troubleshooting decision tree for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration primary stock solution.

  • Pre-Weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: On a calibrated analytical balance, accurately weigh out a desired amount of the compound (e.g., 2.0 mg) into a sterile, conical tube.

  • Solvent Addition: Based on the molecular weight of your compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes. Store the aliquots in a labeled box at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Aqueous Solubility (Kinetic Method)

This protocol provides a quick way to estimate the solubility limit in your specific experimental buffer.

  • Prepare Serial Dilutions: In a 96-well plate, create a serial dilution of your DMSO stock solution (from Protocol 1) using pure DMSO.

  • Transfer to Buffer: Transfer a small, equal volume (e.g., 2 µL) from each DMSO dilution into the wells of a clear 96-well plate containing your experimental buffer (e.g., 198 µL). This creates a 1:100 dilution and ensures the final DMSO concentration is consistent (1%).

  • Incubate and Observe: Seal the plate and incubate it under your experimental conditions (e.g., room temperature or 37°C) for 1-2 hours.

  • Measure Absorbance: Measure the absorbance of each well at a wavelength where light scattering can be detected (e.g., 600 nm or 750 nm).

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance (scattering) compared to the buffer-only control is your estimated maximum kinetic solubility. Wells with visible precipitate will have a much higher absorbance reading.

References

  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Jadhav, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles? Retrieved from [Link]

  • Li, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Save My Exams. (2024, November 20). Carboxylic Acids as Acids | AQA GCSE Chemistry Revision Notes 2016. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Gamenara, D., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Retrieved from [Link]

  • Triumvirate Environmental. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • SPC Industrial. (2025, January 8). 5 Best Practices for Safer Chemical Storage. Retrieved from [Link]

  • Hazchem Safety Ltd. (2025, February 3). What Is The Best Storage For Chemicals? Retrieved from [Link]

  • Rani, P., et al. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the pH Sensitivity of 1,2,4-Triazole Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This resource is designed to provide you with in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This resource is designed to provide you with in-depth, field-proven insights into a critical, yet often underestimated, experimental variable: pH . Understanding and controlling the pH of your experimental environment is paramount for ensuring the stability, solubility, and ultimately, the biological activity of your 1,2,4-triazole compounds. This guide will equip you with the foundational knowledge and practical troubleshooting strategies to achieve reliable and reproducible results.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antimicrobial agents.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding are key to its biological efficacy. However, these same properties make the triazole nucleus susceptible to changes in the surrounding pH, which can profoundly impact its ionization state, and consequently, its experimental performance.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the pH sensitivity of 1,2,4-triazole derivatives.

Q1: Why is the pH of my solvent or buffer so critical when working with 1,2,4-triazole derivatives?

A1: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak base and a weak acid.[4] It possesses two key pKa values:

  • pKa1 (protonation): The triazolium cation (the protonated form) has a pKa of approximately 2.45.[4] Below this pH, the ring is predominantly in its positively charged, protonated form.

  • pKa2 (deprotonation): The neutral triazole has a pKa of about 10.26, at which point it can lose a proton to become an anion.[4]

The ionization state of the triazole ring directly influences several crucial properties:

  • Solubility: Many triazole derivatives, particularly the antifungal agents, are weakly basic and exhibit significantly higher aqueous solubility at acidic pH where they can form protonated, charged species.[5][6] For example, posaconazole's solubility is dramatically higher at pH 1-3 compared to neutral or basic pH.[5]

  • Stability: The protonation state can affect the compound's susceptibility to hydrolysis. While the 1,2,4-triazole ring is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[7] The rate of hydrolysis is often pH-dependent.[8]

  • Biological Activity: The interaction of a triazole derivative with its biological target (e.g., the heme iron in lanosterol 14α-demethylase for antifungal agents) is often dependent on the specific protonation state of the triazole ring.[9] An incorrect ionization state can lead to reduced or no target engagement.

Q2: I'm observing precipitation of my 1,2,4-triazole compound when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A2: This is a classic solubility problem, often rooted in a pH shift. Your DMSO stock solution is unbuffered, but your aqueous assay buffer has a specific pH (often near physiological pH, ~7.4). If your triazole derivative is a weak base (as many are), it may be soluble at the high concentration in DMSO but will crash out of solution when introduced to a neutral or near-neutral pH aqueous environment where it is uncharged and less soluble.

For instance, itraconazole, a widely used antifungal, has a pKa of 3.7 and is poorly water-soluble.[10][11] Its solubility is pH-dependent, and it will precipitate in intestinal fluids as the pH increases from the acidic environment of the stomach.[11] A similar phenomenon can occur in your in-vitro experiment.

Q3: My biological assay results are inconsistent from day to day. Could pH be a factor?

A3: Absolutely. Inconsistent results are a common symptom of compound instability. If your 1,2,4-triazole derivative is degrading in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variable results.[7] This degradation can be highly pH-dependent. For example, some triazoles may be more susceptible to hydrolysis at slightly alkaline pH.[12] Factors to consider are:

  • Buffer Stability: Is your compound stable in the chosen buffer for the entire duration of the assay?

  • Buffer Preparation: Are you preparing your buffers consistently each time, and is the final pH of the assay medium (after adding all components) what you expect it to be?

  • Light Exposure: Photodegradation can also be a factor for some derivatives and can sometimes be influenced by pH.[7]

Q4: How do substituents on the 1,2,4-triazole ring affect its pH sensitivity?

A4: Substituents can significantly alter the electronic properties of the triazole ring, thereby changing its pKa values.

  • Electron-donating groups (e.g., alkyl, methoxy) increase the electron density on the ring, making the nitrogens more basic and thus increasing the pKa of protonation (pKa1).[13][14]

  • Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density, making the ring less basic and lowering the pKa of protonation.[14]

These shifts in pKa mean that different derivatives will have different optimal pH ranges for solubility and stability. The position of the substituent also plays a role in tautomeric equilibrium, which can further influence the compound's properties.[15][16]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues related to the pH sensitivity of 1,2,4-triazole derivatives.

Issue 1: Poor Aqueous Solubility and Compound Precipitation
Potential Cause Diagnostic Steps Recommended Solution(s)
pH of the medium is unfavorable for solubility. 1. Determine the pKa of your compound (if not known, estimate based on structure). 2. Measure the pH of your final assay buffer/medium. 3. Perform a simple visual solubility test by adding your compound to buffers of different pH values (e.g., pH 3, 5, 7.4).1. Adjust Buffer pH: If your compound is a weak base, using a more acidic buffer can increase solubility. Ensure the new pH is compatible with your biological system. 2. Use Co-solvents: Employ a minimal amount of a water-miscible co-solvent like ethanol or PEG 400 in your final solution. Always run a vehicle control to check for co-solvent effects on the assay. 3. Formulation Strategies: For in-vivo studies, consider formulation approaches like amorphous solid dispersions with pH-dependent polymers (e.g., HPMC-AS) to enhance solubility in the gastrointestinal tract.[6][17]
Compound concentration exceeds its solubility limit. Check the literature for solubility data of your compound or structurally similar ones. For example, posaconazole's aqueous solubility is extremely low (<1 µg/mL) at pH > 6.4.[6][18]Reduce the final concentration of the compound in the assay if possible.
Issue 2: Inconsistent Biological Activity / Suspected Compound Degradation
Potential Cause Diagnostic Steps Recommended Solution(s)
Hydrolytic degradation in the assay buffer. 1. Perform a time-course stability study. Incubate the compound in the assay buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). 2. Analyze the samples at each time point using a stability-indicating HPLC method to quantify the amount of parent compound remaining.[7]1. Optimize Buffer pH: If degradation is observed, repeat the stability study in buffers of different pH values to find a range where the compound is more stable.[19] 2. Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize degradation. 3. Lower Temperature: Perform the assay at a lower temperature if the biological system allows.
Photodegradation. Compare the results of an experiment conducted under normal laboratory light with one conducted in the dark (e.g., by wrapping the plate in foil).[7]If the compound is light-sensitive, protect it from light during all experimental steps.
Buffer components are reacting with the compound. This is less common but possible. Check for known incompatibilities between your compound's functional groups and buffer components (e.g., phosphate buffers can sometimes interact with metal-containing compounds).Switch to an alternative buffer system with a similar pKa (e.g., from phosphate to HEPES).
Visualizing pH-Dependent Behavior

The protonation state of a 1,2,4-triazole derivative is in equilibrium, governed by the solution's pH relative to the compound's pKa values.

pH_Equilibrium cluster_acidic Acidic pH (pH < pKa1) cluster_neutral Neutral pH (pKa1 < pH < pKa2) cluster_basic Basic pH (pH > pKa2) Protonated Cationic Form (Protonated Triazolium) - Higher Solubility Neutral Neutral Form - Lower Aqueous Solubility - Biologically Active Form? Protonated->Neutral + OH⁻ - H₂O Neutral->Protonated + H₃O⁺ - H₂O Anionic Anionic Form (Deprotonated) Neutral->Anionic + OH⁻ - H₂O Anionic->Neutral + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of a 1,2,4-triazole derivative.

Experimental Protocols

To ensure the integrity of your experiments, it is crucial to validate the stability of your 1,2,4-triazole derivative under your specific conditions.

Protocol 1: Assessing pH-Dependent Hydrolytic Stability

This protocol provides a framework for a forced degradation study to determine the stability of your compound across a range of pH values.[7][12]

Objective: To quantify the degradation rate of a 1,2,4-triazole derivative at different pH values.

Materials:

  • Your 1,2,4-triazole derivative

  • Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol)

  • Buffer solutions: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • HPLC system with a suitable column (e.g., C18) and detector (DAD or MS)

  • Constant temperature incubator or water bath

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).

    • In separate vials for each pH, add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer pH.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

    • Include a control sample for each pH kept at a low temperature (e.g., 4°C) where degradation is expected to be minimal.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the samples using a validated stability-indicating HPLC method . This is critical. The method must be able to resolve the parent compound from all potential degradation products.[12][20][21]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • The degradation is often assumed to follow first-order kinetics. The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k .

Self-Validation System:

  • Mass Balance: A key indicator of a valid stability-indicating method is the mass balance. The sum of the amount of the parent compound remaining and the amount of degradation products formed should be close to 100% of the initial amount.[21]

  • Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity at each time point to ensure that the parent peak is not co-eluting with a degradant.

Troubleshooting Workflow for pH-Related Issues

When encountering unexpected results, a logical workflow can help pinpoint the issue.

Troubleshooting_Workflow Start Start: Inconsistent Results or Compound Precipitation CheckSolubility Step 1: Solubility Check - Is compound soluble in final medium? - Measure pH of medium. Start->CheckSolubility CheckStability Step 2: Stability Check - Run time-course stability study (Protocol 1). - Use stability-indicating HPLC method. CheckSolubility->CheckStability Solubility OK SolubilityIssue Issue Found: Precipitation due to pH/Concentration CheckSolubility->SolubilityIssue Precipitation Observed CheckAssayParams Step 3: Assay Parameter Review - Are controls working? - Any buffer component interactions? CheckStability->CheckAssayParams Stable StabilityIssue Issue Found: Compound Degradation CheckStability->StabilityIssue Degradation Observed AssayIssue Issue Found: Assay-specific problem CheckAssayParams->AssayIssue Problem Identified End End: Reliable & Reproducible Data CheckAssayParams->End All OK SolutionSolubility Solution: - Adjust pH of buffer - Use co-solvents - Lower concentration SolubilityIssue->SolutionSolubility SolutionStability Solution: - Change buffer pH to improve stability - Reduce incubation time/temp - Protect from light StabilityIssue->SolutionStability SolutionAssay Solution: - Validate assay controls - Change buffer type AssayIssue->SolutionAssay SolutionSolubility->End SolutionStability->End SolutionAssay->End

Caption: Troubleshooting workflow for pH-related experimental issues.

By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, you can ensure the quality and reliability of your experimental data when working with pH-sensitive 1,2,4-triazole derivatives.

References

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  • Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole | Request PDF. (2026). ResearchGate. Available at: [Link]

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  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

1H NMR Interpretation of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid: A Comparative Guide to Solvent Systems and Spectral Resolution Executive Summary As a Senior Application Scientist, I frequently encounter challenges in t...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid: A Comparative Guide to Solvent Systems and Spectral Resolution

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of amphoteric, nitrogen-rich heterocycles. 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a prime example. Featuring both a terminal carboxylic acid moiety and a tautomeric 1,2,4-triazole ring, this molecule exhibits complex hydrogen-bonding networks and zwitterionic potential. This guide objectively compares the performance of different NMR solvent systems for characterizing this compound and provides a self-validating experimental workflow for accurate 1H NMR interpretation.

Comparative Analysis of NMR Solvent Systems

The choice of deuterated solvent fundamentally dictates the quality of the 1H NMR spectrum for highly polar molecules. Below is an objective comparison of three standard solvent systems used for this class of compounds.

Solvent SystemSolubilityNH / COOH VisibilityAliphatic ResolutionOverall Analytical Performance
DMSO-d6 ExcellentVisible (Broad, >12.0 ppm)High (Sharp multiplets)Optimal . Disrupts intermolecular H-bonds; stabilizes tautomers.
D2O (+ NaOD) Excellent (as sodium salt)Invisible (H/D Exchange)High (Shifted upfield)Good . Useful for confirming exchangeable protons, but loses structural data.
CDCl3 PoorBroad / UndetectablePoor (Severe broadening)Suboptimal . Extensive dimerization and aggregation cause signal degradation.

Causality Behind Solvent Performance:

  • DMSO-d6: As a strong hydrogen-bond acceptor, DMSO-d6 effectively solvates both the carboxylic acid and the triazole ring, breaking down polymeric aggregates. This sharpens the aliphatic signals and slows down proton exchange sufficiently to observe the N-H and O-H protons [[1]]().

  • D2O: The addition of D2O triggers rapid hydrogen-deuterium (H/D) exchange. The acidic COOH and the triazole N-H protons are replaced by deuterium, causing their respective signals to vanish from the 1H NMR spectrum 2.

  • CDCl3: In non-polar solvents, carboxylic acids form stable hydrogen-bonded dimers, and triazoles self-associate. This restricts molecular tumbling, leading to short T2​ relaxation times and broad, poorly resolved peaks.

Solvent_Effects Solvent NMR Solvent Choice DMSO DMSO-d6 (H-Bond Acceptor) Solvent->DMSO D2O D2O (Protic Solvent) Solvent->D2O CDCl3 CDCl3 (Non-Polar) Solvent->CDCl3 NH_Signal NH/COOH Visible (>12 ppm) DMSO->NH_Signal Exchange H/D Exchange (Signals Disappear) D2O->Exchange Aggreg Dimerization (Broad/Insoluble) CDCl3->Aggreg

Logical relationship between solvent selection and visibility of exchangeable protons.

Structural Causality & Chemical Shift Assignments (in DMSO-d6)

Understanding why a proton resonates at a specific frequency is critical for robust analytical validation. Here is the mechanistic breakdown of the 1H NMR spectrum for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid:

  • Triazole C5-H (δ ~8.3 ppm, Singlet, 1H): The proton attached to the C5 carbon of the 1,2,4-triazole ring is highly deshielded. This is caused by the strong electron-withdrawing inductive effects of the adjacent N4 and N1 atoms, coupled with the aromatic ring current of the heterocycle 1.

  • Triazole N-H & Carboxylic O-H (δ ~12.0 - 13.5 ppm, Broad Singlets, 2H total): These protons are highly acidic and participate in dynamic tautomerism and hydrogen bonding. Their chemical shifts are highly variable and depend heavily on concentration and temperature.

  • C5-H2 (δ ~2.6 - 2.8 ppm, Triplet, 2H): The methylene group directly attached to the C3 position of the triazole ring experiences mild deshielding from the sp2 -hybridized carbon and the adjacent aromatic system.

  • C2-H2 (δ ~2.1 - 2.2 ppm, Triplet, 2H): The methylene protons alpha to the carboxylic acid are deshielded by the anisotropic effect and electronegativity of the carbonyl (C=O) group [[2]]().

  • C3-H2 & C4-H2 (δ ~1.5 - 1.7 ppm, Multiplets, 4H): These central methylene protons are furthest from the deshielding functional groups and resonate in the standard upfield aliphatic region.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, I employ a self-validating "D2O Shake" protocol. This definitively distinguishes exchangeable heteroatom protons from aromatic/aliphatic protons, preventing misassignment of the triazole C5-H singlet [[1]]().

Step-by-Step Workflow:

  • Sample Preparation: Weigh 10-15 mg of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid into a clean glass vial.

  • Primary Dissolution: Add 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS as an internal standard). Vortex gently until completely dissolved.

  • Primary Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1D 1H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K).

  • Validation Step (The "Shake"): Remove the tube from the spectrometer, add exactly 1 drop (approx. 10 µL) of D2O. Cap the tube securely and invert 5-10 times to ensure thorough mixing.

  • Secondary Acquisition: Re-acquire the 1D 1H NMR spectrum under identical parameters.

  • Comparative Analysis: Overlay the two spectra. The broad signals at >12 ppm will have disappeared in the secondary spectrum due to rapid H/D exchange, confirming their identity as the N-H and O-H protons. The sharp C5-H singlet at ~8.3 ppm will remain intact.

NMR_Workflow A Sample Prep: 10 mg Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Acquire 1D 1H NMR (400 MHz) B->C D Observe Signals (NH, COOH, CH, CH2) C->D E Validation: Add 1 drop D2O & Shake D->E F Re-acquire 1D 1H NMR E->F G Confirm Exchange: NH/COOH Disappear F->G

Self-validating experimental workflow using D2O to confirm exchangeable protons.

References

  • Benchchem. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." Benchchem. 1

  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Inflibnet. 2

Sources

Comparative

A Comparative Guide to FTIR Spectrum Analysis of Carboxylic Acid and Triazole Functional Groups

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique. It offers a rapid, non-destructive, and highly informative method for the identification and characterization of functional groups within a molecule. This guide provides an in-depth comparative analysis of the FTIR spectral signatures of two crucial functional groups in drug development: carboxylic acids and triazoles. Understanding their distinct vibrational modes is paramount for structural elucidation, reaction monitoring, and quality control.

The Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," revealing the presence of specific functional groups.

The key to accurate spectral interpretation lies in understanding how bond strength, mass of the bonded atoms, and molecular environment, particularly hydrogen bonding, influence the absorption frequencies.

The Vibrational Signature of Carboxylic Acids: A Tale of Two Bonds and a Broad O-H Stretch

The carboxylic acid functional group (-COOH) presents a highly characteristic and readily identifiable FTIR spectrum, dominated by the vibrations of its O-H and C=O bonds.

The most prominent feature is the O-H stretching vibration, which appears as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the sample.[3][4][5] In many cases, carboxylic acids exist as hydrogen-bonded dimers, further contributing to this spectral feature.[2][5]

The second key diagnostic peak is the carbonyl (C=O) stretching vibration. For saturated aliphatic carboxylic acids, this appears as a strong, sharp band between 1730 cm⁻¹ and 1700 cm⁻¹.[5] In instances where the carboxylic acid is part of a conjugated system, such as an aromatic ring, the C=O stretching frequency shifts to a lower wavenumber, typically between 1710 cm⁻¹ and 1680 cm⁻¹.[5] The exact position can be influenced by factors like dimerization and intramolecular hydrogen bonding.[2]

Additionally, the C-O stretching vibration provides another useful, albeit less intense, band in the 1320 cm⁻¹ to 1210 cm⁻¹ region.[5] The out-of-plane O-H bend, often seen as a broad peak around 900 cm⁻¹, can also be a helpful diagnostic tool.[5]

The Spectral Landscape of Triazoles: A Heterocycle's Vibrational Dance

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone of many pharmaceutical compounds. Their FTIR spectra are characterized by a series of distinct peaks arising from the vibrations of the ring structure. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, exhibit subtle but important differences in their spectra.

For 1,2,4-triazoles, characteristic absorptions include:

  • N-H Stretching: A medium, often broad, band in the region of 3300-3100 cm⁻¹.[6]

  • C-H Aromatic Stretching: Peaks observed around 3097 cm⁻¹ and 3032 cm⁻¹.[7]

  • C=N and N=N Stretching: These ring stretching vibrations typically appear as medium to strong bands in the 1620-1490 cm⁻¹ range.[6][7] Specifically, a C=N stretch can be seen between 1620-1550 cm⁻¹ and an N=N stretch between 1580-1490 cm⁻¹.[6]

The identification of these "marker bands" is crucial for confirming the presence of the triazole ring.[8] It's important to note that the substitution pattern on the triazole ring can influence the exact position and intensity of these bands.

Comparative Analysis: Distinguishing Carboxylic Acids from Triazoles

The following table summarizes the key FTIR absorption bands for carboxylic acids and triazoles, highlighting the features that allow for their unambiguous differentiation.

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Key Distinguishing Features
Carboxylic Acid O-H Stretch3300 - 2500Very broad and intense due to strong hydrogen bonding.[1]
C=O Stretch1760 - 1690Strong and sharp. Position is sensitive to conjugation and dimerization.[2]
C-O Stretch1320 - 1210Medium intensity.
O-H Bend (out-of-plane)960 - 900Broad peak.[5]
1,2,4-Triazole N-H Stretch3300 - 3100Medium and broad.
C-H Aromatic Stretch~3100 - 3000Can overlap with other C-H stretches.[7]
C=N Stretch1620 - 1550Medium to strong intensity.[6]
N=N Stretch1580 - 1490Medium intensity.[6]

The most definitive way to distinguish a carboxylic acid is the simultaneous presence of the extremely broad O-H stretch and the strong C=O absorption. While a triazole may have an N-H stretch in a similar region to the O-H, it will lack the characteristic carbonyl peak and will instead display the distinctive C=N and N=N ring vibrations.

Experimental Protocols

Acquiring High-Quality FTIR Spectra: A Step-by-Step Workflow

The acquisition of a clean and interpretable FTIR spectrum is contingent on meticulous sample preparation and a systematic approach to data collection. The following workflow is applicable for the analysis of solid organic compounds containing carboxylic acid or triazole functionalities.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind Sample with KBr Sample->Grind Choose Method ATR_Place Place Sample on ATR Crystal Sample->ATR_Place Choose Method Press Press into a Pellet Grind->Press Background Record Background Spectrum (Pure KBr Pellet or Clean ATR) Press->Background ATR_Place->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Place Sample in FTIR Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Carbonyl_Shifts cluster_main Factors Affecting C=O Stretch Frequency cluster_conj Conjugation cluster_ewg Electron-Withdrawing Groups Normal Saturated Carboxylic Acid (~1710 cm⁻¹) Conjugated Conjugated System (e.g., Aromatic Acid) EWG α-Halogen Substitution Red_Shift Lower Frequency (~1690 cm⁻¹) Conjugated->Red_Shift Weakens C=O bond Blue_Shift Higher Frequency (~1725 cm⁻¹) EWG->Blue_Shift Strengthens C=O bond

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Triazole-Pentanoic Acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of successful research. In the realm of triazole-containing compounds, which a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of successful research. In the realm of triazole-containing compounds, which are of significant interest in medicinal chemistry, understanding their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, objective comparison of the expected mass spectrometry fragmentation patterns of triazole-pentanoic acid, supported by established fragmentation principles of related chemical moieties. We will explore the causal factors behind experimental choices and present a self-validating protocol for reproducible analysis.

The Analytical Imperative: Why Fragmentation Patterns Matter

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a highly specific process governed by the molecule's inherent chemical stability and the energy applied during collision-induced dissociation (CID). For a molecule like triazole-pentanoic acid, the resulting fragment ions provide a unique fingerprint, allowing for its unambiguous identification and differentiation from isomers or related impurities. A thorough understanding of these fragmentation pathways is critical for pharmacokinetic studies, metabolite identification, and quality control in drug development.

Experimental Design: A Rationale-Driven Approach

The choice of analytical instrumentation and parameters directly influences the quality and interpretability of the mass spectral data. For a polar and acidic molecule such as triazole-pentanoic acid, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an Electrospray Ionization (ESI) source is the platform of choice.[1] ESI is a "soft" ionization technique that typically preserves the molecular ion, providing the crucial starting point for fragmentation analysis.

A triple quadrupole (QqQ) or a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument can be employed. While a QqQ is the gold standard for targeted quantification due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, a high-resolution instrument provides highly accurate mass measurements, enabling the determination of elemental compositions for fragment ions and thus increasing confidence in structural assignments.

Unraveling the Fragmentation Cascade: A Comparative Analysis

While specific experimental data for triazole-pentanoic acid is not widely published, we can predict its fragmentation behavior based on established patterns for 1,2,4-triazoles and aliphatic carboxylic acids.[2][3] The fragmentation pathways are highly dependent on the collision energy applied in the collision cell.

Low-Energy Collision-Induced Dissociation (CID)

At lower collision energies, we anticipate fragmentation to be dominated by the most labile bonds. For triazole-pentanoic acid, this would primarily involve the pentanoic acid side chain. Key expected fragmentation pathways include:

  • Loss of Water (-18 Da): The carboxylic acid moiety can readily lose a molecule of water, particularly in the gas phase.

  • Loss of the Carboxyl Group (-45 Da): Cleavage of the bond between the alkyl chain and the carboxyl group results in the loss of a COOH radical.

  • Cleavage of the Alkyl Chain: The pentanoic acid chain can undergo fragmentation at various points, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

High-Energy Collision-Induced Dissociation (CID)

As the collision energy is increased, more energy is transferred to the precursor ion, leading to the fragmentation of the more stable triazole ring. Characteristic fragment ions from the 1,2,4-triazole ring include:

  • Loss of HCN (-27 Da): A common fragmentation pathway for the 1,2,4-triazole ring.[2]

  • Loss of N₂ (-28 Da): While less common for 1,2,4-triazoles compared to 1,2,3-triazoles, the expulsion of a nitrogen molecule can occur.

  • Ring Opening and Subsequent Fragmentation: The triazole ring can undergo cleavage to produce a variety of smaller fragment ions.

A key diagnostic fragment would be the protonated 1,2,4-triazole core, which serves as a structural marker for this class of compounds.[4]

The following table summarizes the expected key fragment ions for triazole-pentanoic acid under varying collision energy regimes.

Precursor Ion (m/z)Collision EnergyKey Fragment Ions (m/z)Putative Lost Neutral
[M+H]⁺Low[M+H - H₂O]⁺H₂O
[M+H]⁺Low[M+H - COOH]⁺COOH
[M+H]⁺Low[M+H - C₂H₄]⁺C₂H₄
[M+H]⁺High[Triazole Core+H]⁺C₅H₈O₂
[M+H]⁺High[M+H - HCN]⁺HCN
[M+H]⁺High[M+H - N₂]⁺N₂

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates a plausible fragmentation pathway for protonated triazole-pentanoic acid.

Fragmentation_Pathway M_H [M+H]⁺ (Triazole-Pentanoic Acid) M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O - H₂O M_H_COOH [M+H - COOH]⁺ M_H->M_H_COOH - COOH Triazole_Core [Triazole Core+H]⁺ M_H->Triazole_Core - C₅H₈O₂ M_H_HCN [M+H - HCN]⁺ M_H->M_H_HCN - HCN

Caption: Proposed fragmentation pathway of protonated triazole-pentanoic acid.

A Validated Experimental Protocol for Fragmentation Analysis

To ensure the generation of high-quality, reproducible data, the following step-by-step methodology is recommended.

I. Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration.[5][6]

  • Stock Solution Preparation: Accurately weigh a small amount of triazole-pentanoic acid and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The presence of formic acid aids in the protonation of the analyte in positive ion mode ESI.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

II. LC-MS/MS Analysis

This protocol is designed for a standard reverse-phase LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 50-500 to determine the precursor ion, followed by product ion scans of the protonated molecular ion.

    • Collision Gas: Argon.

    • Collision Energy: Ramped collision energy from 10-40 eV to observe the full range of fragment ions.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Prepare Working Solution (1-10 µg/mL) Stock->Working Filter 3. Filter Sample Working->Filter LC 4. Liquid Chromatography (C18 Separation) Filter->LC MS 5. Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC->MS Interpret 6. Analyze Fragmentation Pattern MS->Interpret

Caption: Experimental workflow for fragmentation analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation patterns of triazole-pentanoic acid. By leveraging established fragmentation principles and employing a robust, rationale-driven experimental protocol, researchers can confidently identify and characterize this and similar molecules. The presented comparison of expected fragmentation at varying collision energies, coupled with the detailed workflow, serves as a valuable resource for professionals in drug discovery and development. The ability to predict and interpret fragmentation patterns is an indispensable skill in modern analytical chemistry, enabling the rapid and accurate elucidation of molecular structures.

References

  • Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice. [Link]

  • ResearchGate. (n.d.). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. University of California, Riverside. [Link]

  • Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines. University of New Hampshire. [Link]

  • ResearchGate. (2023, December 21). How to perform LC-MS analysis?[Link]

  • Wikipedia. (2023, November 29). Sample preparation in mass spectrometry. [Link]

  • Blackman, A. J., & Bowie, J. H. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Organic Mass Spectrometry, 7(1), 57-69. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • PlumX Metrics. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Hryhorenko, O. A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 22-33. [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

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Comparative

HPLC Method Development for 5-(4H-1,2,4-triazol-3-yl)pentanoic Acid Purity: A Comparative Guide

Executive Summary The purity analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid presents a classic chromatographic challenge: balancing the retention of a highly polar, amphoteric triazole ring with a short, hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid presents a classic chromatographic challenge: balancing the retention of a highly polar, amphoteric triazole ring with a short, hydrophobic pentanoic acid chain. This guide objectively compares three dominant chromatographic strategies—Standard Reversed-Phase (RP-HPLC), Aqueous-Compatible RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). By examining the causality behind phase collapse, analyte partitioning, and buffer selection, this guide provides fully self-validating protocols for researchers optimizing purity and trace-level LC-MS/MS workflows.

Analyte Profiling & The Chromatographic Challenge

5-(4H-1,2,4-triazol-3-yl)pentanoic acid is a zwitterionic molecule depending on the pH of the environment. It contains:

  • 1,2,4-Triazole Ring: A basic/amphoteric moiety (pKa ~2.2 and ~10) capable of strong hydrogen bonding.

  • Pentanoic Acid Chain: A carboxylic acid tail (pKa ~4.8) that becomes highly polar and negatively charged at physiological pH.

The Failure of Standard C18 Columns: When attempting to retain this highly polar compound on a standard C18 column, chromatographers are forced to use highly aqueous mobile phases (<5% organic modifier). However, standard C18 phases undergo ligand folding (often termed "phase collapse") in highly aqueous environments. The hydrophobic alkyl chains fold over each other to minimize exposure to water, trapping the organic modifier and drastically reducing the accessible surface area[1]. This phenomenon destroys the self-validating nature of the assay, leading to irreproducible retention times, severe peak tailing, and loss of resolution.

Methodology Comparison & Quantitative Data

To overcome the limitations of standard C18 chemistries, two primary orthogonal strategies are employed: Aqueous-Compatible RP-HPLC and HILIC.

Strategy A: Aqueous-Compatible RP-HPLC (e.g., Waters Atlantis T3)

To prevent phase collapse, modern aqueous C18 columns utilize a trifunctional C18 alkyl phase bonded at a lower, mathematically optimized ligand density, combined with proprietary end-capping[2]. This specific architecture allows the alkyl chains to remain fully extended even in 100% aqueous mobile phases, providing balanced retention for polar organic compounds without relying on signal-suppressing ion-pairing reagents[3].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates on an orthogonal principle. It utilizes a polar stationary phase (e.g., bare silica or zwitterionic bonded phases) and a highly organic mobile phase (typically >80% acetonitrile) containing an aqueous buffer. The polar zwitterionic analyte partitions into a water-enriched layer immobilized on the stationary phase surface[4]. Because it employs highly volatile organic solvents, HILIC provides superior desolvation efficiency, making it uniquely suited for high-sensitivity quantitative bioanalytical LC-MS/MS applications[5].

Quantitative Performance Comparison
ParameterStandard C18 (e.g., BEH C18)Aqueous C18 (e.g., Atlantis T3)Zwitterionic HILIC
Retention Factor ( k′ ) < 0.5 (Elutes in void volume)2.5 - 4.03.0 - 5.0
Peak Asymmetry ( As​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)0.9 - 1.1 (Symmetrical)
Optimal Mobile Phase 5% ACN / 95% Water0% ACN to 30% ACN Gradient85% ACN / 15% Aqueous Buffer
MS Sensitivity Low (Aqueous ion suppression)Moderate (Aqueous limits desolvation)High (Volatile organic enhances ionization)
Equilibration Time ~10 Column Volumes~10 Column Volumes~20-30 Column Volumes

Method Selection Logic

MethodSelection Start Target Analyte: 5-(4H-1,2,4-triazol-3-yl)pentanoic acid Q1 Is LC-MS/MS Detection Required? Start->Q1 HILIC Select HILIC Method (High Organic, MS Friendly) Q1->HILIC Yes (Needs Volatility) Q2 Is 100% Aqueous Mobile Phase Acceptable for UV? Q1->Q2 No (UV Detection) AQ_RP Select Aqueous C18 (e.g., Atlantis T3) Q2->AQ_RP Yes Mixed Select Mixed-Mode Column (Ion-Exchange + RP) Q2->Mixed No / Needs Orthogonality

Logic diagram for selecting the optimal HPLC method for polar triazole derivatives.

Experimental Protocols & Self-Validating Systems

Protocol 1: Aqueous-Compatible RP-HPLC (Purity via UV Detection)

This method is optimized for bulk purity analysis and impurity profiling in a standard QA/QC environment.

  • Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Gradient Program:

    • 0.0 - 5.0 min: 0% B (100% Aqueous Hold)

    • 5.0 - 15.0 min: 0% B 30% B

    • 15.0 - 18.0 min: 30% B 95% B (Column Wash)

    • 18.1 - 25.0 min: 0% B (Re-equilibration)

Expertise & Causality: The initial 5-minute 100% aqueous hold maximizes the interaction between the polar analyte and the T3-bonded stationary phase. The use of 0.1% Phosphoric Acid (pH ~2.1) is a deliberate choice: it suppresses the ionization of the pentanoic acid moiety (pKa ~4.8), rendering the hydrophobic tail completely neutral. This forces the molecule to interact via hydrophobic partitioning rather than secondary electrostatic repulsion.

Self-Validating System Architecture: The run is only considered valid if the following criteria are met during the System Suitability Test (SST):

  • Retention Time Stability: %RSD of RT must be < 1.0% over 5 consecutive standard injections. Validation: Confirms the T3 ligands are fully extended and have not undergone phase collapse.

  • Peak Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. Validation: Confirms the acidic buffer has successfully masked residual active silanols, preventing secondary interactions with the basic triazole nitrogen.

Protocol 2: HILIC (Trace Analysis via LC-MS/MS)

This method is designed for pharmacokinetic studies or genotoxic impurity screening where maximum MS sensitivity is required.

  • Column: SeQuant ZIC-HILIC or Agilent HILIC Plus (2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Isocratic Elution: 85% B / 15% A

Expertise & Causality: A high concentration of acetonitrile (85%) acts as the weak solvent, forcing the polar zwitterionic analyte to partition into the stationary water layer immobilized on the column surface. The 10 mM Ammonium Formate buffer provides essential ionic strength to minimize secondary electrostatic (ion-exchange) interactions with the silica backbone, ensuring sharp peak shapes[4]. Crucial Sample Prep Step: Samples must be diluted in at least 75% Acetonitrile. Injecting a highly aqueous sample diluent will locally dissolve and disrupt the delicate water layer on the HILIC stationary phase, causing severe peak splitting and retention time shifts[5].

Self-Validating System Architecture:

  • Equilibration Verification: The system must run for at least 20 column volumes prior to the first injection. Backpressure must remain stable within ±2%. Validation: Confirms the hydration layer on the HILIC phase is fully established and stable.

  • Matrix Effect Check: Post-column infusion of the analyte during a blank matrix injection must show baseline stability without suppression dips at the expected retention time. Validation: Confirms the analyte elutes outside the ion suppression zone caused by unretained matrix salts.

Comprehensive References

1.[1] Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: hplc.eu URL:

2.[2] Title: Waters Atlantis T3 HPLC Columns - LabRulez LCMS Source: labrulez.com URL:

3.[3] Title: Atlantis Columns | T3, dC18, and HILIC Silica Columns - Waters Corporation Source: waters.com URL:

4.[4] Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent Source: agilent.com URL:

5.[5] Title: Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: chromatographyonline.com URL:

Sources

Validation

A Comparative Guide to 1,2,4-Triazole and 1,2,3-Triazole Pentanoic Acid Derivatives for Drug Discovery

Introduction: The Tale of Two Isomers in Medicinal Chemistry The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tale of Two Isomers in Medicinal Chemistry

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and a favorable dipole moment—make it a cornerstone in the design of therapeutic agents.[1][2] Triazoles exist as two primary constitutional isomers: the vicinal 1,2,3-triazole and the symmetrical 1,2,4-triazole. Both have been incorporated into a multitude of FDA-approved drugs.[3][4][5]

The derivatization of these cores with a pentanoic acid moiety introduces a flexible aliphatic chain and a terminal carboxylic acid group. This functionalization is a strategic choice in drug design, often employed to enhance aqueous solubility, improve pharmacokinetic profiles, or provide a reactive handle for conjugation to other molecules, such as proteins or targeting ligands.

This guide provides an in-depth comparison of 1,2,4-triazole and 1,2,3-triazole pentanoic acid derivatives, focusing on their distinct synthetic pathways, physicochemical characteristics, and pharmacological profiles. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal triazole isomer for their specific therapeutic application.

Part 1: The Synthetic Dichotomy: Classical Condensation vs. "Click" Chemistry

The synthetic accessibility of a scaffold is a paramount consideration in drug discovery. The routes to 1,2,4- and 1,2,3-triazoles are fundamentally different, a distinction that often dictates the choice of isomer at the outset of a research program.

1,2,4-Triazole Derivatives: The Path of Condensation

The synthesis of the 1,2,4-triazole ring is typically achieved through classical condensation reactions, which have been refined over a century. The most prominent of these is the Einhorn-Brunner reaction .[6][7][8] This method involves the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine derivative.[9]

The mechanism proceeds through a nucleophilic attack of the hydrazine on a carbonyl group of the imide, followed by cyclization and dehydration to form the aromatic 1,2,4-triazole ring.[7] A critical feature of this reaction is its regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon, meaning the acyl group from the stronger corresponding carboxylic acid will predominantly occupy the 3-position of the resulting triazole.[6][7][8] Other established methods include the Pellizzari reaction, which involves heating amides with acyl hydrazides.[9][10]

G cluster_0 Einhorn-Brunner Synthesis of 1,2,4-Triazoles Diacylamine Diacylamine (Imide) Reaction Reaction Vessel (Reflux) Diacylamine->Reaction Hydrazine Hydrazine Derivative (e.g., Pentanoic Hydrazide) Hydrazine->Reaction Acid Acid Catalyst (e.g., Acetic Acid) Acid->Reaction Intermediate Acyclic Intermediate Reaction->Intermediate Condensation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Derivative Cyclization->Product

Caption: Workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

1,2,3-Triazole Derivatives: The "Click" Chemistry Revolution

The synthesis of 1,2,3-triazoles was revolutionized by the advent of "click chemistry," a term coined by Nobel laureate K. Barry Sharpless. The cornerstone of this field is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[11][12][13] While the thermal reaction produces a mixture of 1,4- and 1,5-regioisomers, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prized for its remarkable efficiency and exclusive formation of the 1,4-disubstituted 1,2,3-triazole.[13][14][15]

The CuAAC reaction is lauded for its mild reaction conditions, high yields, tolerance of a wide variety of functional groups, and simple work-up procedures.[15][16] This has made it the gold standard for creating large, diverse libraries of compounds for high-throughput screening. For applications requiring the 1,5-regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a reliable alternative.[13]

G cluster_1 CuAAC 'Click' Synthesis of 1,2,3-Triazoles Azide Azide Derivative (e.g., Ethyl 5-azidopentanoate) Reaction Reaction Vessel (Room Temp) Azide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Catalyst->Reaction Solvent Solvent System (e.g., tBuOH/H2O) Solvent->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Derivative Reaction->Product [3+2] Cycloaddition

Caption: Workflow for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.

Part 2: Comparative Physicochemical and Biological Profiles

The isomeric difference between 1,2,4- and 1,2,3-triazoles, while seemingly subtle, imparts distinct properties that significantly influence their interactions with biological targets.

Physicochemical Property Comparison

The arrangement of the nitrogen atoms affects the electron distribution, dipole moment, and hydrogen bonding capabilities of the ring. These differences are crucial for tuning a molecule's solubility, permeability, and binding affinity.

Property1,2,4-Triazole1,2,3-TriazoleRationale & Significance
Synthesis Condensation (e.g., Einhorn-Brunner)[3+2] Cycloaddition ("Click" Chemistry)1,2,3-triazole synthesis is generally more modular and suited for library generation.
Regioselectivity Controlled by electronics (Einhorn-Brunner)Excellent (CuAAC for 1,4; RuAAC for 1,5)"Click" chemistry offers superior and more predictable regiocontrol.
Dipole Moment Generally higherGenerally lowerInfluences polarity, solubility, and interactions with polar sites on target proteins.[1]
H-Bonding Strong H-bond acceptor; 1H-tautomer is also a donorStrong H-bond acceptorThe H-bond donating ability of the 1,2,4-isomer can provide an additional binding interaction.[1]
Metabolic Stability HighHighBoth scaffolds are robust and resistant to metabolic degradation, a key feature for drug candidates.[1]
Spectroscopy (¹H NMR) Signals vary by substitution pattern1,4-isomer shows a characteristic singlet for the C5-H protonThe C5-H singlet is a definitive marker for the successful CuAAC reaction product.[17][18]
Biological and Pharmacological Activity Overview

While both isomers exhibit a broad spectrum of biological activities, there are distinct therapeutic areas where one has historically dominated or shown particular promise. The derivatization with pentanoic acid can modulate these inherent activities by altering pharmacokinetics or enabling targeted delivery.

Biological Activity1,2,4-Triazole Derivatives1,2,3-Triazole DerivativesKey Examples & Notes
Antifungal Well-established; Potent Reported activityThe 1,2,4-triazole core is central to azole antifungals like Fluconazole and Itraconazole.[4][5] They inhibit lanosterol 14α-demethylase, crucial for fungal cell membrane synthesis.[8]
Anticancer Broad activity reported[19][20]Broad activity reported[21][22]Both scaffolds are widely explored. 1,2,3-triazoles are often used as linkers in hybrid anticancer drugs.[23]
Antibacterial Broad activity reported[5][24]Broad activity reported[3][25]Both isomers have been incorporated into compounds with significant antibacterial properties.
Antiviral Broad activity reported[5]Broad activity reported[3][21]The drug Ribavirin is a well-known 1,2,4-triazole antiviral agent. Tazobactam, a β-lactamase inhibitor, contains a 1,2,3-triazole ring.
Anti-inflammatory Broad activity reported[19][26]Broad activity reported[3]Derivatives of both isomers have shown potential in modulating inflammatory pathways.
Anticonvulsant Broad activity reported[5][19]Less commonly reportedSeveral 1,2,4-triazole derivatives have demonstrated efficacy in preclinical anticonvulsant models.[19]

Summary of Insights: The 1,2,4-triazole scaffold is the undisputed leader in the antifungal domain. However, the unparalleled synthetic ease and modularity of the CuAAC reaction have positioned 1,2,3-triazole derivatives at the forefront of modern discovery campaigns, where they are used both as core pharmacophores and as exceptionally stable linkers to connect different bioactive fragments.[25][27]

Part 3: Experimental Protocols

To ensure the practical application of this guide, we provide detailed, self-validating protocols for the synthesis of representative pentanoic acid derivatives of each triazole isomer.

Protocol 1: Synthesis of Ethyl 5-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)pentanoate via CuAAC

This protocol describes the "click" reaction between an alkyne-functionalized pentanoic acid ester and phenyl azide.

Materials:

  • Ethyl 4-pentynoate (1.0 eq)

  • Phenyl azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • To a 50 mL round-bottom flask, add ethyl 4-pentynoate (1.0 eq) and phenyl azide (1.05 eq).

  • Dissolve the reactants in a 1:1 mixture of t-BuOH and water (approximately 0.2 M concentration relative to the alkyne).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn heterogeneous and change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed.

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS. A characteristic singlet in the δ 7.5-8.5 ppm range in the ¹H NMR spectrum validates the formation of the 1,4-regioisomer.[18] The disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum also confirms reaction completion.[28]

Protocol 2: Synthesis of a 3-Aryl-5-(butyl)-4H-1,2,4-triazole via Einhorn-Brunner Reaction

This protocol describes the condensation of pentanoic hydrazide with a diacylamine.

Materials:

  • N-Benzoylimidoacetamide (a representative diacylamine) (1.0 eq)

  • Pentanoic hydrazide (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Combine N-benzoylimidoacetamide (1.0 eq) and pentanoic hydrazide (1.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of glacial acetic acid to serve as both the solvent and the acid catalyst.

  • Heat the reaction mixture to reflux (typically 110-120 °C) using a heating mantle.

  • Maintain the reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water (approx. 10x the reaction volume) while stirring vigorously.

  • A solid precipitate of the crude 1,2,4-triazole product should form.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Dry the crude product under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1,2,4-triazole.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The integration and chemical shifts of the aromatic and aliphatic protons will confirm the desired structure.

Part 4: Application in a Biological Context: Targeting Signaling Pathways

Both 1,2,3- and 1,2,4-triazole derivatives are frequently investigated as inhibitors of protein kinases, which are key nodes in cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, and shows a hypothetical point of intervention for a triazole-based inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation) ERK->Proliferation Activates Inhibitor Triazole-Pentanoic Acid Kinase Inhibitor Inhibitor->Block

Caption: Inhibition of the MAPK signaling pathway by a hypothetical triazole derivative.

The pentanoic acid moiety on such an inhibitor could enhance solubility or serve as a conjugation point for a tumor-targeting antibody, thereby creating an antibody-drug conjugate (ADC) for more selective cancer therapy.

Conclusion and Future Perspectives

The choice between a 1,2,4-triazole and a 1,2,3-triazole pentanoic acid derivative is a strategic decision guided by the specific goals of a drug discovery project.

  • Choose 1,2,4-Triazoles when leveraging established structure-activity relationships, particularly in the antifungal space, or when the specific hydrogen-bonding pattern and electronic profile of this isomer are desired for a known biological target.

  • Choose 1,2,3-Triazoles when high-throughput synthesis and library generation are paramount, when a robust and bio-inert linker is needed to connect two pharmacophores, or when exploring novel chemical space where the unique stereoelectronic properties of the 1,4- or 1,5-isomer may offer advantages.

The future of triazole chemistry in drug development is bright. We anticipate the continued rise of novel synthetic methodologies, including greener and more efficient catalytic systems.[16][29] Furthermore, the strategic use of these pentanoic acid derivatives as part of bifunctional molecules, such as PROTACs (PROteolysis TArgeting Chimeras), and as key components in advanced drug delivery systems will undoubtedly lead to the next generation of innovative and effective therapeutics.

References

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  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Available at: [Link]

  • Einhorn–Brunner reaction. Wikipedia. Available at: [Link]

  • Huisgen Cycloaddition: Mechanism & Overview. (2022). Study.com. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

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  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Available at: [Link]

  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. (2012). Royal Society of Chemistry. Available at: [Link]

  • The reaction mechanism of the azide–alkyne Huisgen cycloaddition. Royal Society of Chemistry. Available at: [Link]

  • New Trends in Click Reactions for Synthesis of 1,2,3-Triazole Derivatives. (2025). PubMed. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • View of Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Available at: [Link]

  • The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace. Available at: [Link]

  • Applying click chemistry to synthesis of chiral[6][11][19]‐triazole liquid crystals. (2007). Taylor & Francis Online. Available at: [Link]

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  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). MDPI. Available at: [Link]

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  • Application of triazoles in the structural modification of natural products. (2021). Taylor & Francis Online. Available at: [Link]

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  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Health and Pharmaceutical Research. Available at: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012). MDPI. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012). ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

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Comparative

A Senior Application Scientist’s Guide to Structural Validation: Comparing X-ray Diffraction with Orthogonal Methods for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Executive Summary In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of intellectual property, safety, and efficacy. For novel entities like 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a compound with potential pharmacophoric features inherent to the 1,2,4-triazole scaffold, confirming the precise atomic arrangement is paramount. This guide provides an in-depth comparison of X-ray diffraction—the gold standard for solid-state structure elucidation—with essential orthogonal techniques. We will explore the causality behind experimental choices, present self-validating protocols, and offer a strategic framework for integrating multiple analytical methods to achieve irrefutable structural validation. This document is intended for researchers, scientists, and drug development professionals who require not just data, but validated, actionable intelligence on their chemical assets.

Chapter 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the atomic arrangement of a crystalline solid.[1][2] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally established.[3][4] For a novel compound entering a development pipeline, a high-quality SC-XRD structure is the ultimate proof of identity.

Expertise in Practice: The Causality of Crystal Quality

The success of an SC-XRD experiment is almost entirely dependent on the quality of the single crystal.[5] A "perfect" crystal is a highly ordered, three-dimensional array of molecules with minimal defects. The reason this is critical lies in the physics of diffraction: the crystal acts as a three-dimensional diffraction grating for the X-rays. A well-ordered lattice produces a sharp, well-defined diffraction pattern that can be mathematically deconvoluted into a clear electron density map. Conversely, poorly ordered or twinned crystals produce weak, diffuse, or overlapping patterns that are difficult or impossible to solve. Therefore, the time invested in crystallization is the most critical variable in the entire process.

Experimental Protocol: From Solution to Structure

This protocol is designed to be a self-validating system, with clear quality control checkpoints.

Step 1: Cultivating High-Quality Single Crystals The key principle is to approach equilibrium slowly, allowing molecules to self-assemble into a low-energy, well-ordered lattice.[5]

  • Methodology (Slow Evaporation):

    • Dissolve the purified 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in a minimum amount of a suitable solvent or solvent system (e.g., ethanol/water, acetone). The choice of solvent is critical and often requires screening.

    • Transfer the saturated solution to a clean, small vial.

    • Cover the vial with a cap or paraffin film and puncture it with 1-2 small holes using a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Ideal crystals will be transparent, have well-defined faces, and will extinguish light sharply and uniformly as the polarizing stage is rotated.[5] Reject cloudy, cracked, or intergrown specimens.

Step 2: Crystal Mounting and Data Collection

  • Methodology:

    • Select a suitable crystal (typically 0.1-0.3 mm in its largest dimension).[2]

    • Carefully mount the crystal on a goniometer head using a cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Mount the goniometer on the diffractometer. Modern instruments often use dual-source Mo (λ=0.71073 Å) and Cu (λ=1.5418 Å) X-ray sources.[6][7] Mo radiation is generally suitable for most organic compounds.

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

Step 3: Structure Solution and Refinement

  • Methodology:

    • Data Integration & Scaling: The collected frames are processed to measure the intensity and position of each diffraction spot.

    • Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built.

    • Structure Refinement: The atomic positions and thermal parameters of the model are iteratively adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

Trustworthiness: Interpreting the Refinement Metrics

The final output is not just an image, but a set of crystallographic data files (e.g., a CIF file) containing key metrics that validate the structure's quality.

MetricAcceptable Value (Typical for Organic Molecules)Significance
R1 < 0.05 (5%)Agreement between observed and calculated structure factor amplitudes. A primary indicator of model quality.
wR2 < 0.15 (15%)Weighted R-factor based on intensities. More sensitive than R1.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Residual Electron Density < ±0.5 e⁻/ųLarge positive or negative peaks may indicate missing atoms or incorrect assignments.

A structure that meets these criteria is considered well-refined and trustworthy.[8]

cluster_0 SC-XRD Workflow A Purified Compound B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C Microscopic Selection of Single Crystal B->C Success? D Mounting & Cryo-Cooling C->D E X-ray Data Collection (Diffractometer) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & CIF Generation (R1, wR2, GooF) G->H Converged? I Unambiguous 3D Structure H->I

Caption: Single-Crystal X-ray Diffraction Workflow.

Chapter 2: Orthogonal & Complementary Validation Techniques

While SC-XRD provides the definitive solid-state structure, a robust validation package relies on a synergistic approach, using multiple independent techniques to corroborate the finding.[9] This is crucial, especially to confirm that the structure in the solid state is consistent with its behavior in solution, where most biological activity occurs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of a molecule in solution.[10][11] It provides detailed information about the chemical environment of each ¹H and ¹³C atom, allowing for the assembly of the molecular framework. For a triazole derivative, 2D NMR techniques are essential for unambiguous assignment.[11]

Experimental Protocol: 1D and 2D NMR

  • Dissolve ~5-10 mg of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.

  • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

  • Acquire 2D spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to establish connectivity between atoms.

Predicted NMR Data for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (in DMSO-d₆) This table presents predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values must be obtained.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Triazole CH~8.0-8.5singlet~145-150
Triazole C-NH--~155-160
Carboxylic Acid OH~12.0broad singlet-
Carboxylic Acid C=O--~174
CH₂ (alpha to COOH)~2.2-2.4triplet~33-35
CH₂ (alpha to triazole)~2.6-2.8triplet~24-26
Other CH₂ groups~1.5-1.8multiplet~28-30
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Gatekeeper

Before any structural work is done, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement, typically within 5 parts per million (ppm), which is sufficient to confirm a unique molecular formula.[12]

Experimental Protocol: ESI-TOF HRMS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Measure the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

Expected Result for C₇H₁₁N₃O₂

  • Calculated Exact Mass ([M+H]⁺): 186.0924

  • Validation Checkpoint: The experimentally measured mass should be within ±0.0009 of the calculated mass to meet the <5 ppm accuracy requirement. This provides high confidence in the elemental formula.

Computational Modeling: The In-Silico Sanity Check

Computational chemistry allows for the prediction of molecular structures and properties in silico.[13][14] Using methods like Density Functional Theory (DFT), one can calculate the lowest energy conformation of a molecule.[13] This predicted structure can then be compared against the experimental SC-XRD result.

Workflow: DFT Structure Optimization

  • Build an initial 3D model of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

  • Perform a geometry optimization using a standard DFT method (e.g., B3LYP/6-31G*).

  • The output is a low-energy, predicted 3D structure with calculated bond lengths and angles.

Synergy: A strong correlation between the DFT-optimized geometry and the SC-XRD-determined structure provides powerful evidence that the experimentally solved structure is not only correct but also represents a stable, low-energy conformation.

Chapter 3: Comparative Guide & Integrated Strategy

No single technique tells the whole story. The choice of method depends on the sample availability, the information required, and the stage of development. X-ray diffraction is unparalleled for solid-state structure, but it cannot be the sole tool used.

Performance Comparison of Structural Validation Techniques
TechniqueInformation ProvidedSample RequirementThroughputKey Limitation
SC-XRD Definitive 3D atomic structure, stereochemistry, crystal packingHigh-quality single crystal (0.1-0.3 mm)LowEntirely dependent on successful crystallization
PXRD Phase identity, lattice parameters, crystal structure (if refined)Microcrystalline powder (~10 mg)MediumStructure solution for complex organics is non-trivial and often requires other data[15]
NMR Solution-state connectivity, dynamic processes, relative stereochemistrySoluble sample (~5-10 mg)HighDoes not provide solid-state packing information; absolute stereochemistry is difficult
HRMS Unambiguous elemental formulaSoluble sample (<1 mg)HighProvides no information on isomerism or 3D structure
DFT Modeling Predicted low-energy 3D structure, electronic propertiesNone (in-silico)MediumIt is a theoretical model that requires experimental validation
An Integrated, Self-Validating Strategy

A truly robust structural validation follows a logical, multi-step workflow where each result cross-validates the others.

cluster_workflow Integrated Structural Validation Strategy A Synthesized Compound: 5-(4H-1,2,4-triazol-3-yl)pentanoic acid B HRMS Analysis A->B C Elemental Formula Confirmed? (e.g., C₇H₁₁N₃O₂) B->C D NMR (1D & 2D) Analysis C->D Yes L Re-evaluate NMR/MS Data & Synthesis Route C->L No E Connectivity Map Established? D->E F Crystallization Attempts E->F Yes E->L No G Single Crystal Obtained? F->G H Single-Crystal XRD G->H Yes I Powder XRD G->I No K Structure Corroborated? H->K I->K with CSP/ssNMR J Definitive 3D Structure (Validated) K->J Yes K->L No

Caption: Integrated strategy for robust structure validation.

This workflow demonstrates a self-validating system. A "No" at any checkpoint requires a re-evaluation of previous data, ensuring that the final structure is not just a product of one experiment but is supported by a confluence of evidence. By first confirming the elemental formula (HRMS) and the solution-state connectivity (NMR), the subsequent X-ray diffraction experiment is not a discovery tool, but a definitive confirmation, providing the final, high-resolution piece of the structural puzzle.

References

  • Walsh Medical Media. (2025, March 21).
  • Institute of Chemistry. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Michigan Technological University.
  • Zuse Institute Berlin. Towards AI-Accelerated Molecular Structure Prediction Pipeline on Supercomputing.
  • Al-Masoudi, N. A., et al. (2011). Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques. Magnetic Resonance in Chemistry, 49(12), 824-9.
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  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 5-methyl-1,2,4-triazole-3,4-diamine.
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  • Read, R. J., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(9), 935-947.
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  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
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  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
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Validation

A Comparative Guide to Elemental Analysis Standards for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

This guide provides a comprehensive comparison of standards and methodologies for the elemental analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a compound of interest in pharmaceutical research and development. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of standards and methodologies for the elemental analysis of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a compound of interest in pharmaceutical research and development. As a nitrogen-rich heterocyclic compound, it presents unique analytical challenges that demand a robust, well-validated approach to confirm its empirical formula and purity. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish accurate and reliable elemental composition data.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization. For a novel pharmaceutical entity like 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, it serves as a fundamental test of identity and purity. The technique determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) is considered strong evidence of the compound's composition and purity.[1]

The structure of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (Molecular Formula: C₇H₁₁N₃O₂) presents a specific analytical challenge: its high nitrogen content and the thermal stability of the triazole ring.[2][3] Heterocyclic nitrogen compounds have historically been classified as difficult to combust, requiring more vigorous oxidation conditions to ensure complete conversion to detectable gases (CO₂, H₂O, and N₂).[2] This guide will address the selection of appropriate standards and methods to overcome this challenge.

Theoretical Elemental Composition of C₇H₁₁N₃O₂:

  • Molar Mass: 185.19 g/mol

  • Carbon (C): 45.39%

  • Hydrogen (H): 5.99%

  • Nitrogen (N): 22.69%

  • Oxygen (O): 17.28% (Typically determined by difference)

Comparison of Principal Analytical Methodologies

Two primary, orthogonal methods are recommended for a comprehensive validation of the elemental composition of our target analyte.

CHN Combustion Analysis

This is the most direct and widely used technique. The sample is combusted in a high-temperature furnace in the presence of pure oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[4] Modern CHN analyzers are highly automated and provide rapid, precise results.

  • Expertise & Causality: For nitrogen-rich heterocycles, incomplete combustion is the primary risk, leading to the formation of nitrogen oxides (NOx) and artificially low nitrogen results.[2] To mitigate this, we employ two strategies:

    • Use of Tin Capsules: The tin capsule acts as a flux, and its own highly exothermic combustion raises the local temperature significantly, promoting the complete breakdown of the stable triazole ring.

    • Optimized Combustion Parameters: Modern analyzers allow for adjustments, such as extending the oxygen injection time, to ensure a fully oxidative environment.[2]

Potentiometric Titration (Orthogonal Verification)

To build a self-validating system, an independent method to verify a key element is crucial. Potentiometric titration offers an excellent orthogonal approach.[5][6]

  • For Nitrogen Content: The basic nitrogen atoms in the triazole ring can be titrated in a non-aqueous acidic medium (e.g., with perchloric acid in glacial acetic acid).

  • For Purity (via Carboxylic Acid): The carboxylic acid moiety can be titrated in a non-aqueous basic medium.

The endpoint is determined by observing the maximum change in potential difference between two electrodes as the titrant is added.[6] This method is a pharmacopeial standard for the assay of many active pharmaceutical ingredients (APIs).[7] Concordance between the nitrogen value obtained from combustion analysis and the purity value from titration provides a high degree of confidence in the results.

A Comparative Analysis of Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is directly dependent on the quality of the instrument's calibration. This is achieved using highly pure, stable Certified Reference Materials (CRMs). The ideal CRM should be non-hygroscopic, have a well-defined stoichiometric composition, and ideally, have an elemental composition reasonably close to the analyte.

Below is a comparison of common CRMs suitable for calibrating an elemental analyzer for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Certified Reference MaterialMolecular FormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages & Considerations
Acetanilide C₈H₉NO71.096.7110.36Pro: Highly stable, readily available, excellent for general C/H calibration. Con: Low nitrogen content relative to the analyte.
EDTA C₁₀H₁₆N₂O₈41.105.529.59Pro: C and N content are closer to the analyte than Acetanilide. Con: Can be hygroscopic; requires careful drying and storage.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Pro: Higher nitrogen content, making it a better match for calibrating the nitrogen channel for our analyte.[8] Con: Contains sulfur, which is not in our analyte but is generally not an interference in CHN analysis.
Atropine C₁₇H₂₃NO₃70.568.014.84Pro: A complex organic molecule, good for testing overall combustion efficiency. Con: Low nitrogen content.
Cystine (ISO 17034 CRM) C₆H₁₂N₂O₄S₂29.995.0311.66Pro: Available as a high-purity ISO-certified standard, providing excellent traceability.[8] Con: Elemental composition is quite different from the analyte.

Recommendation: For 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, a multi-point calibration using Acetanilide (for C/H) and Sulfanilamide (for N) provides the most robust and accurate calibration curve across the elemental range.

Experimental Protocols

Protocol: CHN Determination by Combustion Analysis

This protocol outlines the standard workflow for analyzing the sample using a modern CHN elemental analyzer.

Workflow Diagram: CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1-2 mg of sample into a tin capsule B Fold and seal capsule to be airtight A->B C Place into autosampler B->C D Combustion (~1000°C) in O₂ stream C->D E Reduction of NOx to N₂ D->E F Gas Separation (Chromatographic) E->F G Detection (TCD/IR) F->G H Integration of Detector Signal G->H I Calculation vs. Calibrated Standard H->I J Report %C, %H, %N I->J

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Perform a multi-point calibration using at least three different weights of Acetanilide and Sulfanilamide CRMs to establish linear calibration curves for C, H, and N.

    • Validate the calibration by analyzing a mid-range weight of a different CRM (e.g., EDTA) as an unknown. The results must be within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the 5-(4H-1,2,4-triazol-3-yl)pentanoic acid sample into a pre-cleaned tin capsule using a microbalance.

    • Carefully fold the capsule to ensure no sample is lost and that the final pellet is compact and airtight.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Run the analysis using optimized combustion parameters for nitrogen-rich compounds (e.g., extended O₂ injection time).

    • Analyze each sample in triplicate to ensure precision.

  • Data Interpretation:

    • Calculate the mean and standard deviation for the %C, %H, and %N values.

    • Compare the mean experimental values to the theoretical values. The deviation for each element should be ≤0.4%.

Protocol: Nitrogen Determination by Non-Aqueous Potentiometric Titration

This protocol provides an orthogonal method to confirm nitrogen content.

Workflow Diagram: Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Analysis A Accurately weigh sample (~100 mg) B Dissolve in Glacial Acetic Acid A->B C Immerse electrodes (Glass and Reference) B->C D Titrate with standardized 0.1 N Perchloric Acid C->D E Record mV potential vs. volume of titrant added D->E F Plot titration curve (mV vs. mL) E->F G Determine endpoint (max d(mV)/d(mL)) F->G H Calculate % Nitrogen G->H

Caption: Workflow for Non-Aqueous Potentiometric Titration.

Step-by-Step Methodology:

  • Apparatus & Reagents:

    • Autotitrator equipped with a glass combination electrode suitable for non-aqueous solutions.

    • Standardized 0.1 N Perchloric Acid in glacial acetic acid.

    • Glacial Acetic Acid (solvent).

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and stir gently.

    • Titrate the solution with the standardized 0.1 N perchloric acid. The instrument will record the potential (mV) as a function of the titrant volume.

  • Endpoint Determination:

    • The endpoint is the point of maximum inflection on the titration curve, which is automatically calculated by the titrator software as the peak of the first derivative.[6][9]

  • Calculation:

    • The percentage of nitrogen is calculated based on the volume of titrant consumed, the normality of the titrant, the molecular weight of nitrogen, and the initial sample weight.

Conclusion: A Self-Validating Approach

For a compound as critical as a potential pharmaceutical agent, relying on a single analytical technique is insufficient. By employing a primary method like automated CHN combustion analysis, calibrated with carefully selected standards like sulfanilamide, we can obtain precise C, H, and N values. The integrity of this data is then powerfully reinforced by employing an orthogonal method, such as non-aqueous potentiometric titration, to independently verify the nitrogen content. When the results from these disparate methodologies align with the theoretical values for 5-(4H-1,2,4-triazol-3-yl)pentanoic acid, it provides a high-confidence, self-validating confirmation of its elemental composition and purity, satisfying the rigorous demands of scientific and regulatory scrutiny.

References

  • ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

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  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. [Link]

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  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Triazole-Based Ligands

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Triazole Scaffold In the landscape of medicinal chemistry, few heterocyclic structures are as ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Triazole Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures are as ubiquitous or as functionally versatile as the triazole ring.[1] This five-membered ring, containing three nitrogen atoms, serves as a fundamental building block in a multitude of clinically approved drugs, from the antifungal fluconazole to the anticancer agent anastrozole.[1][2] The triazole moiety is not merely a passive linker; its unique electronic properties, including the ability to act as a hydrogen bond acceptor and its participation in dipole and π-stacking interactions, make it a privileged pharmacophore.[1][3] Furthermore, its metabolic stability and favorable pharmacokinetic profile contribute to its prominence in modern drug design.[2] A deep understanding of the binding affinity of triazole-based ligands is therefore paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

This guide provides a comparative analysis of the binding affinity of various triazole-based ligands, grounded in both computational and experimental data. We will explore the causal relationships behind experimental choices, detail self-validating protocols for affinity determination, and present a clear structure-activity relationship (SAR) to inform future ligand optimization.

Defining and Measuring a Crucial Parameter: Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (e.g., a triazole derivative) and its biological target (e.g., a protein or enzyme).[4] This interaction is governed by a network of non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic forces.[4] Quantitatively, affinity is most often expressed by the equilibrium dissociation constant (KD), which represents the concentration of a ligand required to occupy 50% of the target protein's binding sites at equilibrium.[5] A lower KD value signifies a higher, more potent binding affinity.[4][5] In cellular or enzymatic assays, the half-maximal inhibitory concentration (IC50) is frequently used as a functional measure of potency, which is directly influenced by the ligand's binding affinity.

The journey to quantify this critical parameter involves a synergistic application of computational prediction and empirical validation.

Comparative Analysis: Triazole Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its overexpression implicated in numerous cancers.[6] Triazole derivatives have shown significant promise as EGFR inhibitors.[6] The following data, derived from a study combining molecular docking and in vitro cytotoxicity assays, illustrates the comparative binding affinities and potencies of several novel triazole compounds.[6]

Table 1: Comparative Binding Affinity and Potency of Triazole Derivatives Against EGFR

Compound IDKey Structural FeaturesBinding Energy (kcal/mol)[6]In Vitro Potency (IC50, µM)[6]
T1 Base triazole scaffold-8.515.2
T3 Scaffold with electron-donating group-9.210.5
T5 Scaffold with bulky hydrophobic group-10.28.7
Reference Known EGFR Inhibitor--
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals a clear SAR. The progressive decrease in both binding energy (indicating stronger predicted affinity) and IC50 values (indicating higher experimental potency) from T1 to T5 highlights key structural contributions. The introduction of specific substituents on the triazole core can significantly enhance interactions with amino acid residues within the EGFR active site.[6] Notably, Compound T5, featuring a bulky hydrophobic group, exhibited the strongest binding energy and the most potent cytotoxic effect, suggesting that this modification allows for optimal engagement with a hydrophobic pocket in the EGFR binding domain.[6] This synergy between computational prediction and experimental validation is a cornerstone of modern lead optimization.

Methodologies for Affinity Determination: Computational and Experimental Protocols

An accurate comparison of binding affinities relies on robust and well-validated methodologies. Below are detailed protocols for both a predictive computational technique and a definitive experimental assay.

Computational Approach: Molecular Docking

Molecular docking is an indispensable in silico tool used to predict the binding pose and estimate the binding affinity of a ligand within a protein's active site.[7][8] It allows for the rapid screening of virtual libraries and provides invaluable hypotheses for SAR studies.[6]

The choice of a specific docking algorithm, such as AutoDock Vina, is based on its sophisticated scoring function that accurately predicts binding energies.[6] Defining a grid box around the known active site focuses the computational search, balancing accuracy with efficiency.[6] The "exhaustiveness" parameter is set to ensure a thorough exploration of the ligand's conformational space, increasing the probability of finding the true binding mode.[6]

  • Protein Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).[8]

    • Remove all water molecules and co-crystallized non-essential ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein structure.

  • Ligand Preparation :

    • Generate the 3D structure of the triazole-based ligands.

    • Minimize the energy of the ligand structures using a suitable force field to obtain a stable conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation :

    • Identify the active site of the protein, typically based on the position of a co-crystallized native ligand.

    • Define the dimensions and center of a grid box that encompasses all critical amino acid residues in the binding pocket.[6]

  • Docking Simulation :

    • Execute the docking algorithm (e.g., AutoDock Vina) using the prepared protein and ligand files.[6]

    • Set the exhaustiveness parameter (e.g., to 8) to control the thoroughness of the conformational search.[6]

  • Analysis of Results :

    • Rank the resulting binding poses for each ligand based on their calculated binding energy (in kcal/mol). The most negative value indicates the strongest predicted affinity.[6]

    • Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and specific amino acid residues.[6]

Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Structure, Add H, Assign Charges) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Structure, Energy Minimization) l_prep->grid dock Run Docking Algorithm (e.g., AutoDock Vina) grid->dock analysis Analyze Results (Binding Energy, Interactions) dock->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Experimental Approach: Surface Plasmon Resonance (SPR)

While docking provides a powerful predictive model, experimental validation is essential. Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that provides high-quality kinetic data on molecular interactions.[5] It directly measures the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be precisely calculated (KD = koff / kon).

SPR is considered a gold-standard technique because it provides more than just an endpoint affinity value; it reveals the kinetics of the binding event (how fast the ligand binds and unbinds).[5] This is crucial for drug development, as ligands with slow dissociation rates (low koff) often exhibit longer-lasting therapeutic effects. The use of a reference surface is a critical self-validating step, allowing for the subtraction of non-specific binding and bulk refractive index changes, thereby ensuring the data reflects the true specific interaction.[5]

  • Protein Immobilization :

    • Activate a sensor chip surface (e.g., a CM5 chip with a carboxymethylated dextran matrix) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., EGFR) over the activated surface. The protein will be covalently coupled to the chip via amine coupling.

    • Inject ethanolamine to deactivate any remaining active ester groups on the surface, preventing further non-specific coupling.[5]

    • Perform the same activation and deactivation steps on a reference flow cell without protein injection.

  • Analyte Binding Assay :

    • Prepare a series of precise dilutions of the triazole-based ligand (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte sequentially over both the protein-immobilized surface and the reference surface, starting from the lowest concentration.

    • Monitor the association phase during the injection period. This is observed as an increase in the SPR signal (measured in Response Units, RU).[5]

  • Dissociation Phase :

    • Following the association phase, flow only the running buffer over the sensor surface.

    • Monitor the dissociation phase, observed as a decrease in the SPR signal as the analyte unbinds from the immobilized protein.[5]

  • Data Analysis :

    • Subtract the signal from the reference surface from the signal from the active surface to obtain corrected sensorgrams.

    • Globally fit the corrected sensorgrams for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The fitting process will yield the kinetic rate constants kon (M⁻¹s⁻¹) and koff (s⁻¹), and the affinity constant KD (M).

Figure 2: Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Data Analysis chip Activate Sensor Chip (NHS/EDC) protein Immobilize Target Protein (e.g., EGFR) chip->protein deactivate Deactivate Surface (Ethanolamine) protein->deactivate analyte Inject Analyte Series (Triazole Ligand) deactivate->analyte assoc Association Phase (Signal Increase) analyte->assoc dissoc Dissociation Phase (Buffer Flow, Signal Decrease) assoc->dissoc subtract Reference Subtraction (Correct for non-specific binding) dissoc->subtract fit Fit Data to Model (e.g., 1:1 Langmuir) subtract->fit results Obtain Kinetic Constants (kon, koff, KD) fit->results

Conclusion and Future Directions

The triazole scaffold remains a cornerstone of successful drug design, capable of forming high-affinity interactions with a diverse range of biological targets. This guide demonstrates that a synergistic approach, combining predictive molecular docking with robust experimental validation via techniques like SPR, is essential for accurately characterizing and comparing the binding affinities of novel triazole ligands. The structure-activity relationships derived from such studies, as exemplified by the EGFR inhibitors, provide a clear roadmap for medicinal chemists to rationally design compounds with superior potency and selectivity. Future work should continue to explore diverse substitutions on the triazole core, leveraging these integrated methodologies to accelerate the discovery of new and effective therapeutic agents.

References

  • BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • International Journal of Medical and Therapeutic Research. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • Arabian Journal of Chemistry. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity.
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  • PMC. (2023). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.
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  • ResearchGate. (2021). How can you determine binding constants for small molecule binding to transition metals?.
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Validation

A Senior Application Scientist's Guide to Differentiating Isomers of Triazole Pentanoic Acid Derivatives

For researchers, scientists, and drug development professionals, the unambiguous differentiation of isomers of triazole pentanoic acid derivatives is a critical step in ensuring the safety, efficacy, and novelty of a che...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous differentiation of isomers of triazole pentanoic acid derivatives is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. The subtle-yet-significant variations in the spatial arrangement of atoms between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for isomer differentiation, supported by experimental data and detailed protocols, to empower you to make informed decisions in your laboratory.

The core challenge in analyzing triazole pentanoic acid derivatives lies in the potential for both constitutional (structural) isomerism, such as 1,2,3- versus 1,2,4-triazoles, and stereoisomerism, including enantiomers and diastereomers, if a chiral center is present.[1][2][3] This necessitates a multi-pronged analytical approach for comprehensive characterization.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific isomeric challenge at hand. While chromatographic methods excel at physical separation, spectroscopic techniques provide detailed structural information.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Excellent for separating and quantifying enantiomers.[4][5] High resolution and sensitivity.[6]Requires method development to find the optimal CSP and mobile phase.[7]Enantiomeric separation and purity determination.
Supercritical Fluid Chromatography (SFC) with CSPs Utilizes supercritical CO2 as the primary mobile phase for faster and more efficient separations compared to HPLC.[7]High-speed analysis and reduced organic solvent consumption.[8]Requires specialized instrumentation.High-throughput chiral separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[9][10]Unambiguous determination of constitutional isomers (e.g., 1,2,3- vs 1,2,4-triazoles) and diastereomers.[11][12]Generally not suitable for differentiating enantiomers without chiral resolving agents.Structural elucidation of constitutional isomers and diastereomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[13][14]High sensitivity and ability to provide molecular weight information.[15] Can differentiate isomers based on fragmentation patterns.[16][17]Fragmentation of isomers can sometimes be very similar, making differentiation challenging.Molecular weight determination and differentiation of isomers with distinct fragmentation pathways.
Single-Crystal X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the absolute and unambiguous structure of a molecule, including stereochemistry.[18]Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.[19]Definitive structural confirmation of a single isomer.

Experimental Workflows and Protocols

A logical and systematic workflow is crucial for the successful differentiation of triazole pentanoic acid derivative isomers.

G cluster_0 Initial Characterization cluster_1 Isomer Separation & Identification cluster_2 Definitive Structure Elucidation LC-MS LC-MS Analysis (Purity & MW) Chiral_HPLC Chiral HPLC/SFC (Enantiomer Separation) LC-MS->Chiral_HPLC If chiral MS_Fragmentation MS/MS Fragmentation (Structural Isomers) LC-MS->MS_Fragmentation If structural isomers possible NMR NMR Spectroscopy (¹H, ¹³C) NMR_Diastereomers NMR for Diastereomers NMR->NMR_Diastereomers If diastereomers possible X-ray X-ray Crystallography (Absolute Structure) Chiral_HPLC->X-ray For absolute configuration NMR_Diastereomers->X-ray For absolute configuration MS_Fragmentation->X-ray For definitive structure Sample Synthesized Triazole Pentanoic Acid Derivative Sample->LC-MS Confirm MW & Purity Sample->NMR Initial Structural Assessment

Caption: A typical workflow for the comprehensive differentiation of triazole pentanoic acid derivative isomers.

Protocol 1: Chiral HPLC for Enantiomeric Separation

This protocol provides a general framework for developing a chiral HPLC method. Optimization of the stationary and mobile phases is critical for achieving successful separation.

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as they have demonstrated broad applicability for separating triazole enantiomers.[4] A common choice is an amylose-tris(3,5-dimethylphenylcarbamate) column.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.[5]
  • Degas the mobile phase thoroughly before use.

3. HPLC System Parameters:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25 °C (Note: Lower temperatures can sometimes improve resolution).[4]
  • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 230 nm).[5]

4. Sample Preparation:

  • Dissolve the triazole pentanoic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks to determine the retention time and peak area for each enantiomer.
  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
Protocol 2: NMR Spectroscopy for Constitutional Isomer and Diastereomer Differentiation

NMR is a powerful tool for elucidating the connectivity of atoms within a molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of proton signals. The chemical shifts of the triazole ring protons can help distinguish between 1,2,3- and 1,2,4-isomers.[9][20] For 1,2,4-triazoles, C3-H and C5-H protons typically resonate between δ 7.5 and 9.5 ppm.[9]
  • Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms. The chemical shifts of the triazole ring carbons (typically δ 140-170 ppm) are also diagnostic for the substitution pattern.[9]
  • For complex structures or to confirm assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable.[10]

3. Spectral Interpretation:

  • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
  • For diastereomers, distinct sets of signals will be observed for each stereoisomer in both ¹H and ¹³C NMR spectra.
Protocol 3: Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide valuable information for differentiating isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Mass Spectrometric Analysis:

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).[14]
  • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
  • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

3. Data Analysis:

  • Compare the fragmentation patterns of the different isomers. The presence or absence of specific fragment ions can be diagnostic for a particular isomer. For example, the loss of N₂ is a characteristic fragmentation pathway for some triazole isomers.[16][17]

Definitive Structural Elucidation: The Role of X-ray Crystallography

While chromatographic and spectroscopic methods are essential for separation and preliminary characterization, single-crystal X-ray crystallography stands as the definitive technique for determining the absolute three-dimensional structure of a molecule.[18] This method provides unequivocal proof of connectivity, conformation, and absolute stereochemistry. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound of interest.[21]

G Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure (Absolute Configuration) Structure_Solution->Final_Structure

Caption: The workflow for definitive structure determination using single-crystal X-ray crystallography.

Conclusion

The successful differentiation of isomers of triazole pentanoic acid derivatives requires a strategic and often combinatorial approach. An initial assessment using LC-MS and NMR spectroscopy can provide crucial information on purity, molecular weight, and basic structural features. For enantiomeric separation and quantification, chiral HPLC and SFC are the methods of choice. When definitive structural proof is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is unparalleled. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy to confidently characterize their novel triazole derivatives.

References

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. - SciSpace. (URL: [Link])

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed. (URL: [Link])

  • Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (URL: [Link])

  • Mass spectra of 1,2,4‐triazoles—II - R Discovery. (URL: [Link])

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. (URL: [Link])

  • Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid - SAFFI. (URL: [Link])

  • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents - ResearchGate. (URL: [Link])

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. (URL: [Link])

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers - ResearchGate. (URL: [Link])

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. (URL: [Link])

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  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (URL: [Link])

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Standard Operating Procedure & PPE Matrix: Handling 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in Drug Discovery Workflows As a Senior Application Scientist overseeing the integration of novel building blocks into high-thro...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix: Handling 5-(4H-1,2,4-triazol-3-yl)pentanoic acid in Drug Discovery Workflows

As a Senior Application Scientist overseeing the integration of novel building blocks into high-throughput synthesis pipelines, I recognize that chemical safety is not about blind compliance—it is about understanding molecular behavior. 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (CAS: 1251294-01-5) is a highly versatile bifunctional intermediate, prominently utilized in the synthesis of Autotaxin (ATX) inhibitors for the treatment of osteoarthritis pain[1].

Because it contains both a mildly acidic pentanoic acid chain and a biologically active triazole pharmacophore, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols and operational workflows. This guide provides the foundational logic and step-by-step procedures to ensure both operator safety and experimental integrity.

Hazard Assessment & Causality (The "Why")

The specific hazards associated with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid dictate our safety response:

  • Dermal & Ocular Irritation: The carboxylic acid moiety can cause localized pH drops upon contact with mucosal membranes or perspiration-dampened skin, leading to acute irritation.

  • Aerosolization Risk: Supplied as a fine, crystalline solid, the compound poses a respiratory hazard. Inhalation of the dust can irritate the respiratory tract and introduce a biologically active pharmacophore into the systemic circulation.

  • Carrier Solvent Vulnerability: In drug discovery workflows, this acid is almost exclusively handled alongside polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]. DMF is a notorious carrier solvent; if a solution of the triazole acid splashes onto standard, single-layer nitrile gloves, the solvent will rapidly carry the dissolved active pharmaceutical ingredient (API) through the glove matrix and into the dermal layer.

PPE Matrix

To mitigate these risks, the following PPE matrix must be strictly followed, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Hazard ZoneRequired PPESpecification & StandardCausality / Rationale
Hand Protection Double Nitrile GlovesMinimum 5 mil thickness, EN 374 compliantSingle nitrile is insufficient against DMF/DCM. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove prevents dermal exposure while the operator changes gloves[4].
Eye/Face Chemical Safety GogglesANSI Z87.1 certifiedProtects against micro-particulate aerosolization during weighing and solvent splashing during liquid transfer. Standard safety glasses with side shields are inadequate for liquid splash risks[3].
Body Flame-Retardant Lab Coat100% Cotton or Nomex, knee-lengthSynthetic blends can melt into the skin if exposed to flash fires from co-solvents. Must be buttoned completely to prevent particulate settling on street clothes[4].
Respiratory Fume Hood / N95 RespiratorFace velocity 80-100 fpmAll weighing and transfer of the dry powder must occur inside a certified chemical fume hood to prevent inhalation of the biologically active triazole dust[5].

Operational Workflow: Amide Coupling Protocol

When synthesizing Autotaxin inhibitors, 5-(4H-1,2,4-triazol-3-yl)pentanoic acid is typically coupled with an amine. The following protocol outlines a self-validating system for this reaction, ensuring both safety and high yield[1].

Step-by-Step Methodology:

  • Preparation & Integrity Check: Before handling, perform an inflation test on both pairs of nitrile gloves to check for micro-tears. Ensure the fume hood sash is positioned at the designated safe operating height.

  • Reagent Solubilization: In a dry flask within the fume hood, combine 5-(4H-1,2,4-triazol-3-yl)pentanoic acid (e.g., 0.4 g) and the target amine. Add a solvent mixture of DMF and DCM (1:1 ratio). Causality: The mixed solvent system ensures complete dissolution of both the polar triazole acid and the lipophilic amine, which is critical for a homogeneous reaction and prevents localized thermal hot spots.

  • Base Addition: Add a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.2 equiv).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent addition of the coupling agent is highly exothermic. Pre-cooling prevents thermal runaway and suppresses the formation of unwanted side products (e.g., N-acylureas).

  • Activation: Slowly add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv). Self-Validation: Monitor the internal temperature; if it rises above 5 °C, pause the addition to allow the system to cool, validating that the exothermic activation is under control.

  • Propagation & Workup: Remove the ice bath and heat the mixture to 40 °C for 22 hours. Upon completion, dilute with water and extract with ethyl acetate[2].

AmideCoupling Start 1. Weigh 5-(4H-1,2,4-triazol-3-yl) pentanoic acid Mix 2. Dissolve in DMF/DCM Add Amine & DMAP Start->Mix Cool 3. Cool to 0 °C Mix->Cool EDC 4. Add EDC·HCl (Coupling Agent) Cool->EDC Exothermic risk control Heat 5. Heat to 40 °C (22 hours) EDC->Heat Workup 6. Aqueous Workup (Water/EtOAc) Heat->Workup Reaction complete

Workflow for amide coupling of 5-(4H-1,2,4-triazol-3-yl)pentanoic acid.

Spill Response & Disposal Plan

Immediate logistical action is required in the event of a spill. The response is dictated by the physical state of the compound at the time of the breach[5].

  • Solid Powder Spill (<50g): Do not dry sweep, as this will rapidly aerosolize the triazole acid into the breathing zone. Don an N95 respirator (if the spill is outside a fume hood) and double nitrile gloves. Lightly dampen absorbent pads with water to suppress dust, carefully wipe up the powder, and place the pads in a sealed, labeled hazardous waste container.

  • Liquid Spill (Dissolved in DMF/DCM): Evacuate personnel from the immediate vicinity to prevent inhalation of volatile DCM vapors. Use a universal chemical absorbent (e.g., vermiculite or commercial spill pillows) to encircle and absorb the spill.

  • Disposal: All materials contaminated with 5-(4H-1,2,4-triazol-3-yl)pentanoic acid must be treated as hazardous organic waste. Segregate aqueous workup layers from organic layers, ensuring the organic waste container is properly vented to prevent pressure buildup from residual DCM.

SpillResponse Spill Spill Detected: 5-(4H-1,2,4-triazol-3-yl) pentanoic acid Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Dissolved in Solvent (e.g., DMF/DCM) Assess->Liquid Action1 Dampen with water Avoid dry sweeping Solid->Action1 Action2 Use universal absorbent Ventilate area Liquid->Action2 Dispose Transfer to Hazardous Waste Container Action1->Dispose Action2->Dispose

Decision tree for spill response and containment procedures.

References

  • Title: Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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